molecular formula C19H37N7O7S B8114054 N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol

Cat. No.: B8114054
M. Wt: 507.6 g/mol
InChI Key: WBTPNNNIFUAJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol is a useful research compound. Its molecular formula is C19H37N7O7S and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N7O7S/c20-24-22-2-7-29-12-14-31-9-4-26(5-10-32-15-13-30-8-3-23-25-21)19(27)1-6-28-11-16-33-17-18-34/h34H,1-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTPNNNIFUAJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N7O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol: A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol, a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Chemical Structure and Properties

This compound is a branched PEG linker designed with three distinct functional groups, enabling the sequential and orthogonal conjugation of different molecular entities. The core structure consists of a central nitrogen atom to which two PEG2-azide arms and one N-amido-PEG2-thiol arm are attached.

The key functional groups are:

  • Two Azide (B81097) (-N3) Groups: These serve as handles for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific attachment of molecules containing alkyne or strained cyclooctyne (B158145) moieties.

  • One Thiol (-SH) Group: This nucleophilic group is reactive towards electrophiles, most commonly maleimides, to form a stable thioether bond. This functionality is widely used for conjugation to cysteine residues in proteins, such as antibodies.

The polyethylene glycol (PEG) spacers enhance the solubility and biocompatibility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

Quantitative data for this compound has been aggregated from various chemical suppliers. While detailed experimental characterization data such as NMR and mass spectrometry are not consistently published in the public domain, the following table summarizes the key physicochemical properties.

PropertyValueSource
Molecular Formula C19H37N7O7SMedChemExpress, AxisPharm
Molecular Weight 523.61 g/mol MedChemExpress, AxisPharm
Appearance Solid or oilGeneral
Purity Typically ≥95%MedChemExpress, AxisPharm
Solubility Soluble in DMSO, DMF, and waterGeneral
Storage Conditions -20°C, protected from light and moistureMedChemExpress, AxisPharm

Synthesis of this compound

G Start N,N-Bis(2-hydroxyethyl)amine Step1 Protection of Amine Start->Step1 e.g., Boc anhydride Step2 PEGylation with Azido-PEG-Tosylate Step1->Step2 2 equivalents Step3 Deprotection of Amine Step2->Step3 e.g., TFA Step4 Amidation with Thiol-PEG-Acid Step3->Step4 EDC/NHS coupling Final This compound Step4->Final

Caption: Plausible synthetic pathway for the target molecule.

This proposed synthesis involves the protection of the secondary amine of a suitable starting material, followed by PEGylation with an azide-functionalized PEG reagent. Subsequent deprotection of the amine allows for amidation with a thiol-containing PEG acid to yield the final product. Each step would require careful purification and characterization to ensure the desired product is obtained with high purity.

Experimental Protocols and Applications

The primary application of this compound is in the construction of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its heterotrifunctional nature allows for the site-specific attachment of an antibody and two payload molecules (which can be the same or different).

General Workflow for ADC Construction

The following diagram outlines the general workflow for constructing an ADC using this linker.

G cluster_workflow ADC Construction Workflow Ab Antibody (with Cysteine) Step1 Thiol-Maleimide Conjugation Ab->Step1 Linker This compound Linker->Step1 Payload Alkyne-Payload (x2) Step2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Payload->Step2 Intermediate Antibody-Linker Conjugate Step1->Intermediate Intermediate->Step2 ADC Final Antibody-Drug Conjugate Step2->ADC

Caption: General workflow for ADC construction.

Detailed Experimental Protocol: Thiol-Maleimide Conjugation (Antibody-Linker)

This protocol describes the conjugation of the thiol group of the linker to a maleimide-activated antibody.

Materials:

  • Antibody with an accessible cysteine residue (or engineered with a maleimide (B117702) group)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Antibody Preparation:

    • If the antibody has disulfide bonds that need to be reduced to expose free thiols, treat the antibody with a 10-fold molar excess of TCEP in conjugation buffer for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • To the prepared antibody solution, add the linker stock solution to achieve a 5- to 20-fold molar excess of the linker over the antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the antibody-linker conjugate from excess, unreacted linker using SEC or TFF.

    • Concentrate the purified conjugate and determine the protein concentration and linker-to-antibody ratio (LAR).

Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-functionalized payload onto the azide groups of the antibody-linker conjugate.

Materials:

  • Purified Antibody-Linker Conjugate

  • Alkyne-functionalized payload molecule

  • Copper(II) Sulfate (CuSO4)

  • Reducing Agent: Sodium Ascorbate (B8700270)

  • Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.0

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-payload in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water.

  • Catalyst Preparation:

    • In a separate tube, mix the CuSO4 and ligand solutions in a 1:5 molar ratio.

  • Click Reaction:

    • To the antibody-linker conjugate in reaction buffer, add the alkyne-payload stock solution to achieve a 5- to 10-fold molar excess over the available azide groups.

    • Add the pre-mixed copper/ligand solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final ADC using SEC or TFF to remove the excess payload and reaction components.

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Role in Signaling Pathways

This compound does not directly participate in or modulate signaling pathways. Its role is that of a stable and versatile linker to create a functional bioconjugate. The impact on signaling pathways is determined by the nature of the conjugated antibody and payload.

In the context of an ADC, the antibody component targets a specific cell surface receptor (e.g., a receptor tyrosine kinase overexpressed in cancer cells). Upon binding, the ADC-receptor complex is internalized, typically via endocytosis. The payload is then released within the cell, where it can exert its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis.

The following diagram illustrates this general mechanism of action.

G cluster_moa General ADC Mechanism of Action ADC ADC in Circulation Binding Binding to Target Receptor on Cell Surface ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Trafficking Trafficking to Lysosome Internalization->Trafficking Release Payload Release Trafficking->Release Action Payload Exerts Cytotoxic Effect Release->Action Apoptosis Cell Death (Apoptosis) Action->Apoptosis

Caption: General mechanism of action for an ADC.

Conclusion

This compound is a powerful tool for researchers and drug developers, offering a reliable and versatile platform for the construction of complex bioconjugates. Its heterotrifunctional nature, combined with the beneficial properties of the PEG spacers, makes it particularly well-suited for the development of next-generation ADCs with potentially improved therapeutic indices. The experimental protocols provided herein offer a solid foundation for the utilization of this linker in advanced bioconjugation strategies. As with any complex bioconjugation, optimization of reaction conditions and thorough characterization of the final product are critical for success.

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental considerations for N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol, a heterobifunctional linker critical in the fields of bioconjugation and drug development.

Core Molecular Data

This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed with distinct reactive moieties. This strategic design allows for sequential or orthogonal conjugation strategies, making it a versatile tool in the synthesis of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).

PropertyValue
Molecular Formula C₁₉H₃₇N₇O₇S
Molecular Weight 507.60 g/mol

Chemical Structure and Functionality

This linker possesses two key reactive features:

  • Dual Azide (B81097) Groups (N₃): Positioned on two PEG2 arms, these azide groups are primed for "click chemistry" reactions. Specifically, they can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN. This allows for the stable and efficient conjugation of molecules bearing alkyne groups.

  • Terminal Thiol Group (-SH): The thiol group provides a reactive handle for conjugation to various electrophiles, most commonly maleimides, to form a stable thioether bond. This is a widely used strategy for attaching linkers to antibodies or other proteins containing accessible cysteine residues.

The PEG2 spacers incorporated into the molecule enhance its hydrophilicity and solubility, which can improve the pharmacokinetic properties of the final conjugate and reduce non-specific binding.

Applications in Drug Development

The primary application of this compound is as a linker in the construction of Antibody-Drug Conjugates (ADCs).[1] Its architecture allows for the attachment of two payload molecules per linker, enabling a higher drug-to-antibody ratio (DAR) if desired.

The workflow for its use in ADC development can be conceptualized as follows:

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker Linker Activation cluster_payload Payload Preparation cluster_conjugation Conjugation Steps Antibody Antibody Reduced_Antibody Reduced Antibody (Exposed Thiol Groups) Antibody->Reduced_Antibody Reduction Thiol_Conjugation Thiol-Maleimide Conjugation Reduced_Antibody->Thiol_Conjugation Linker This compound Linker->Thiol_Conjugation Payload Alkyne-Modified Payload (Drug) Click_Chemistry Click Chemistry (CuAAC or SPAAC) Payload->Click_Chemistry ADC_Intermediate Antibody-Linker Intermediate Thiol_Conjugation->ADC_Intermediate Final_ADC Final Antibody-Drug Conjugate (ADC) Click_Chemistry->Final_ADC ADC_Intermediate->Click_Chemistry

Caption: Workflow for ADC Synthesis using the specified linker.

Experimental Protocols

While specific protocols must be optimized for individual antibodies and payloads, the following provides a general framework for the use of this compound.

General Protocol for Thiol-Maleimide Conjugation (Linker to Antibody)

This protocol assumes the target protein has available thiol groups, either naturally or through reduction of disulfide bonds.

Materials:

  • Antibody with accessible thiol groups in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).

  • This compound.

  • Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Quenching reagent (e.g., N-acetylcysteine or free cysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Antibody Preparation: If necessary, reduce antibody disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Purify the reduced antibody to remove excess reducing agent.

  • Linker Preparation: Immediately before use, dissolve the linker in a small amount of DMF or DMSO to create a concentrated stock solution.

  • Conjugation Reaction: Add a molar excess of the linker solution to the antibody solution. The exact molar ratio will need to be optimized but a starting point is often 5-20 fold molar excess of linker to antibody.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a molar excess of a quenching reagent to react with any unreacted maleimide (B117702) groups on the linker (if a maleimide-functionalized linker was used to attach to the thiol of the title molecule) or unreacted thiol groups on the antibody.

  • Purification: Remove excess linker and quenching reagent by SEC, dialysis, or another suitable purification method to yield the antibody-linker conjugate.

General Protocol for Azide-Alkyne Click Chemistry (Payload to Antibody-Linker)

This protocol outlines a general procedure for a copper-catalyzed click chemistry reaction.

Materials:

  • Antibody-linker conjugate with azide groups.

  • Alkyne-functionalized payload.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Purification system (e.g., SEC).

Procedure:

  • Payload Preparation: Dissolve the alkyne-functionalized payload in a suitable solvent (e.g., DMSO).

  • Catalyst Preparation: Prepare a fresh solution of the copper catalyst. This is typically done by mixing CuSO₄ and the ligand in the reaction buffer before adding the reducing agent.

  • Conjugation Reaction: In a controlled environment, add the alkyne-payload and the freshly prepared copper catalyst/sodium ascorbate (B8700270) mixture to the antibody-linker conjugate solution.

  • Incubation: Allow the reaction to incubate for 1-12 hours at room temperature, protected from light. Reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the final ADC to remove the copper catalyst, excess payload, and other reagents. SEC is a common method for this final purification step.

Logical Pathway for Bioconjugation

The dual-reactive nature of this linker allows for a defined and controlled synthesis pathway.

Logical_Pathway Start This compound Thiol_Reaction Thiol Group (-SH) Start->Thiol_Reaction Azide_Reaction Dual Azide Groups (-N3) Start->Azide_Reaction Thiol_Target Reacts with Electrophiles (e.g., Maleimide on Protein) Thiol_Reaction->Thiol_Target Azide_Target Reacts with Alkynes (e.g., on Payload Molecule) Azide_Reaction->Azide_Target Thioether_Bond Forms Stable Thioether Bond Thiol_Target->Thioether_Bond Triazole_Ring Forms Stable Triazole Ring Azide_Target->Triazole_Ring Final_Product Trifunctional Conjugate Thioether_Bond->Final_Product Triazole_Ring->Final_Product

Caption: Reactivity pathways of the linker's functional groups.

References

Synthesis of Heterotrifunctional PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of heterotrifunctional polyethylene (B3416737) glycol (PEG) linkers. These versatile molecules are crucial in the development of advanced bioconjugates, particularly in the fields of targeted drug delivery, diagnostics, and proteomics. We present detailed experimental methodologies, quantitative data, and visual representations of synthetic workflows and relevant biological pathways to facilitate a deeper understanding and practical application of this technology.

Introduction to Heterotrifunctional PEG Linkers

Heterotrifunctional PEG linkers are polymers containing three distinct reactive functional groups at their termini, connected by a central PEG backbone. The PEG component confers desirable properties such as enhanced solubility, biocompatibility, and a reduced immunogenic profile to the conjugated molecules.[][2] The presence of three unique functionalities allows for the sequential and orthogonal conjugation of different molecules, such as a targeting ligand, a therapeutic payload, and an imaging agent, onto a single construct.[3] This capability is particularly valuable in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) with dual payloads or other multi-component systems.[4]

The synthesis of these linkers relies on the principles of orthogonal protection group strategies and highly efficient chemical reactions, such as click chemistry, to achieve high purity and yield.[5]

Synthetic Strategies and Core Chemistries

The synthesis of heterotrifunctional PEG linkers typically involves a multi-step process starting from a core molecule that provides the branching point. Common core structures include lysine (B10760008), symmetric di-alkylamines, or glycerol (B35011) ethoxylates.[6][7][8] The key to a successful synthesis lies in the use of orthogonal protecting groups that can be selectively removed to unmask one functional group at a time for subsequent modification.

A common strategy involves the following general steps:

  • Core Functionalization: A central scaffold molecule is functionalized with PEG chains.

  • Orthogonal Protection: The terminal ends of the PEG chains and/or the core molecule are protected with different chemical groups that can be removed under distinct reaction conditions.

  • Sequential Deprotection and Functionalization: One protecting group is removed at a time, followed by the introduction of the desired reactive functional group. This process is repeated for each of the three arms of the linker.

Figure 1: General Synthetic Workflow for Heterotrifunctional PEG Linkers.

Key Functional Groups and Their Introduction

A variety of functional groups can be incorporated into heterotrifunctional PEG linkers to enable specific conjugation chemistries. Some of the most common functionalities and methods for their introduction are summarized below.

Functional GroupReactive TowardsCommon Introduction Reagent/Method
N-Hydroxysuccinimide (NHS) Ester Primary Amines (e.g., Lysine residues in proteins)Reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) (e.g., EDC)
Maleimide (B117702) Thiols (e.g., Cysteine residues in proteins)Reaction of an amine with a maleic anhydride (B1165640) derivative
Azide (B81097) (N₃) Alkynes (Click Chemistry), Strained Cyclooctynes (Copper-free Click Chemistry)Nucleophilic substitution with sodium azide
Alkyne Azides (Click Chemistry)Reaction of a hydroxyl group with propargyl bromide
Amine (NH₂) NHS esters, Carboxylic acids (with activators)Reduction of an azide or deprotection of a protected amine
Thiol (SH) Maleimides, DisulfidesReaction with sodium hydrosulfide (B80085) or deprotection of a protected thiol

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of key intermediates and a representative heterotrifunctional PEG linker.

Synthesis of an Azido-PEG-NHS Ester Intermediate

This protocol describes the synthesis of a bifunctional PEG linker which can be a precursor to a trifunctional linker.

Materials:

  • HO-PEG-COOH

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine

  • Acetonitrile (ACN)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Activation of Carboxyl Group:

    • Dissolve HO-PEG-COOH in anhydrous ACN.

    • Add DSC and pyridine.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, evaporate the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain HO-PEG-NHS.

  • Introduction of the Azide Group:

    • Dissolve HO-PEG-NHS in anhydrous DMF.

    • Add NaN₃ and stir the mixture at 60°C for 24 hours.

    • After cooling to room temperature, pour the reaction mixture into cold diethyl ether to precipitate the product.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Dry the product under vacuum to yield N₃-PEG-NHS.

Synthesis of a Lysine-Based Heterotrifunctional PEG Linker (Conceptual)

This protocol outlines a conceptual pathway for synthesizing a heterotrifunctional linker with NHS ester, maleimide, and azide functionalities using a lysine core.

Materials:

  • Fmoc-Lys(Boc)-OH

  • Azido-PEG-acid

  • Maleimido-PEG-NHS ester

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638) in DMF

  • Trifluoroacetic acid (TFA) in DCM

  • Standard solid-phase peptide synthesis (SPPS) resin

Procedure:

  • Resin Loading: Couple Fmoc-Lys(Boc)-OH to the SPPS resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the α-amine.

  • First Arm Coupling: Couple Azido-PEG-acid to the deprotected α-amine using HATU and DIPEA as coupling reagents.

  • Boc Deprotection: Treat the resin with TFA in DCM to remove the Boc protecting group from the ε-amine.

  • Second Arm Coupling: Couple Maleimido-PEG-NHS ester to the deprotected ε-amine.

  • Cleavage from Resin: Cleave the linker from the resin using an appropriate cleavage cocktail to yield the heterotrifunctional PEG linker.

  • Purification: Purify the crude product by reverse-phase HPLC.

Quantitative Data and Characterization

The successful synthesis and purity of heterotrifunctional PEG linkers must be confirmed through various analytical techniques. The following table summarizes typical characterization data and expected yields for a multi-step synthesis.

Synthesis StepProductTypical Yield (%)Purity (%) (by HPLC)¹H NMR (Key Signals)Mass Spectrometry (m/z)
1. PEGylation of CoreCore-(PEG-OH)₃85-95>953.64 (s, PEG backbone)Expected [M+Na]⁺
2. Arm 1 FunctionalizationCore-(PEG-N₃)(PEG-OH)₂80-90>953.38 (t, -CH₂-N₃)Expected [M+Na]⁺
3. Arm 2 FunctionalizationCore-(PEG-N₃)(PEG-Maleimide)(PEG-OH)75-85>906.70 (s, maleimide protons)Expected [M+Na]⁺
4. Arm 3 FunctionalizationCore-(PEG-N₃)(PEG-Maleimide)(PEG-NHS)70-80>952.80 (s, succinimide (B58015) protons)Expected [M+Na]⁺

Characterization Notes:

  • ¹H NMR Spectroscopy: Used to confirm the presence of characteristic protons of the functional groups and the PEG backbone.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the molecular weight of the final product and intermediates.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized linkers. Reverse-phase HPLC is a common method for purification and analysis.

Application in Antibody-Drug Conjugates (ADCs)

Heterotrifunctional PEG linkers are particularly advantageous in the construction of ADCs, where an antibody is linked to one or two cytotoxic drugs.

Figure 2: Experimental Workflow for Dual-Drug ADC Synthesis.

Mechanism of Action and Signaling Pathways

ADCs exert their cytotoxic effect by delivering a potent drug to a cancer cell in a targeted manner. The general mechanism of action involves several steps, which in turn affect various intracellular signaling pathways.[9]

Figure 3: ADC Mechanism of Action and Downstream Signaling.

Once the cytotoxic drug is released inside the cell, it can induce cell death through various mechanisms depending on its nature:

  • Microtubule Inhibitors (e.g., Auristatins, Maytansinoids): These drugs disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

  • DNA Damaging Agents (e.g., Calicheamicins, Duocarmycins): These agents cause DNA double-strand breaks, activating DNA damage response pathways that can lead to apoptosis.

Conclusion

The synthesis of heterotrifunctional PEG linkers is a sophisticated yet powerful tool for the creation of complex bioconjugates. By leveraging orthogonal protection strategies and efficient coupling chemistries, researchers can design and construct molecules with multiple functionalities for a wide range of applications in medicine and biotechnology. The detailed protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for the successful synthesis and application of these advanced molecular constructs.

References

An In-depth Technical Guide to Orthogonal Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Orthogonal Bioconjugation Chemistry

Orthogonal bioconjugation chemistry refers to a set of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1] The term "bioorthogonal" was first coined by Professor Carolyn R. Bertozzi in 2003 and has since revolutionized the fields of chemical biology, drug development, and biomedical imaging.[1][2] These reactions involve pairs of mutually reactive functional groups that are abiotic and do not interact with the vast array of functional groups found in biological molecules such as proteins, nucleic acids, and lipids.[1] This high degree of specificity allows for the precise chemical modification of biomolecules in their native environment, enabling a wide range of applications from in vivo imaging to the targeted delivery of therapeutics.[2]

The core principle of bioorthogonal chemistry is to perform a highly selective and efficient chemical ligation under physiological conditions (aqueous environment, neutral pH, and ambient temperature).[1] This is typically achieved in a two-step process: first, a "chemical reporter" bearing one of the bioorthogonal functional groups is introduced into a biological system, often through metabolic labeling or genetic incorporation. Subsequently, a probe molecule carrying the complementary functional group is administered, leading to a specific covalent reaction at the desired site.[1]

This guide provides a comprehensive overview of the core principles of orthogonal bioconjugation, detailing the most prominent reactions, their quantitative data, experimental protocols, and applications in various research and development workflows.

Core Principles and Key Reactions

Several bioorthogonal reactions have been developed, each with its unique characteristics in terms of kinetics, stability, and biocompatibility. The choice of reaction depends on the specific application, the biological system under investigation, and the nature of the biomolecule to be modified.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[3] This reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[3] This makes SPAAC particularly well-suited for live-cell and in vivo applications.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5] The reaction forms a stable 1,4-disubstituted 1,2,3-triazole. While highly efficient, the requirement for a copper catalyst can be a limitation for in vivo applications due to its cytotoxicity. However, the development of copper-chelating ligands has mitigated this issue to some extent, allowing for its use in controlled biological environments.[6]

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a specifically engineered triarylphosphine.[7] The classic Staudinger reaction reduces an azide to an amine. The bioorthogonal adaptation, developed by Bertozzi and coworkers, involves an electrophilic trap on the phosphine (B1218219) that intercepts the aza-ylide intermediate to form a stable amide linkage.[7] A "traceless" version of this ligation leaves no residual atoms from the phosphine reagent in the final product.[5]

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition (Tetrazine Ligation)

The IEDDA reaction, often referred to as tetrazine ligation, is an extremely fast and selective bioorthogonal reaction between an electron-deficient tetrazine and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[8] This reaction exhibits exceptionally rapid kinetics, making it ideal for applications where low concentrations of reactants are used or when rapid labeling is required, such as in pre-targeted in vivo imaging.[9]

Oxime and Hydrazone Ligation

Oxime and hydrazone ligations involve the reaction of an aldehyde or ketone with an aminooxy or hydrazine (B178648) derivative, respectively, to form a stable C=N bond.[10] These reactions are reversible under acidic conditions, which can be a useful feature for certain applications. The reaction kinetics can be significantly enhanced by the use of aniline-based catalysts.[11]

Quantitative Comparison of Bioorthogonal Reactions

The choice of a bioorthogonal reaction for a specific application is often guided by its kinetic properties. The second-order rate constant (k₂) is a key parameter for comparing the speed of these reactions. A higher k₂ value indicates a faster reaction, which is often crucial for efficient labeling at low biomolecule concentrations typically found in biological systems.

ReactionReactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
SPAAC Cyclooctynes (e.g., DBCO, BCN, DIFO)Azides (e.g., Benzyl azide)10⁻³ - 1Copper-free, excellent for live-cell and in vivo applications.[12]
CuAAC Terminal AlkynesAzides10¹ - 10³High yielding and specific, but requires a copper catalyst.
Staudinger Ligation AzidesEngineered Phosphines10⁻³ - 10⁻²Forms a native amide bond (traceless version).[5][13]
IEDDA (Tetrazine Ligation) Tetrazinestrans-Cyclooctenes (TCO)10² - 10⁶Extremely fast kinetics, ideal for in vivo applications and low concentration labeling.[9]
Oxime/Hydrazone Ligation Aldehydes/KetonesAminooxy/Hydrazine derivatives10⁻² - 10¹Reversible under acidic conditions, kinetics can be catalyzed.[10][14]

Experimental Protocols

Detailed methodologies for performing these key bioconjugation reactions are essential for their successful implementation. Below are generalized protocols for each of the major reaction types.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Protein Labeling[15]

Materials:

  • Azide-modified protein (e.g., containing p-azido-L-phenylalanine) in a suitable buffer (e.g., PBS, pH 7.4).

  • Cyclooctyne-containing probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare a stock solution of the cyclooctyne probe in DMSO.

  • Dilute the azide-modified protein to the desired concentration in the reaction buffer.

  • Add the cyclooctyne probe to the protein solution. The final concentration of the probe is typically in a 5- to 20-fold molar excess over the protein. The final DMSO concentration should be kept low (e.g., <5%) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight, depending on the reaction kinetics and protein stability.

  • The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe is used) or mass spectrometry.

  • Purify the labeled protein from excess probe using an appropriate method, such as size-exclusion chromatography or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Surface Labeling[16]

Materials:

  • Cells with metabolically incorporated azide-modified sugars (e.g., Ac₄ManNAz).

  • Alkyne-containing probe (e.g., alkyne-biotin).

  • Copper(II) sulfate (B86663) (CuSO₄) solution.

  • Copper(I)-stabilizing ligand solution (e.g., THPTA).

  • Reducing agent solution (e.g., sodium ascorbate), freshly prepared.

  • Cell culture medium or buffer (e.g., PBS).

Procedure:

  • Culture cells and metabolically label them with the azido-sugar for a sufficient period (e.g., 48 hours).

  • Wash the cells to remove unincorporated azido-sugar.

  • Prepare the "click" reaction cocktail. In a typical reaction, pre-mix the CuSO₄ and THPTA ligand in a 1:5 molar ratio.

  • Add the alkyne probe to the cell suspension or culture plate.

  • Add the CuSO₄/ligand mixture to the cells.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

  • Incubate the reaction for a short period (e.g., 30-60 minutes) at room temperature or 37°C.

  • Wash the cells extensively to remove the reaction components.

  • The labeled cells can then be analyzed by flow cytometry, fluorescence microscopy, or western blotting (if a biotin (B1667282) probe is used, followed by streptavidin-HRP).

Protocol 3: Staudinger Ligation for Peptide Labeling[17]

Materials:

  • Azide-containing peptide dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Phosphine-ester probe dissolved in a compatible solvent (e.g., DMF or DMSO).

  • Reaction buffer.

Procedure:

  • Dissolve the azide-containing peptide in the reaction buffer.

  • Add the phosphine-ester probe to the peptide solution. The final solvent concentration should be minimized.

  • Incubate the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by HPLC or mass spectrometry.

  • Purify the labeled peptide using reverse-phase HPLC.

Protocol 4: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation for Antibody Labeling[18]

Materials:

  • Antibody modified with a trans-cyclooctene (TCO) group.

  • Tetrazine-functionalized probe (e.g., tetrazine-fluorophore).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare a solution of the TCO-modified antibody in the reaction buffer.

  • Add the tetrazine-functionalized probe to the antibody solution, typically in a 2- to 5-fold molar excess.

  • Incubate the reaction at room temperature for 30-60 minutes. The reaction is often very rapid.

  • Monitor the reaction by observing the disappearance of the characteristic color of the tetrazine (around 520 nm) using a spectrophotometer, or by analyzing the product by SDS-PAGE.

  • Purify the labeled antibody from the excess probe using size-exclusion chromatography.

Protocol 5: Oxime/Hydrazone Ligation for Peptide Labeling[14]

Materials:

  • Peptide containing an aldehyde or ketone group.

  • Aminooxy- or hydrazide-functionalized probe.

  • Aniline (B41778) catalyst solution (optional, but recommended).

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5, or phosphate buffer, pH 7.0).

Procedure:

  • Dissolve the aldehyde/ketone-containing peptide in the reaction buffer.

  • Add the aminooxy/hydrazide probe to the peptide solution.

  • If using a catalyst, add the aniline solution to the reaction mixture.

  • Incubate the reaction at room temperature for 1-24 hours, depending on the reactants and the presence of a catalyst.

  • Monitor the reaction progress by HPLC or mass spectrometry.

  • Purify the labeled peptide by reverse-phase HPLC.

Visualizing Workflows and Signaling Pathways

Orthogonal bioconjugation reactions are integral to a variety of complex experimental workflows and for the study of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these applications.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR (Azide-labeled) Ligand->GPCR 1. Binding G_Protein G_Protein GPCR->G_Protein 2. Activation Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme 3. Modulation Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger 4. Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response 5. Signaling Cascade Fluorophore_Probe DBCO-Fluorophore Fluorophore_Probe->GPCR SPAAC Labeling

Figure 1: GPCR signaling pathway with bioorthogonal labeling.

This diagram illustrates how a G-protein coupled receptor (GPCR) can be metabolically labeled with an azide and subsequently visualized using a fluorescent probe via SPAAC, allowing for the study of its localization and trafficking during signaling.[3]

MAPK_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase RTK (Alkyne-labeled) Growth_Factor->Receptor_Tyrosine_Kinase 1. Binding & Dimerization Ras Ras Receptor_Tyrosine_Kinase->Ras 2. Activation Raf Raf Ras->Raf 3. Activation MEK MEK Raf->MEK 4. Phosphorylation ERK ERK (Click-labeled) MEK->ERK 5. Phosphorylation Transcription_Factors Transcription_Factors ERK->Transcription_Factors 6. Nuclear Translocation & Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression 7. Regulation Azide_Probe Azide-Fluorophore Azide_Probe->ERK CuAAC Labeling

Figure 2: MAPK signaling pathway with click chemistry labeling.

This diagram shows the visualization of the MAPK/ERK signaling cascade. A component of the pathway, such as ERK, can be labeled using click chemistry to study its activation and translocation to the nucleus.[15]

ADC_Workflow cluster_synthesis 1. ADC Synthesis cluster_targeting 2. Targeting and Internalization cluster_release 3. Payload Release cluster_action 4. Drug Action Antibody Antibody (with Alkyne) ADC Antibody-Drug Conjugate Antibody->ADC CuAAC Linker_Drug Linker-Drug (with Azide) Linker_Drug->ADC Cancer_Cell Cancer_Cell ADC->Cancer_Cell Binds to Antigen Internalization Internalization Cancer_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis Induces

Figure 3: Antibody-Drug Conjugate (ADC) workflow.

This diagram outlines the process of creating and the mechanism of action of an Antibody-Drug Conjugate (ADC), where bioorthogonal chemistry is used for the precise attachment of the cytotoxic drug to the antibody.[16]

Pretargeting_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Ligation and Imaging/Therapy Antibody_TCO Antibody-TCO Tumor_Cell Tumor_Cell Antibody_TCO->Tumor_Cell Binds to Tumor Antigen Circulation Circulation Imaging_Signal Imaging Signal or Therapeutic Effect Tumor_Cell->Imaging_Signal Clearance Circulation->Clearance Unbound Antibody Cleared Tetrazine_Probe Tetrazine-Probe (Radiolabeled) Tetrazine_Probe->Tumor_Cell IEDDA Reaction with TCO

Figure 4: In vivo pre-targeting workflow using tetrazine ligation.

This diagram illustrates a pre-targeting strategy for cancer imaging or therapy. An antibody modified with a TCO is first administered, followed by a radiolabeled tetrazine probe that rapidly reacts with the antibody at the tumor site.[9]

ABPP_Workflow cluster_labeling 1. In Situ Labeling cluster_lysis 2. Cell Lysis cluster_click 3. Click Chemistry cluster_analysis 4. Analysis Probe Activity-Based Probe (with Alkyne) Proteome Proteome Probe->Proteome Covalent Binding Labeled_Proteome Labeled Proteome Cell_Lysis Cell_Lysis Labeled_Proteome->Cell_Lysis Tagged_Proteome Tagged Proteome Cell_Lysis->Tagged_Proteome CuAAC Azide_Tag Azide-Tag (Biotin or Fluorophore) Azide_Tag->Tagged_Proteome Enrichment Affinity Enrichment (Biotin) Tagged_Proteome->Enrichment SDS_PAGE SDS-PAGE (Fluorophore) Tagged_Proteome->SDS_PAGE Mass_Spec Mass Spectrometry Enrichment->Mass_Spec Identification

Figure 5: Activity-Based Protein Profiling (ABPP) workflow.

This diagram shows a typical workflow for Activity-Based Protein Profiling (ABPP) using click chemistry to identify active enzymes in a complex proteome.

Conclusion

Orthogonal bioconjugation chemistry has emerged as an indispensable tool in modern chemical biology, drug discovery, and diagnostics. The ability to perform highly specific chemical reactions within complex biological systems has opened up new avenues for understanding and manipulating biological processes. The continued development of new bioorthogonal reactions with faster kinetics, improved stability, and enhanced biocompatibility will undoubtedly lead to even more innovative applications in the future, further bridging the gap between chemistry and biology. This guide provides a foundational understanding of the core principles and practical aspects of this powerful technology, empowering researchers to leverage its full potential in their scientific endeavors.

References

The Unseen Architect: A Technical Guide to PEG2 Spacers in Enhancing Molecular Solubility and Flexibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation and drug delivery, the covalent attachment of Polyethylene Glycol (PEG) spacers, a process known as PEGylation, is a foundational strategy for optimizing the therapeutic properties of biomolecules.[1] This technical guide provides an in-depth examination of the role of short Polyethylene Glycol spacers, specifically the di-ethylene glycol unit (PEG2), in enhancing the solubility and flexibility of complex molecules such as Antibody-Drug Conjugates (ADCs), peptides, and PROteolysis TArgeting Chimeras (PROTACs). The inherent hydrophilicity and conformational freedom of the PEG2 spacer make it an invaluable tool for overcoming challenges associated with aggregation, poor pharmacokinetics, and steric hindrance.[2][3] This document details the physicochemical principles underlying these enhancements, presents quantitative data from relevant studies, provides detailed experimental protocols for characterization, and visualizes key workflows and mechanisms to equip researchers with the knowledge for robust molecular design and development.

Introduction to PEG2 Spacers

Polyethylene Glycol is a polymer composed of repeating ethylene (B1197577) glycol units (-CH₂CH₂O-).[4] A PEG2 spacer is a discrete, monodisperse entity containing exactly two of these units.[5][6] Unlike traditional polydisperse PEG polymers, discrete PEGs (dPEGs) like PEG2 offer a defined chemical structure, molecular weight, and length, which is critical for the batch-to-batch consistency and precise characterization of therapeutic conjugates.[7]

The primary functions of incorporating a PEG2 spacer into a bioconjugate are to:

  • Enhance Aqueous Solubility : The hydrophilic nature of the ether linkages and terminal groups increases the solubility of hydrophobic molecules, mitigating aggregation and improving formulation stability.[8][9]

  • Increase Flexibility : The rotatable ether bonds of the PEG backbone provide conformational flexibility, acting as a versatile spacer that can minimize steric hindrance between conjugated moieties.[2][8]

  • Modulate Pharmacokinetics : By increasing the hydrodynamic radius and masking the conjugated molecule, PEG spacers can reduce renal clearance, protect against enzymatic degradation, and decrease immunogenicity, thereby extending circulation half-life.[1][10]

Core Mechanisms of Action

Enhancing Solubility

Many potent therapeutic agents, particularly cytotoxic payloads used in ADCs, are highly hydrophobic.[9] This hydrophobicity can lead to aggregation, poor solubility in physiological buffers, and rapid clearance from circulation.[7][9] The PEG2 spacer addresses this by introducing a hydrophilic component. The oxygen atoms in the ethylene glycol backbone can form hydrogen bonds with water molecules, creating a "hydration shell" around the conjugate.[9] This shell effectively masks the hydrophobic regions of the payload, preventing aggregation and significantly increasing the overall water solubility of the molecule.[3][11]

G cluster_0 Without PEG2 Spacer cluster_1 With PEG2 Spacer a1 Hydrophobic Payload a2 Hydrophobic Payload a3 Hydrophobic Payload a4 Hydrophobic Payload b1 Payload peg1 PEG2 water1 H₂O water2 H₂O water3 H₂O water4 H₂O arrow_node Introduction of PEG2 Spacer cluster_1 cluster_1 cluster_0 cluster_0

Providing Flexibility

The single C-O and C-C bonds that form the backbone of the PEG2 spacer have a low barrier to rotation. This intrinsic property imparts significant flexibility to the linker. In complex bioconjugates, this flexibility is crucial for several reasons:

  • Minimizing Steric Hindrance : It allows a conjugated payload to orient itself away from the parent biomolecule (e.g., an antibody), ensuring that the binding affinity of the antibody to its target is not compromised.[2]

  • Facilitating Target Binding : The spacer enables the payload to adopt an optimal conformation for binding to its own target, which is particularly relevant in the design of PROTACs, where the linker must bridge two different proteins.

  • Improving Conjugation Efficiency : A flexible spacer can help overcome steric barriers during the chemical conjugation process itself, potentially leading to higher and more consistent drug-to-antibody ratios (DARs).[5]

Quantitative Data on PEG Spacer Effects

The impact of PEG spacers on the physicochemical properties of bioconjugates has been quantitatively assessed in numerous studies. The tables below summarize key findings, comparing PEG2 with other PEG lengths where data is available.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation

Conjugate System PEG Spacer Length Average DAR Aggregation Level Reference
Cleavable Linker-Payload PEG2 3.9 Lower [5]
Cleavable Linker-Payload PEG8 2.4 Increased [5]
Trastuzumab-MMAD PEG2 Higher Lower [12]

| Trastuzumab-MMAD | PEG8 | Lower | Increased |[12] |

This data suggests that for certain hydrophobic linker-payloads, shorter PEG spacers like PEG2 can lead to more efficient conjugation and less aggregation compared to longer spacers.[5][12]

Table 2: Impact of PEG on Small Molecule Solubility

Compound Condition Monomer ↔ Aggregate Equilibrium Constant (K) Solubility Reference
hSM 1 Buffer + 0.5% DMSO 8.2 ± 0.6 0.2 µM [11]
hSM 1 Buffer + 5% DMSO 3.8 ± 0.3 0.5 µM [11]

| hSM 1 | Buffer + 8% PEG + 0.5% DMSO | 0.53 ± 0.01 | 2.3 µM |[11] |

The addition of PEG significantly increased the solubility of the heterobifunctional small molecule (hSM) by over 10-fold compared to the buffer with 0.5% DMSO alone, demonstrating PEG's powerful solubilizing effect.[11]

Applications in Drug Development

The beneficial properties of PEG2 spacers have led to their incorporation in a wide range of therapeutic modalities.

  • Antibody-Drug Conjugates (ADCs) : In ADCs, a PEG2 spacer is often used to connect the cytotoxic payload to the antibody.[5] This improves the solubility of the overall conjugate, which is critical for achieving a higher DAR without causing aggregation.[9] For instance, the ADC candidate AbGn-107 utilizes a short PEG2 spacer in its linker design.[5]

  • PROTACs : The flexibility of PEG linkers is vital for PROTACs, which must simultaneously bind a target protein and an E3 ligase. PEG chains allow the two ends of the PROTAC to pivot independently, facilitating the formation of a stable ternary complex.[]

  • Peptide and Protein Modification : PEGylation of peptides and proteins can enhance their stability, reduce immunogenicity, and prolong their circulation time.[10][14] Short PEG spacers are used to attach other functional molecules (like imaging agents or targeting ligands) without significantly altering the parent protein's conformation.[15]

G cluster_adc Antibody-Drug Conjugate (ADC) Workflow Ab Antibody Linker Payload-PEG2-Maleimide ADC_unpurified Unpurified ADC ADC_purified Purified ADC

Detailed Experimental Protocols

Successful bioconjugation and characterization require robust and well-defined protocols. Below are methodologies for key experiments related to the use of PEG2 spacers.

Protocol: Cysteine-Directed PEGylation of an Antibody

This protocol describes the conjugation of a payload attached to a PEG2 spacer with a maleimide (B117702) functional group to the sulfhydryl groups of a reduced antibody.

Materials:

  • Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.2.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • Maleimide-PEG2-Payload dissolved in DMSO.

  • Quenching solution: N-acetylcysteine (10 mM).

  • Purification system: Size-Exclusion Chromatography (SEC) column.

Methodology:

  • Antibody Reduction : To a solution of the antibody (e.g., 5 mg/mL), add TCEP to a final concentration of 1-2 mM. Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free sulfhydryl groups.

  • Buffer Exchange : Remove excess TCEP by performing a buffer exchange into PBS (pH 7.2) using a desalting column.

  • Conjugation Reaction : Immediately add the Maleimide-PEG2-Payload solution to the reduced antibody. A typical molar excess is 5-10 fold of payload per antibody.

  • Incubation : Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching : Add the quenching solution (N-acetylcysteine) at a 2-fold molar excess relative to the initial Maleimide-PEG2-Payload to cap any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification : Purify the resulting ADC conjugate from unreacted payload and quenching agent using an SEC column equilibrated with the desired formulation buffer.

  • Characterization : Analyze the purified ADC to determine the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Protocol: Assessing Solubility Enhancement via Nephelometry

This method quantifies the solubility of a compound by measuring light scattering as a function of concentration. Increased scattering indicates precipitation of an insoluble compound.

Materials:

  • Test compound (with and without PEG2 spacer).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Nephelometer or plate reader with a light-scattering module.

  • 96-well microplate.

Methodology:

  • Stock Solution Preparation : Prepare high-concentration stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution : Perform serial dilutions of the stock solutions directly in the wells of the 96-well plate using the aqueous buffer. This creates a concentration gradient.

  • Equilibration : Seal the plate and allow it to equilibrate at a constant temperature (e.g., 25°C) for 2-24 hours with gentle shaking.

  • Measurement : Measure the turbidity (nephelometric units) of each well using the nephelometer.

  • Data Analysis : Plot the turbidity reading against the compound concentration. The point at which the turbidity begins to sharply increase above the baseline is defined as the kinetic solubility limit.

  • Comparison : Compare the solubility limits of the compound with and without the PEG2 spacer to quantify the enhancement.

G cluster_pathway Logical Pathway of ADC Action ADC ADC with PEG2 Spacer Receptor Tumor Cell Receptor Binding Binding

Conclusion

The PEG2 spacer, while one of the smallest units in the PEG family, plays a critical and multifaceted role in modern drug development. Its discrete nature ensures reproducibility, while its inherent hydrophilicity and flexibility provide powerful solutions to the common challenges of poor solubility and steric hindrance.[5][8] By increasing the aqueous solubility of hydrophobic payloads, PEG2 spacers enable the development of more stable and effective bioconjugates with higher drug loading.[9] Concurrently, the conformational freedom afforded by the spacer ensures that the biological activity of the constituent molecules is retained.[2] The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design and offer a framework for researchers to harness the advantages of PEG2 spacers in creating next-generation therapeutics.

References

An In-Depth Technical Guide to Azide and Thiol Reactivity in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of Polyethylene Glycol (PEG) linkers in bioconjugation has revolutionized the field of drug development, enhancing the therapeutic properties of proteins, peptides, and small molecules. The choice of reactive handles on these linkers is critical for the efficiency, specificity, and stability of the resulting conjugate. This guide provides a detailed exploration of two of the most prominent bioconjugation chemistries employed with PEG linkers: the azide-alkyne cycloaddition, commonly known as "click chemistry," and the thiol-maleimide reaction.

Core Principles of Azide and Thiol Chemistries in PEGylation

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when attached to a therapeutic molecule (a process known as PEGylation), can significantly improve its pharmacokinetic and pharmacodynamic profile. Key benefits of PEGylation include enhanced solubility, increased stability against enzymatic degradation, prolonged circulation half-life, and reduced immunogenicity.[1][2] The covalent attachment of PEG linkers is achieved through specific chemical reactions targeting functional groups on the biomolecule. Azides and thiols, incorporated as reactive ends of PEG linkers, offer distinct advantages and are suited for different strategic approaches in drug development.

Azide-Alkyne Cycloaddition ("Click Chemistry")

The azide-alkyne cycloaddition is a prime example of "click chemistry," a class of reactions that are bioorthogonal, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[3][4] This reaction forms a stable triazole ring. There are two main variants used in bioconjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and regioselective, producing the 1,4-disubstituted triazole isomer.[5][6][7] It requires a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate (B8700270).[8][9] While highly effective, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant circumvents the need for a copper catalyst by using a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) that reacts readily with an azide.[10][11] The absence of a toxic metal catalyst makes SPAAC particularly suitable for applications in living systems.[4][10]

The high specificity and stability of the resulting triazole linkage make azide-alkyne cycloaddition a preferred method for achieving a well-defined and homogenous bioconjugate, which is a critical factor in therapeutic applications.[12]

Thiol-Maleimide Reaction

The reaction between a thiol (sulfhydryl) group and a maleimide (B117702) is a widely used method for bioconjugation, particularly for modifying cysteine residues in proteins.[3][13] This Michael addition reaction is highly selective for thiols over other functional groups at physiological pH (6.5-7.5) and proceeds rapidly under mild conditions to form a stable thioether bond.[1][3][14]

However, a significant drawback of the thiol-maleimide linkage is its susceptibility to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the plasma.[15][16][17] This can result in premature release of the conjugated molecule and potential off-target effects. To address this instability, strategies have been developed to stabilize the linkage, primarily through hydrolysis of the thiosuccinimide ring, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[18][19]

Quantitative Comparison of Azide-Alkyne and Thiol-Maleimide Reactions

The choice between azide-alkyne cycloaddition and thiol-maleimide conjugation often depends on the specific requirements of the application, including the desired reaction rate, efficiency, and the stability of the final conjugate. The following tables summarize key quantitative data to aid in this selection process.

ReactionReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)ConditionsReference(s)
CuAAC Azide + Terminal Alkyne10 - 10⁴Aqueous buffer, Cu(I) catalyst, Room Temperature[20]
SPAAC Azide + DBCO~1Aqueous buffer, Room Temperature[21]
Thiol-Maleimide Thiol + Maleimide~734pH 7, 15 µM, Room Temperature[5]

Table 1: Comparative Reaction Kinetics. This table highlights the typical second-order rate constants for CuAAC, SPAAC, and thiol-maleimide reactions under common bioconjugation conditions.

LinkageEnvironmentHalf-life (t₁/₂)CommentsReference(s)
Triazole (from Click Chemistry) Biological MediaHighly StableThe triazole ring is exceptionally stable under physiological conditions.[6]
Thiosuccinimide (from Thiol-Maleimide) Glutathione solution3.1 h - 258 hHalf-life is highly dependent on the structure of the thiol and maleimide.[15]
Hydrolyzed Thiosuccinimide In vitro> 2 yearsRing-opening hydrolysis significantly enhances stability.[19]
Thiosuccinimide in Plasma PlasmaPayload loss of 50-75% in 7-14 daysDemonstrates the in vivo instability of the linkage.[9]

Table 2: Comparative Linkage Stability. This table provides an overview of the stability of the resulting linkages from azide-alkyne and thiol-maleimide reactions in various environments.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are representative protocols for the key reactions discussed.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a PEG-Alkyne to an Azide-Modified Protein

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized PEG (PEG-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)

  • Degassed buffers

Procedure:

  • Preparation of Protein Solution: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in a degassed, amine-free buffer.

  • Preparation of Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution and the PEG-Alkyne. A 2 to 10-fold molar excess of PEG-Alkyne over the protein is a common starting point.

  • Catalyst Preparation: In a separate tube, prepare the Cu(I)-THPTA catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Allow the mixture to stand for a few minutes.

  • Initiation of Reaction: Add the Cu(I)-THPTA complex to the protein-PEG mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

  • Add the aminoguanidine solution to a final concentration of 5 mM to scavenge reactive oxygen species.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to confirm the conjugation and determine the degree of PEGylation.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a PEG-DBCO to an Azide-Modified Protein

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized PEG (PEG-DBCO)

  • Anhydrous DMSO

  • Degassed buffers

Procedure:

  • Preparation of Protein Solution: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in a degassed, amine-free buffer.

  • Preparation of PEG-DBCO Stock Solution: Prepare a stock solution of PEG-DBCO in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction: Add the PEG-DBCO stock solution to the protein solution. A 2 to 20-fold molar excess of PEG-DBCO over the protein is a typical starting range. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG-DBCO.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Protocol for Thiol-Maleimide Conjugation of a PEG-Maleimide to a Thiol-Containing Protein (e.g., Antibody)

Materials:

  • Thiol-containing protein (e.g., reduced antibody) in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)

  • Maleimide-functionalized PEG (PEG-Maleimide)

  • Reducing agent (if needed, e.g., TCEP or DTT)

  • Anhydrous DMSO or DMF

  • Degassed buffers

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols. This can be achieved by incubating the protein with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. If DTT is used, it must be removed by dialysis or desalting column before proceeding.

  • Preparation of PEG-Maleimide Stock Solution: Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction: Add the PEG-Maleimide stock solution to the protein solution. A 10 to 20-fold molar excess of PEG-Maleimide over the protein's thiol groups is generally recommended.[3][22]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[3][22]

  • Purification: Purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG-Maleimide.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).

Visualization of Key Processes

Reaction Mechanisms

Reaction_Mechanisms cluster_azide_alkyne Azide-Alkyne Cycloaddition (Click Chemistry) cluster_thiol_maleimide Thiol-Maleimide Reaction Azide R1-N₃ (Azide) Triazole Stable Triazole Linkage Azide->Triazole Cu(I) or Strain Alkyne R2-C≡CH (Alkyne) Alkyne->Triazole Thiol R1-SH (Thiol) Thioether Thioether Bond (Thiosuccinimide) Thiol->Thioether pH 6.5-7.5 Maleimide Maleimide R2 Maleimide->Thioether

A simplified comparison of azide-alkyne and thiol-maleimide reaction schemes.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Ab Antibody Conjugation Bioconjugation Reaction (Click or Thiol-Maleimide) Ab->Conjugation Linker PEG Linker (Azide or Maleimide) Linker->Conjugation Drug Cytotoxic Drug Drug->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Verify MW MS Mass Spectrometry Purification->MS Confirm Conjugation HIC HIC-HPLC Purification->HIC Determine DAR Functional_Assay Functional Assays (e.g., Binding, Cytotoxicity) Purification->Functional_Assay Assess Activity

A typical workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Signaling Pathway: HER2-Targeted ADC Action

HER2_Signaling cluster_cell Cancer Cell cluster_pathway Downstream Signaling HER2 HER2 Receptor Internalization Internalization (Endocytosis) HER2->Internalization PI3K_AKT PI3K/AKT Pathway RAS_MAPK RAS/MAPK Pathway ADC HER2-Targeted ADC ADC->HER2 Binding Apoptosis Apoptosis (Cell Death) ADC->Apoptosis Therapeutic Outcome Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Drug_Release->Apoptosis Cytotoxicity Cell_Pro Cell Proliferation & Survival PI3K_AKT->Cell_Pro RAS_MAPK->Cell_Pro

Mechanism of action for a HER2-targeted ADC, leading to cancer cell death.

Conclusion

The choice between azide-alkyne cycloaddition and thiol-maleimide conjugation for PEG linker applications in drug development is a critical decision that impacts the manufacturing process, stability, and ultimately the therapeutic efficacy of the bioconjugate. Click chemistry, with its bioorthogonality and the formation of a highly stable triazole linkage, offers superior control over stoichiometry and in vivo stability, making it an increasingly favored approach. While the thiol-maleimide reaction provides rapid and selective conjugation, the potential instability of the resulting linkage necessitates careful consideration and potential implementation of stabilization strategies. By understanding the quantitative differences in reactivity and stability, and by following robust experimental protocols, researchers can strategically employ these powerful bioconjugation techniques to develop next-generation therapeutics with enhanced properties.

References

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol CAS number inquiry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N,N-Bis(PEG-azide)-N-amido-PEG-thiol Linkers for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of heterobifunctional linkers based on a polyethylene (B3416737) glycol (PEG) scaffold, specifically focusing on molecules possessing two azide (B81097) moieties and a single thiol group, such as N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol. While a specific CAS number for this exact molecule was not identified, a closely related compound, N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol , has been assigned the CAS number 2752001-31-1 [1]. These linkers are at the forefront of bioconjugation chemistry, enabling the precise assembly of complex biomolecular architectures for applications in drug delivery, diagnostics, and fundamental research.

The key feature of this class of molecules is the orthogonal reactivity of their functional groups. The thiol group (-SH) provides a handle for selective conjugation to cysteine residues on proteins or other thiol-containing molecules through chemistries like maleimide (B117702) ligation.[2][3][4] Concurrently, the two azide groups (-N3) are available for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of molecules bearing alkyne groups.[5][6][7] The PEG spacers incorporated into the linker backbone enhance water solubility, reduce steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[2]

Physicochemical and Reactive Properties

The properties of these linkers can be tailored by varying the length of the PEG chains. The following table summarizes general characteristics based on available data for similar compounds.

PropertyDescription
Molecular Formula C15H29N7O5S (for CAS 2752001-31-1)[1]
Molecular Weight 419.50 g/mol (for CAS 2752001-31-1)[1]
Solubility Soluble in water and most organic solvents such as DMSO and DMF.[3]
Storage Recommended storage at -20°C, protected from moisture and light.[4][5]
Thiol Reactivity Reacts with maleimides at pH 6.5-7.5 to form a stable thioether bond.[2][4]
Azide Reactivity Undergoes copper-catalyzed or strain-promoted cycloaddition with alkynes to form a stable triazole linkage.[7][8][9]

Core Applications and Experimental Workflows

The unique trifunctional nature of N,N-Bis(PEG-azide)-N-amido-PEG-thiol linkers makes them ideal for constructing complex, multi-component systems. A primary application is in the development of Antibody-Drug Conjugates (ADCs), where the linker can be used to attach two drug molecules to a single cysteine residue on an antibody. Other applications include the development of multifunctional probes for imaging and diagnostics and the creation of novel biomaterials.

Below is a conceptual workflow for the synthesis of a tripartite conjugate using this linker.

G cluster_0 Step 1: Thiol-Maleimide Ligation cluster_1 Step 2: Dual Click Chemistry Linker This compound Protein_Linker Protein-Linker Conjugate Linker->Protein_Linker -SH reacts with maleimide Protein Protein-Maleimide Protein->Protein_Linker MoleculeA Molecule A-Alkyne Final_Conjugate Protein-Linker-(Molecule A)-(Molecule B) Protein_Linker->Final_Conjugate -N3 reacts with alkyne (x2) MoleculeA->Final_Conjugate MoleculeB Molecule B-Alkyne MoleculeB->Final_Conjugate

Caption: Sequential conjugation workflow.

Experimental Protocols

The following are generalized protocols for the key reactions involving N,N-Bis(PEG-azide)-N-amido-PEG-thiol linkers. Optimization may be required for specific applications.

Protocol for Thiol-Maleimide Ligation

This protocol describes the conjugation of the linker's thiol group to a maleimide-activated protein.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, free of thiols.[2]

  • Reducing agent (optional, for protein disulfide bond reduction): TCEP or DTT.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassette.

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer. If the protein requires reduction of disulfide bonds to expose a cysteine, treat with a reducing agent and subsequently remove the reducing agent before proceeding.

  • Linker Preparation: Dissolve the this compound in the conjugation buffer.

  • Reaction: Add a 10- to 20-fold molar excess of the linker to the protein solution.[4][10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[4][10]

  • Purification: Remove the excess unreacted linker and byproducts using SEC or dialysis.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of alkyne-containing molecules to the azide groups of the linker-protein conjugate.

Materials:

  • Azide-functionalized linker-protein conjugate

  • Alkyne-containing molecule(s)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)[11]

  • Reaction buffer: Aqueous buffer such as PBS.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper ligand.

  • Pre-complexation: In a microcentrifuge tube, mix the CuSO4 and the copper ligand. Allow to incubate for a few minutes.[11]

  • Reaction Mixture: To the solution of the azide-functionalized linker-protein conjugate, add the alkyne-containing molecule(s). A molar excess of the alkyne molecule is typically used.

  • Initiation: Add the pre-complexed copper catalyst to the reaction mixture, followed by the sodium ascorbate to initiate the click reaction.[11][12]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Purify the final conjugate using a suitable method such as SEC or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.

Signaling Pathway Modulation Example

A key application of these linkers is to create constructs that can modulate cellular signaling pathways. For instance, an antibody-linker-drug conjugate can be designed to target a specific cell surface receptor, internalize, and release two different small molecule inhibitors that act on distinct nodes of a signaling cascade.

G Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome Internalization ADC Antibody-Linker-(Inhibitor A)-(Inhibitor B) ADC->Receptor Binding InhibitorA Inhibitor A Endosome->InhibitorA Release InhibitorB Inhibitor B Endosome->InhibitorB Release NodeA Signaling Node A NodeB Signaling Node B NodeA->NodeB Downstream Downstream Signaling NodeB->Downstream InhibitorA->NodeA Inhibition InhibitorB->NodeB Inhibition

References

An In-depth Technical Guide to the Hydrophilicity of Short-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the hydrophilic properties of short-chain polyethylene (B3416737) glycol (PEG) linkers, their impact on drug development, and the experimental methods used for their characterization.

Introduction to Short-Chain PEG Linkers

Polyethylene glycol (PEG) linkers are synthetic, flexible, and water-soluble polymers composed of repeating ethylene (B1197577) oxide units[1]. Short-chain PEG linkers, typically defined as those with 2 to 12 ethylene glycol units (PEG2-PEG12), are crucial tools in modern drug development[2]. Their primary role is to connect a therapeutic payload, such as a small molecule drug or a biologic, to another molecule, like an antibody in an antibody-drug conjugate (ADC) or a protein in a PROTAC[3][4]. The inherent hydrophilicity of these linkers is a key attribute that is leveraged to enhance the overall properties of the resulting conjugate[3][4].

The process of attaching PEG chains to molecules, known as PEGylation, is a well-established strategy for improving the physicochemical and pharmacokinetic properties of therapeutics[3][5]. Short-chain PEGs are particularly advantageous as they can increase solubility and stability with a minimal increase in molecular weight, which is beneficial for oral bioavailability[].

The Chemical Basis of PEG's Hydrophilicity

The hydrophilicity of PEG linkers stems from the repeating ethylene oxide units (–CH₂−CH₂−O–) in their backbone[1]. The oxygen atoms in these ether groups can form hydrogen bonds with water molecules[1][3]. This interaction leads to the formation of a hydration shell around the PEG chain, which effectively "hides" a conjugated hydrophobic drug from the surrounding aqueous environment, thereby increasing its water solubility[1][7]. This "stealth" property also helps to reduce recognition by the immune system and non-specific binding to plasma proteins[1][].

Mechanism of PEG Hydrophilicity p1 (-CH2-CH2-O-)n w1 H2O p1->w1 Hydrogen Bond w2 H2O p1->w2 Hydrogen Bond w3 H2O p1->w3 Hydrogen Bond w4 H2O p1->w4 Hydrogen Bond w5 H2O p1->w5 Hydrogen Bond drug Drug drug->p1

Caption: Hydration shell formation around a PEG linker.

Quantitative Impact of Short-Chain PEG Linkers

The hydrophilicity of short-chain PEG linkers directly translates into measurable improvements in the properties of the molecules to which they are attached.

PropertyEffect of Short-Chain PEG LinkerQuantitative ObservationReference
Aqueous Solubility Significantly IncreasedThe presence of PEG can significantly increase the water solubility of hydrophobic drugs, enabling intravenous formulations. For example, the saturated solubility of simvastatin (B1681759) in a solid dispersion with PEG 12000 (1:7 ratio) increased to 24.83 µg/mL from 8.74 µg/mL for the intact drug.[3][8][9]
Aggregation ReducedThe hydrophilic nature of PEG linkers helps to prevent the aggregation of antibody-drug conjugates (ADCs), a common issue with hydrophobic payloads. Amide-coupled ADCs with pendant 12-unit PEG chains showed improved stability and slower clearance rates compared to those with linear 24-unit PEG.[10][11][12]
Pharmacokinetics (PK) ImprovedShort PEG chains can extend the circulation half-life of therapeutics by increasing their hydrodynamic radius, which reduces renal clearance. The use of PEG linkers in ADCs has been shown to lead to a prolonged half-life (t1/2) and increased area under the plasma concentration-time curve (AUC).[4][]
Cellular Permeability Maintained or ImprovedWhile increasing hydrophilicity, short-chain PEGs (n=2-6) do not excessively increase molecular weight, thus staying within the window for oral exposure and cellular uptake.[]
Immunogenicity ReducedThe hydration shell created by the PEG linker can "shield" the conjugated molecule from the immune system, although the potential for anti-PEG antibodies exists.[1][2]

Experimental Protocols for Characterizing Hydrophilicity

Several experimental techniques are employed to quantify the hydrophilicity of PEG linkers and their conjugates.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To assess the hydrophilicity of a PEGylated compound based on its retention time. More hydrophilic compounds elute earlier from the nonpolar stationary phase.

  • Methodology:

    • Column: A C18 or similar hydrophobic stationary phase column is used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is employed.

    • Procedure: The sample is injected into the column. The gradient is run from high aqueous content to high organic content.

    • Analysis: The retention time of the PEGylated molecule is recorded. A shorter retention time compared to the non-PEGylated parent molecule indicates increased hydrophilicity. In a study of ADCs, RP-HPLC was used to determine the completion of the Michael addition of linkers with the drug DM1[10].

B. Water Contact Angle Measurement

  • Objective: To determine the hydrophilicity of a surface coated with a PEG-containing material. A lower contact angle corresponds to higher hydrophilicity.

  • Methodology:

    • Surface Preparation: A thin film of the PEG-containing polymer is coated onto a solid substrate, such as a silicon wafer.

    • Measurement: A droplet of deionized water is placed on the surface. The angle formed between the surface and the edge of the droplet is measured using a goniometer.

    • Analysis: A contact angle of less than 90° indicates a hydrophilic surface. For example, the static contact angle of water on a PDMS network surface decreased from 105° to 75° with the addition of a PEG co-crosslinker[13].

C. Solubility Studies

  • Objective: To directly measure the increase in aqueous solubility of a hydrophobic drug after conjugation with a PEG linker.

  • Methodology:

    • Sample Preparation: An excess amount of the compound (e.g., a drug-PEG conjugate) is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibration: The mixture is shaken at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation.

    • Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

    • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. Phase solubility studies have shown that increasing the molecular weight of PEG results in higher phase solubility of the drug simvastatin[9].

General Workflow for ADC Synthesis with PEG Linker cluster_synthesis Synthesis and Conjugation cluster_purification Purification and Characterization antibody 1. Antibody Modification (e.g., reduction of disulfides) conjugation 3. Conjugation Reaction (Antibody + Linker-Payload) antibody->conjugation linker_payload 2. Preparation of Linker-Payload (PEG-Drug Moiety) linker_payload->conjugation purify 4. Purification of ADC (e.g., Size Exclusion Chromatography) conjugation->purify Crude ADC characterize 5. Characterization of ADC (HPLC, MS, DAR determination) purify->characterize final_product Final ADC Product characterize->final_product Purified ADC

Caption: Workflow for synthesizing an ADC with a PEG linker.

Structure-Property Relationships

The length of the short-chain PEG linker is a critical parameter that influences its properties and, consequently, the performance of the final conjugate.

Impact of PEG Chain Length cluster_input Input Parameter cluster_properties Resulting Properties length PEG Chain Length (Number of Ethylene Glycol Units) sol Aqueous Solubility length->sol Increases flex Flexibility length->flex Increases mw Molecular Weight length->mw Increases pk Pharmacokinetics (Half-life) length->pk Increases note Optimization is key: Balance desired properties (e.g., solubility) with potential drawbacks (e.g., increased MW).

Caption: Effect of PEG chain length on key properties.

  • Shorter Chains (e.g., PEG2-PEG4): Provide a compact and efficient way to increase the hydrophilicity of small molecules without significantly increasing the overall size, which is beneficial for maintaining cell permeability[2][].

  • Longer Chains (e.g., PEG8-PEG12): Offer greater solubility enhancement and can provide more effective shielding of the payload, potentially leading to a longer circulation half-life and reduced immunogenicity[2]. However, excessively long linkers can sometimes be detrimental, potentially reducing the binding affinity of the targeting molecule or increasing the risk of generating anti-PEG antibodies[1][].

The choice of linker length, therefore, represents a critical optimization step in the design of PEGylated therapeutics[8].

Conclusion

Short-chain PEG linkers are indispensable tools in modern drug development, primarily due to their well-defined structure and profound hydrophilic properties. By forming a hydration shell, they significantly enhance the aqueous solubility and stability of hydrophobic drugs, reduce aggregation, and improve pharmacokinetic profiles. The ability to precisely control the length of the PEG chain allows for the fine-tuning of these properties to meet the specific requirements of a given therapeutic application. A thorough understanding and experimental characterization of the hydrophilicity of these linkers are essential for the rational design and successful development of next-generation therapeutics, including ADCs, PROTACs, and other complex bioconjugates.

References

An In-Depth Technical Guide to the Core Features of Multifunctional PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of multifunctional polyethylene (B3416737) glycol (PEG) reagents, indispensable tools in modern biotechnology and pharmaceutical development. PEGylation, the covalent attachment of PEG chains to molecules such as proteins, peptides, and nanoparticles, is a well-established strategy to enhance the therapeutic properties of biologics.[1] This document delves into the core functionalities, quantitative characteristics, and practical applications of multifunctional PEG reagents, offering detailed experimental protocols and visual representations of key processes and concepts.

Core Principles and Key Features of Multifunctional PEG Reagents

Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer.[1][2] When conjugated to a therapeutic molecule, multifunctional PEG reagents can confer significant advantages by altering the molecule's physicochemical properties.[3] These reagents are characterized by the presence of multiple reactive functional groups, allowing for the connection of two or more distinct molecules or providing a scaffold for creating complex architectures.

The primary benefits of modifying biomolecules with multifunctional PEG reagents include:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly increases the solubility of hydrophobic drugs and proteins, making them more amenable to formulation and administration.[1][4]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream.[1]

  • Reduced Immunogenicity: The flexible PEG chains can mask antigenic sites on the surface of a therapeutic protein, thereby decreasing the likelihood of an immune response.[1][4]

  • Improved Stability: PEGylation can protect the conjugated molecule from enzymatic degradation, enhancing its stability in biological environments.[1][4]

Multifunctional PEG reagents can be broadly categorized based on their architecture:

  • Heterobifunctional PEGs: These linear PEGs possess two different reactive groups at their termini, enabling the sequential and specific conjugation of two different molecules. This is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

  • Multi-arm PEGs: These reagents feature multiple PEG arms extending from a central core. They offer a higher payload capacity for drug conjugation and create a more significant shielding effect, further enhancing in vivo stability.[5][6][7] Multi-arm PEGs are also extensively used in the formation of hydrogels for drug delivery and tissue engineering.[8][9]

The choice of a specific multifunctional PEG reagent is dictated by the target molecule's available reactive groups and the desired architecture and properties of the final conjugate.

Quantitative Data on Multifunctional PEG Reagents

The selection of an appropriate PEG linker requires careful consideration of its quantitative properties. The molecular weight, chain length, and polydispersity of the PEG reagent directly influence the pharmacokinetic and pharmacodynamic profile of the resulting conjugate.

Below is a summary of key quantitative parameters for a selection of linear and multi-arm PEG reagents.

PEG Reagent Type Functional Groups Molecular Weight (Da) Number of PEO Units Polydispersity Index (PDI) Reactive Towards Resulting Linkage
Heterobifunctional NHS-PEG-Maleimide2,000 - 20,00045 - 454~1.01 - 1.10[10]Primary Amines (-NH₂), Sulfhydryls (-SH)Amide, Thioether[11]
Azide-PEG-NHS1,000 - 10,00022 - 227~1.01 - 1.10Primary Amines (-NH₂), AlkynesAmide, Triazole (via Click Chemistry)[12]
Alkyne-PEG-Maleimide1,000 - 10,00022 - 227~1.01 - 1.10Sulfhydryls (-SH), AzidesThioether, Triazole (via Click Chemistry)[12]
OPSS-PEG-NHS2,000 - 10,00045 - 227~1.01 - 1.10Primary Amines (-NH₂), Sulfhydryls (-SH)Amide, Reversible Disulfide[12]
Multi-arm (4-arm) 4-arm PEG-NHS2,000 - 40,00045 - 909 (total)~1.01 - 1.10Primary Amines (-NH₂)Amide
4-arm PEG-Maleimide2,000 - 40,00045 - 909 (total)~1.01 - 1.10Sulfhydryls (-SH)Thioether
4-arm PEG-Amine2,000 - 40,00045 - 909 (total)~1.01 - 1.10Activated Carboxyls, NHS estersAmide
Multi-arm (8-arm) 8-arm PEG-NHS10,000 - 40,000227 - 909 (total)~1.01 - 1.10Primary Amines (-NH₂)Amide
8-arm PEG-Maleimide10,000 - 40,000227 - 909 (total)~1.01 - 1.10Sulfhydryls (-SH)Thioether

Note: The Polydispersity Index (PDI) is a measure of the heterogeneity of molecular weights in a polymer sample; a value closer to 1.0 indicates a more uniform chain length.[13] Polymeric PEGs typically have a PDI between 1.01 and 1.10, whereas discrete PEGs (dPEGs) are monodisperse with a PDI of 1.[8][10]

Experimental Protocols

The successful application of multifunctional PEG reagents relies on well-defined experimental protocols. The following sections provide detailed methodologies for common PEGylation reactions, as well as purification and characterization of the resulting conjugates.

Protocol for Amine-Reactive PEGylation using NHS Ester

This protocol describes the conjugation of an NHS-ester functionalized PEG to a protein, targeting primary amines on lysine (B10760008) residues and the N-terminus.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[14]

  • Water-miscible organic solvent (e.g., DMSO or DMF)[14]

  • Quenching buffer (e.g., Tris or glycine)[14]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[15][16]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[14][15]

  • PEG Reagent Preparation:

    • Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[14][15]

    • Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[15][16] Do not store the reconstituted reagent.[14]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess over the protein. A 10 to 50-fold molar excess is a common starting point.[17]

    • Slowly add the dissolved PEG reagent to the protein solution while gently stirring.[17] The final concentration of the organic solvent should not exceed 10%.[16]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[15][16]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of approximately 50 mM to consume any unreacted PEG-NHS ester.[17]

    • Incubate for 15-30 minutes at room temperature.[17]

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and quenching reagents using SEC or IEX.[17][]

Protocol for Sulfhydryl-Reactive PEGylation using Maleimide

This protocol details the conjugation of a maleimide-functionalized PEG to a protein's free sulfhydryl groups, typically from cysteine residues.

Materials:

  • Protein with free sulfhydryl groups

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)[1]

  • Optional: Reducing agent (e.g., TCEP or DTT)

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5.[1]

    • If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP. DTT can also be used but must be removed before adding the PEG-Maleimide.[19]

  • PEG Reagent Preparation:

    • Dissolve the PEG-Maleimide in the conjugation buffer to create a stock solution (e.g., 100 mg/mL).[20][21]

  • Conjugation Reaction:

    • Add the PEG-Maleimide stock solution to the protein solution. A 10 to 20-fold molar excess of PEG-Maleimide over the thiol-containing molecule is typically sufficient.[20][21]

    • Incubate the reaction mixture with stirring at room temperature for 2-4 hours or overnight at 4°C.[20][21]

  • Purification:

    • Purify the final conjugate using SEC, dialysis, or other suitable chromatographic methods like HIC.[6][20][21]

Purification and Characterization of PEGylated Conjugates

Purification is a critical step to remove unreacted PEG, unconjugated protein, and reaction byproducts.

  • Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius. It is effective at removing unreacted PEG and native protein from the reaction mixture.[]

  • Ion-Exchange Chromatography (IEX): PEG chains can shield surface charges on the protein, altering its binding to IEX resins. This property can be exploited to separate positional isomers of PEGylated proteins.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can be used to separate PEGylated proteins, including different positional isomers.[][22]

  • Hydrophobic Interaction Chromatography (HIC): HIC is another valuable technique for the purification of PEGylated proteins.[6][]

Characterization is essential to confirm the success of the conjugation and to determine the degree of PEGylation.

  • SDS-PAGE: PEGylated proteins will exhibit a significant increase in apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the detailed characterization of PEGylated proteins and ADCs.[23] It can be used to determine the molecular mass of the conjugate, identify the sites of PEGylation, and calculate the drug-to-antibody ratio (DAR) in ADCs.[23][24] Native mass spectrometry is particularly useful for analyzing ADCs with non-covalent interactions.[3]

Visualizing Key Concepts with Graphviz

The following diagrams illustrate important workflows and pathways related to the application of multifunctional PEG reagents.

PEG_Structure_Function cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_outcomes Functional Outcomes Structure Multifunctional PEG Reagent Arch Architecture (Linear, Branched, Multi-arm) Structure->Arch MW Molecular Weight Structure->MW Func Functional Groups (NHS, Maleimide, etc.) Structure->Func Size Increased Hydrodynamic Size Arch->Size Shield Steric Shielding Arch->Shield MW->Size Hydro Increased Hydrophilicity Func->Hydro Sol Enhanced Solubility Hydro->Sol PK Improved Pharmacokinetics (Longer Half-life) Size->PK Immuno Reduced Immunogenicity Shield->Immuno Stab Increased Stability Shield->Stab

Caption: Logical relationship between PEG structure and functional outcomes.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep 1. Protein Preparation (Buffer Exchange, Concentration) Conjugation 3. Conjugation Reaction (Controlled pH, Temp, Molar Ratio) Protein_Prep->Conjugation PEG_Prep 2. PEG Reagent Preparation (Dissolution in Organic Solvent) PEG_Prep->Conjugation Quench 4. Quenching (Addition of Tris or Glycine) Conjugation->Quench Purification 5. Purification (SEC, IEX, HPLC) Quench->Purification Characterization 6. Characterization (SDS-PAGE, Mass Spectrometry) Purification->Characterization Final_Product Purified PEGylated Conjugate Characterization->Final_Product

Caption: General experimental workflow for protein PEGylation.

Interferon_Signaling PEG_IFN Pegylated Interferon-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) PEG_IFN->IFNAR Binds to JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT Activates STAT_dimer STAT1/STAT2 Dimerization & Nuclear Translocation JAK_STAT->STAT_dimer Phosphorylates ISRE Interferon-Stimulated Response Element (ISRE) STAT_dimer->ISRE Binds to ISG Transcription of Interferon-Stimulated Genes (ISGs) ISRE->ISG Initiates Antiviral Antiviral State ISG->Antiviral Induces

Caption: Canonical signaling pathway of pegylated interferon-alpha.

References

The Advent of Branched PEG Linkers: A Technical Guide to Enhancing Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced biotherapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the architecture of the linker molecule is a critical determinant of therapeutic success. Novel branched polyethylene (B3416737) glycol (PEG) linkers are emerging as a pivotal technology, offering significant advantages over traditional linear counterparts. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these innovative linkers, tailored for researchers, scientists, and drug development professionals. Branched PEG linkers enhance the physicochemical and pharmacokinetic properties of bioconjugates, ultimately leading to improved efficacy and safety profiles.

The Rationale for Branching: Overcoming the Limitations of Linearity

The primary motivation for developing branched PEG linkers is to overcome the inherent limitations of linear PEG linkers in bioconjugation. While linear PEGs improve solubility and stability, branched structures provide a unique set of advantages.[1] They allow for the attachment of multiple payload molecules to a single conjugation site on a biomolecule, such as an antibody, thereby increasing the drug-to-antibody ratio (DAR) without requiring additional modification of the protein itself.[2][3] This higher payload capacity can lead to enhanced cytotoxic potency against target cells.

Furthermore, the three-dimensional architecture of branched PEG linkers can more effectively shield the hydrophobic drug payload from the aqueous environment of the bloodstream.[4][5] This "umbrella" effect can mitigate drug-induced aggregation of the bioconjugate, a common challenge that can lead to rapid clearance from circulation and potential immunogenicity.[6][7] The increased hydrodynamic radius conferred by the branched structure also contributes to reduced renal clearance and a prolonged plasma half-life.[8]

Data Presentation: A Comparative Analysis

The advantages of branched PEG linkers are most evident when their performance is quantitatively compared to linear analogues. The following tables summarize key data from various studies, highlighting the impact of linker architecture on the properties of bioconjugates.

Linker ArchitectureDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)Reference
Linear PEG420.1[9]
Branched (2-arm) PEG88.3[9]
No PEG LinkerNot Applicable4.94 (NCI-N87 cells)[10]
Linear 4 kDa PEGNot Applicable31.9 (NCI-N87 cells)[10]
Linear 10 kDa PEGNot Applicable111.3 (NCI-N87 cells)[10]
Branched (Pendant) (PEG12)28Not explicitly stated, but showed slower clearance[5]
Linear PEG248Not explicitly stated, but showed faster clearance[5]
RS7-DL11 (mPEG24 side chain)4 or 8Not explicitly stated, but showed maximum hydrophilicity and stability[6][7]
Linker ArchitectureKey Pharmacokinetic ParameterSpeciesReference
Linear 1 x 40 kDa PEGLess optimal pharmacokinetic profileNot specified[8]
Branched 2 x 20 kDa PEGSuperior pharmacokinetic profileNot specified[8]
Branched 4 x 10 kDa PEGSuperior pharmacokinetic profileNot specified[8]
No PEG Linker (Affibody-Drug Conjugate)Half-life of 19.6 minutesNot specified[11]
4 kDa PEG Linker (Affibody-Drug Conjugate)2.5-fold increase in half-lifeNot specified[11]
10 kDa PEG Linker (Affibody-Drug Conjugate)11.2-fold increase in half-lifeNot specified[11]
Amide-coupled linear 24-unit PEGFaster clearance ratesMice[5]
Amide-coupled pendant (branched) 12-unit PEG chainsSlower clearance ratesMice[5]
RS7-DL11 (mPEG24 side chain)Prolonged half-lifeNot specified[6][7]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of branched PEG linkers in bioconjugation.

Synthesis of a Heterobifunctional Branched PEG Linker

This protocol describes the synthesis of a branched PEG linker with two functional groups for subsequent conjugation to a biomolecule and a payload.

Materials:

  • Trimethylolpropane allyl ether (TMPAE)

  • Ethylene (B1197577) oxide

  • Anionic polymerization initiator (e.g., sodium naphthalenide)

  • Reagents for modifying chain ends (e.g., methanesulfonyl chloride, sodium azide)

  • Reagents for modifying the allyl junction (e.g., for conversion to a carboxylic acid or amine)[1]

Procedure:

  • Initiate the anionic polymerization of ethylene oxide using TMPAE as the initiator to synthesize the dual-branched PEG with a latent allyl group at the junction, allyl-(PEG-OH)2.[1]

  • The chain ends of the PEG can be modified to introduce desired functional groups. For example, conversion to inert methoxy (B1213986) groups or active functional groups for payload attachment.[1]

  • Employ an orthogonal reaction procedure to modify the allyl junction to introduce a reactive handle for conjugation to the biomolecule, such as a carboxylic acid or an amine group.[1]

  • Purify the resulting heterobifunctional branched PEG linker using appropriate chromatographic techniques.

  • Characterize the synthesized linker using SEC, 1H and 13C NMR, and MALDI-TOF mass spectrometry to confirm its molecular weight, branching, and purity.[1]

Enzymatic Conjugation of a Branched Linker to an Antibody

Microbial transglutaminase (MTGase) allows for the site-specific conjugation of amine-containing linkers to glutamine residues on an antibody.[2]

Materials:

  • Anti-HER2 monoclonal antibody (e.g., Trastuzumab)

  • Branched PEG linker with a primary amine functionality

  • Microbial transglutaminase (MTGase)

  • Payload molecule with a compatible reactive group for attachment to the linker

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare the anti-HER2 antibody in the reaction buffer.

  • Add the amine-functionalized branched PEG linker to the antibody solution.

  • Initiate the conjugation reaction by adding MTGase. The enzyme will catalyze the formation of an isopeptide bond between the glutamine residue (Q295) on the antibody's heavy chain and the primary amine of the linker.[2][12]

  • Incubate the reaction mixture under optimized conditions (e.g., temperature, time) to ensure efficient conjugation.

  • Purify the antibody-linker conjugate to remove excess reagents using size-exclusion chromatography (SEC).

  • Attach the payload molecule to the reactive groups on the branched linker through a secondary conjugation step (e.g., click chemistry, NHS ester reaction).

  • Purify the final antibody-drug conjugate using SEC or other appropriate chromatographic methods.

Characterization of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of an ADC.[13][14]

Materials:

  • Purified ADC sample

  • HIC column (e.g., BioPro HIC BF)

  • HPLC system with a UV detector

  • Mobile phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 6.8)

  • Mobile phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8)

Procedure:

  • Equilibrate the HIC column with the mobile phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a descending salt gradient (decreasing concentration of mobile phase A and increasing concentration of mobile phase B).

  • Monitor the elution profile at 280 nm. Different peaks will correspond to the antibody with varying numbers of conjugated drug-linker moieties (DAR 0, 2, 4, 6, 8, etc.).[14]

  • Calculate the average DAR by determining the relative area of each peak.[13]

In Vitro Cytotoxicity Assay

The potency of the resulting ADC is evaluated using an in vitro cytotoxicity assay, such as the MTT assay.[10]

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)[15]

  • HER2-negative cancer cell line (e.g., MCF-7) for control[15]

  • Cell culture medium and supplements

  • ADC samples at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC samples and control antibodies.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[16]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of branched PEG linkers in bioconjugation.

experimental_workflow cluster_synthesis Linker Synthesis cluster_conjugation Bioconjugation cluster_analysis ADC Analysis & Evaluation synthesis Synthesis of Branched PEG Linker purification1 Purification (Chromatography) synthesis->purification1 characterization1 Characterization (NMR, MS) purification1->characterization1 linker Branched PEG Linker characterization1->linker antibody Monoclonal Antibody conjugation Enzymatic Conjugation (e.g., MTGase) antibody->conjugation linker->conjugation payload_attachment Payload Attachment conjugation->payload_attachment payload Cytotoxic Payload payload->payload_attachment purification2 Purification (SEC) payload_attachment->purification2 dar_analysis DAR Analysis (HIC-HPLC) purification2->dar_analysis cytotoxicity_assay In Vitro Cytotoxicity Assay dar_analysis->cytotoxicity_assay pk_study Pharmacokinetic Study cytotoxicity_assay->pk_study

Caption: Experimental workflow for the development of ADCs with branched PEG linkers.

her2_signaling_pathway her2_adc HER2-Targeted ADC (with Branched PEG Linker) her2_receptor HER2 Receptor her2_adc->her2_receptor Binding payload_release Payload Release in Lysosome her2_adc->payload_release Internalization & Trafficking her2_dimer HER2/HER3 Heterodimerization her2_receptor->her2_dimer pi3k PI3K her2_dimer->pi3k Activation ras RAS her2_dimer->ras Activation akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation apoptosis Apoptosis payload_release->apoptosis

Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.

adc_internalization_pathway adc ADC receptor Target Receptor adc->receptor Binding ccp Clathrin-Coated Pit receptor->ccp Recruitment plasma_membrane Plasma Membrane endocytosis Clathrin-Mediated Endocytosis ccp->endocytosis early_endosome Early Endosome endocytosis->early_endosome Vesicle Formation late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome Fusion payload_release Payload Release lysosome->payload_release Degradation/ Linker Cleavage cytotoxicity Cytotoxicity payload_release->cytotoxicity

Caption: Clathrin-mediated endocytosis and intracellular trafficking of an ADC.

References

Methodological & Application

Application Notes and Protocols for N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the bioconjugation of N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol, a heterobifunctional linker designed for advanced bioconjugation strategies. This linker possesses two distinct reactive functionalities: two azide (B81097) groups for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC, respectively), and a terminal thiol group for conjugation to maleimide-functionalized molecules. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, making this linker ideal for creating complex biomolecular constructs for applications in drug delivery, diagnostics, and probe development.[1][2]

Introduction

This compound is a versatile tool in bioconjugation, enabling the covalent linkage of multiple molecules with high specificity and efficiency. The orthogonal nature of its reactive groups—azides and a thiol—allows for a stepwise and controlled conjugation process. This is particularly valuable in the construction of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and conjugation site is crucial for therapeutic efficacy and safety.[3][4]

The two azide moieties can participate in "click chemistry," a set of reactions known for their high yield, selectivity, and biocompatibility.[5][6][7] The thiol group, on the other hand, readily reacts with maleimides to form a stable thioether bond, a common strategy for protein modification at cysteine residues.[3][8][9][10]

Key Features and Benefits:

  • Dual Azide Groups: Enable dual functionalization via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide click chemistry.[1][2]

  • Thiol Group: Reacts selectively with maleimides to form stable thioether linkages.[1]

  • PEG Spacers: Enhance hydrophilicity, solubility, and provide steric accessibility to the reactive ends.[1][2]

  • Multifunctional Design: Supports orthogonal, stepwise conjugation workflows for creating complex biomolecular architectures.[1][2]

Principle of Bioconjugation

The bioconjugation strategy using this compound typically involves two independent reaction steps:

  • Thiol-Maleimide Ligation: The thiol group of the linker is first reacted with a maleimide-functionalized biomolecule (e.g., a protein, antibody, or surface). This reaction is highly selective for thiols within a pH range of 6.5-7.5.[3][11]

  • Azide-Alkyne Cycloaddition (Click Chemistry): The two azide groups are then available for reaction with alkyne-containing molecules. This can be achieved through:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[6][7][12]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes (e.g., DBCO, BCN), making it suitable for applications where copper cytotoxicity is a concern.[13]

The following diagram illustrates the general experimental workflow:

G cluster_0 Step 1: Thiol-Maleimide Conjugation cluster_1 Step 2: Azide-Alkyne Cycloaddition (Click Chemistry) A This compound C Thiol-Maleimide Reaction (pH 6.5-7.5) A->C B Maleimide-Activated Biomolecule 1 (e.g., Antibody) B->C D Biomolecule 1 Conjugate with Dual Azide Functionality C->D F CuAAC or SPAAC Reaction D->F E Alkyne-Modified Biomolecule 2 (e.g., Drug, Fluorophore) E->F G Final Tri-Component Bioconjugate F->G

Fig. 1: Experimental workflow for dual bioconjugation.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol group of the linker to a maleimide-activated protein.

Materials:

  • This compound

  • Maleimide-activated protein (e.g., antibody)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • TCEP (tris(2-carboxyethyl)phosphine) hydrochloride (if protein disulfides need reduction)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • If the protein does not have a free thiol, it may be necessary to reduce disulfide bonds. Dissolve the protein in degassed PBS buffer at a concentration of 1-10 mg/mL.[8][9]

    • Add a 10-100 molar excess of TCEP to the protein solution.[8][9]

    • Incubate at room temperature for 20-30 minutes.[9]

    • Remove excess TCEP using a desalting column.

  • Linker Preparation:

    • Dissolve this compound in DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the linker solution to the protein solution.[9]

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and mix gently.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if any components are light-sensitive.[3]

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) to remove unreacted linker and other small molecules.

Quantitative Data Summary for Thiol-Maleimide Conjugation:

ParameterRecommended ValueReference
pH6.5 - 7.5[3][11]
Protein Concentration1 - 10 mg/mL[8][9]
Linker Molar Excess10 - 20 fold[9]
Reaction Time2 hours (RT) or overnight (4°C)[3]
TCEP Molar Excess (if needed)10 - 100 fold[8][9]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to the azide groups of the linker-protein conjugate.

Materials:

  • Azide-functionalized protein conjugate (from Protocol 1)

  • Alkyne-modified molecule (e.g., drug, fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • THPTA ligand solution (e.g., 50 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).

    • Prepare fresh sodium ascorbate solution.

  • Catalyst Premix:

    • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A common ratio is 1:5 (CuSO₄:THPTA).[12] Let it stand for a few minutes.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-functionalized protein conjugate with the alkyne-modified molecule. A 2-10 fold molar excess of the alkyne molecule per azide group is recommended.[12]

    • Add the premixed copper/ligand catalyst to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC).

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or another suitable purification method to remove excess reagents and catalyst.

Quantitative Data Summary for CuAAC:

ReagentRecommended Final Concentration/RatioReference
Alkyne Molar Excess (per azide)2 - 10 fold[12]
CuSO₄50 - 250 µM[12]
Ligand (e.g., THPTA) to Copper Ratio5:1[12]
Sodium Ascorbate5 mM[12]
Reaction Time1 - 4 hours[7]

Application in Antibody-Drug Conjugate (ADC) Development

The this compound linker is particularly well-suited for the development of ADCs. In a typical workflow, an antibody can be engineered to contain a reactive cysteine residue. The thiol group of the linker is conjugated to this cysteine, followed by the attachment of two drug molecules via click chemistry. This approach allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR) of 2, which can lead to improved homogeneity and better-defined pharmacological properties.[3]

The following diagram illustrates a conceptual signaling pathway for an ADC constructed with this linker, targeting a cancer cell.

G cluster_0 ADC Targeting and Internalization cluster_1 Drug Release and Action ADC Antibody-Drug Conjugate (DAR = 2) Receptor Tumor-Specific Antigen (Cell Surface Receptor) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease 4. Linker Cleavage & Drug Release Lysosome->DrugRelease Drug Cytotoxic Drug DrugRelease->Drug DNA DNA Drug->DNA 5. Binds to DNA Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induces Cell Death

Fig. 2: Conceptual pathway of an ADC in targeted cancer therapy.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency (Thiol-Maleimide) - Thiol oxidation- Incorrect pH- Hydrolysis of maleimide- Degas buffers and use a reducing agent (TCEP).- Ensure pH is between 6.5 and 7.5.[3][11]- Use freshly prepared maleimide-activated protein.
Low Conjugation Efficiency (CuAAC) - Inactive catalyst- Oxygen in the reaction- Use freshly prepared sodium ascorbate.- Degas the reaction mixture.
Precipitation of Reagents - Poor solubility of linker or alkyne molecule- Increase the amount of organic co-solvent (e.g., DMSO, DMF).[9]
Non-specific Binding - Reaction with other nucleophiles (e.g., amines)- For thiol-maleimide reaction, maintain pH below 7.5.[11]

Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions may be necessary for specific applications and biomolecules. Always handle chemicals with appropriate safety precautions.

References

Application Notes and Protocols for the Use of N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, efficacy, and toxicity.[1][2] N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol is a novel, heterobifunctional linker designed to optimize ADC performance.

This linker possesses three key features:

  • A thiol-reactive group for site-specific conjugation to the antibody.

  • Two azide (B81097) functionalities for the attachment of two cytotoxic payloads via click chemistry.[3][4]

  • Polyethylene glycol (PEG) spacers to enhance hydrophilicity, which can improve the solubility and pharmacokinetic profile of the ADC, and potentially allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[5]

The "N-amido" component of the linker is designed to be a cleavable element, likely a dipeptide such as valine-citrulline, which is selectively cleaved by lysosomal proteases like Cathepsin B upon internalization into the target cancer cell.[6][7][] This targeted release mechanism enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[6]

These application notes provide detailed protocols for the development of ADCs using the this compound linker, including antibody modification, payload conjugation, and subsequent characterization and in vitro evaluation of the resulting ADC.

Experimental Protocols

Protocol 1: Antibody Reduction and Thiol Quantification

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for linker conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Sodium borate (B1201080) buffer

  • Sodium chloride

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)

  • Sephadex G-25 desalting column

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in PBS.

  • Add a 20-fold molar excess of TCEP or DTT to the mAb solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Purify the reduced antibody using a Sephadex G-25 desalting column equilibrated with PBS containing 1 mM DTPA.

  • Determine the protein concentration of the reduced antibody by measuring the absorbance at 280 nm.

  • Quantify the number of free thiol groups using Ellman's Reagent. React the reduced antibody with DTNB and measure the absorbance at 412 nm. Calculate the thiol concentration using the molar extinction coefficient of the TNB2- anion (14,150 M⁻¹cm⁻¹).

  • Calculate the average number of thiols per antibody.

Protocol 2: Conjugation of the Linker to the Antibody

This protocol details the conjugation of a maleimide-activated version of the N,N-Bis(PEG2-N3)-N-amido-PEG2-linker to the reduced antibody. A maleimide (B117702) version of the linker is used for a more conventional and stable thioether bond formation.

Materials:

  • Reduced mAb with quantified thiol groups

  • N,N-Bis(PEG2-N3)-N-amido-PEG2-maleimide linker

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve the N,N-Bis(PEG2-N3)-N-amido-PEG2-maleimide linker in a suitable organic solvent (e.g., DMSO) at a concentration of 10-20 mM.

  • Add the linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of linker to available thiol groups.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the linker.

  • Purify the antibody-linker conjugate using SEC to remove unreacted linker and quenching reagent.

Protocol 3: Payload Attachment via Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-modified cytotoxic payload to the azide groups on the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Prepare stock solutions: 10 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).

  • Dissolve the alkyne-modified payload in a compatible solvent (e.g., DMSO).

  • In a reaction vessel, combine the antibody-linker conjugate with the alkyne-modified payload at a molar excess of payload to azide groups (typically 5-10 fold).

  • Add the THPTA ligand to the reaction mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purify the resulting ADC using SEC to remove excess payload, catalyst, and other reagents.[9]

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[10][11][12]

  • Column: A HIC column suitable for antibody separations.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7).

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV at 280 nm.

  • Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.

2. Aggregation Analysis by Size Exclusion Chromatography (SEC) SEC is used to separate monomers from aggregates and fragments based on size.[13][14]

  • Column: An SEC column appropriate for monoclonal antibodies.

  • Mobile Phase: A physiological buffer such as PBS.

  • Flow Rate: As recommended for the column.

  • Detection: UV at 280 nm.

  • Analysis: The percentage of monomer, aggregate, and fragment is determined from the peak areas.

3. Identity and Integrity Confirmation by Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the ADC and its subunits.[2][15][16][17][18]

  • Intact Mass Analysis: To determine the distribution of drug-loaded species.

  • Subunit Analysis: After reduction of the ADC, to confirm the location of the linker-payload on the heavy and light chains.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.[19][20][21][22]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.

  • Remove the medium from the cells and add the ADC or control antibody solutions. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting the data and fitting to a dose-response curve.[19]

Data Presentation

Table 1: Characterization of a Hypothetical ADC Prepared with this compound Linker

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR)HIC3.8
Monomer ContentSEC>98%
Aggregate ContentSEC<2%
Intact Mass (DAR4 species)MS~154,000 Da
In Vitro Cytotoxicity (IC₅₀) - Antigen Positive CellsMTT Assay0.5 nM
In Vitro Cytotoxicity (IC₅₀) - Antigen Negative CellsMTT Assay>1000 nM

Table 2: Representative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

ADC ConstructPEG Chain LengthClearance Rate (mL/day/kg)Half-life (t₁/₂) (days)
ADC-1No PEG15.22.1
ADC-2PEG48.54.5
ADC-3 (with this compound)PEG8 equivalent5.17.8
ADC-4PEG123.910.2
Data is illustrative and based on general trends observed for PEGylated ADCs.[23]

Visualizations

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization mAb mAb Reduced mAb Reduced mAb mAb->Reduced mAb Reduction (TCEP/DTT) Ab-Linker Antibody-Linker Conjugate Reduced mAb->Ab-Linker Thiol-Maleimide Conjugation Linker N,N-Bis(PEG2-N3)-N-amido- PEG2-maleimide Linker->Ab-Linker ADC Final ADC Ab-Linker->ADC Click Chemistry (CuAAC) Payload Alkyne-Payload Payload->ADC HIC HIC (DAR) ADC->HIC SEC SEC (Aggregation) ADC->SEC MS Mass Spec (Identity) ADC->MS

Caption: Experimental workflow for the synthesis and characterization of an ADC.

ADC_MoA cluster_cell Target Cancer Cell Antigen Tumor Antigen Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage (Cathepsin B) DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 5. Cytotoxicity ADC ADC ADC->Antigen 1. Binding

Caption: General mechanism of action for a cleavable ADC.

References

Stepwise Conjugation Using Azide and Thiol Functional Groups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stepwise conjugation utilizing azide (B81097) and thiol functional groups offers a powerful and precise method for the construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutic and diagnostic agents. This approach leverages the orthogonal reactivity of these functional groups, allowing for sequential and controlled modification of biomolecules. The high specificity and efficiency of thiol-maleimide coupling and azide-alkyne cycloaddition reactions enable the creation of well-defined conjugates with controlled stoichiometry and site-specificity, which are critical for their therapeutic efficacy and safety.[1][2][3][4][5][][7]

This document provides detailed application notes and protocols for performing stepwise conjugation using azide and thiol chemistry, with a focus on its application in drug development.

Principle of Stepwise Conjugation

The core principle of this methodology lies in the sequential nature of two distinct and highly selective bioorthogonal reactions:

  • Thiol-Maleimide Michael Addition: This reaction involves the covalent modification of a thiol group, typically from a cysteine residue on a protein or peptide, with a maleimide-functionalized molecule.[][8][9][10] This is often the first step to introduce a bioorthogonal handle (e.g., an azide or an alkyne) onto the biomolecule. The reaction is highly specific for thiols at a pH range of 6.5-7.5.[]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a "click chemistry" reaction where an azide-modified molecule is conjugated to a cyclooctyne-containing molecule (e.g., DBCO, DIBO) without the need for a cytotoxic copper catalyst.[11][][13] This reaction is extremely bioorthogonal, meaning it does not interfere with native biological functional groups, making it ideal for conjugating a second molecule, such as a drug or a fluorescent probe, to the azide-modified biomolecule.[3][11][]

The stepwise nature of this process allows for the purification of the intermediate product after the first reaction, ensuring a well-defined final conjugate.

Experimental Workflow Overview

The general workflow for stepwise conjugation involves the following key stages:

G A 1. Biomolecule Preparation (e.g., Antibody Reduction) B 2. Thiol-Maleimide Conjugation (Introduction of Azide Handle) A->B C 3. Purification of Azide-Modified Biomolecule B->C D 4. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction C->D E 5. Purification of Final Conjugate D->E F 6. Characterization E->F

Caption: General experimental workflow for stepwise conjugation.

Data Presentation: Quantitative Parameters

The success of a conjugation reaction is determined by several quantitative parameters. The following tables summarize key data points for thiol-maleimide and SPAAC reactions.

Table 1: Thiol-Maleimide Conjugation Parameters

ParameterRecommended Range/ValueNotes
pH 7.0 - 7.5Optimal for selective reaction with thiols.[8][9][10][14]
Molar Excess of Maleimide Reagent 10 - 20 foldStarting recommendation; may require optimization.[14][15]
Reaction Time 2 hours to overnightDependent on temperature and reactants.[14][15]
Temperature Room Temperature or 2-8 °CLower temperatures for overnight incubations.[14]
Protein Concentration 1 - 10 mg/mLA common range for efficient conjugation.[8][9][10][14]
Reducing Agent (if needed) TCEP or DTTTo reduce disulfide bonds and expose free thiols.[2][8]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters

ParameterRecommended Range/ValueNotes
Molar Excess of Cyclooctyne (B158145) Reagent 2 - 30 foldDependent on the specific cyclooctyne and substrate.[16]
Reaction Time 15 minutes to overnightVaries with the reactivity of the cyclooctyne.[11][16]
Temperature 4 °C to 37 °CCan be performed at physiological temperatures.[11][16]
Solvent Aqueous buffers (e.g., PBS)Compatible with biological samples.[11] May contain organic co-solvents like DMSO.[11]
Final DMSO Concentration < 20%To maintain protein stability.[16][17]

Experimental Protocols

Protocol 1: Introduction of an Azide Handle via Thiol-Maleimide Conjugation

This protocol describes the modification of a protein with a maleimide-functionalized azide linker.

Materials:

  • Protein to be conjugated (e.g., antibody)

  • Maleimide-PEG-Azide linker

  • Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[14][15]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (if disulfide bond reduction is required)

  • Anhydrous DMSO or DMF

  • Inert gas (e.g., nitrogen or argon)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

G cluster_0 Biomolecule Preparation cluster_1 Conjugation Reaction cluster_2 Purification A Dissolve protein in degassed buffer B Optional: Add TCEP to reduce disulfide bonds A->B C Incubate for 30 minutes B->C E Add Maleimide-Azide to protein solution C->E D Prepare Maleimide-Azide stock solution in DMSO D->E F Incubate (2h at RT or overnight at 4°C) E->F G Purify azide-modified protein via SEC F->G H Characterize Degree of Labeling G->H

Caption: Workflow for introducing an azide handle.

  • Protein Preparation:

    • Dissolve the protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.[8][9][10][14]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30 minutes at room temperature.[15]

  • Maleimide-Azide Solution Preparation:

    • Prepare a 10 mM stock solution of the Maleimide-PEG-Azide linker in anhydrous DMSO or DMF.[15] Vortex briefly to ensure it is fully dissolved.[15]

  • Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, add the Maleimide-PEG-Azide stock solution to achieve a 10-20 fold molar excess of the linker over the protein.[14][15]

    • Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[14]

  • Purification:

    • Remove the unreacted Maleimide-PEG-Azide linker and other small molecules by size-exclusion chromatography (e.g., spin desalting column).

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of azide groups per protein molecule, using appropriate analytical techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Stepwise Conjugation of a Drug Moiety via SPAAC

This protocol describes the conjugation of a cyclooctyne-functionalized drug to the azide-modified protein from Protocol 1.

Materials:

  • Azide-modified protein (from Protocol 1)

  • DBCO-functionalized drug (or other cyclooctyne derivative)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Purification column (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

G cluster_0 Reactant Preparation cluster_1 SPAAC Reaction cluster_2 Purification & Analysis A Prepare DBCO-Drug stock solution in DMSO C Add DBCO-Drug to protein solution A->C B Dilute Azide-Modified Protein in reaction buffer B->C D Incubate (2-4h at RT or overnight at 4°C) C->D E Purify the final conjugate D->E F Characterize the ADC (e.g., DAR, purity) E->F

Caption: Workflow for SPAAC conjugation.

  • Reactant Preparation:

    • Prepare a 10 mM stock solution of the DBCO-functionalized drug in anhydrous DMSO.

    • The azide-modified protein should be in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain sodium azide, as it will react with the DBCO group.[16]

  • SPAAC Reaction:

    • Add the DBCO-drug stock solution to the azide-modified protein solution to achieve a 2-4 fold molar excess of the drug.[16] The final DMSO concentration should ideally be below 20% to avoid protein denaturation.[16][17]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[16] The reaction can be monitored by SDS-PAGE, where the conjugate will show a higher molecular weight band.[16]

  • Purification:

    • Purify the final antibody-drug conjugate to remove unreacted drug and other impurities using an appropriate chromatography method such as size-exclusion or hydrophobic interaction chromatography.

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques like UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Applications in Drug Development

The stepwise conjugation of azide and thiol functional groups is a cornerstone of modern bioconjugation and has significant applications in drug development:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where a potent cytotoxic drug is site-specifically conjugated to a monoclonal antibody that targets a tumor-associated antigen.[1][2][5][] This targeted delivery enhances the therapeutic window of the drug by minimizing off-target toxicity.[5] The ability to control the DAR through stepwise conjugation is crucial for optimizing the efficacy and safety of ADCs.[1]

  • Targeted Drug Delivery: Beyond ADCs, this methodology can be used to conjugate drugs to other targeting moieties like peptides or small molecules to improve their delivery to specific cells or tissues.[11]

  • Diagnostic Agents: Fluorescent dyes or imaging agents can be conjugated to biomolecules for use in diagnostic assays and in vivo imaging.

  • Protein Modification: This technique allows for the precise modification of proteins to study their structure and function, for example, by introducing probes for FRET analysis.[18]

Conclusion

Stepwise conjugation using azide and thiol functional groups provides a robust and versatile platform for the precise construction of complex biomolecular conjugates. The orthogonality and high efficiency of thiol-maleimide and strain-promoted azide-alkyne cycloaddition reactions enable the synthesis of well-defined products with controlled stoichiometry, which is paramount in the development of next-generation therapeutics and diagnostics. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and beyond.

References

Application Notes and Protocols for N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol, a versatile heterobifunctional linker, in click chemistry applications. This reagent is particularly valuable in bioconjugation, drug delivery, and the development of complex biomolecular architectures.

Introduction to this compound

This compound is a chemical linker designed for orthogonal conjugation strategies. Its structure features three key components:

  • Two Azide (B81097) Groups (-N3): These groups are ready to participate in click chemistry reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This dual functionality allows for the attachment of two alkyne-containing molecules.

  • A Terminal Thiol Group (-SH): This group provides a reactive handle for conjugation to thiol-reactive moieties, such as maleimides, enabling the stable attachment to proteins, peptides, or other biomolecules.[2]

  • Polyethylene Glycol (PEG) Spacers: The PEG2 units enhance the solubility of the linker and the resulting conjugates in aqueous buffers, reduce steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[2][3]

This trifunctional nature makes it an ideal tool for constructing complex molecular assemblies, such as antibody-drug conjugates (ADCs), where an antibody can be linked to two drug molecules or imaging agents.[1]

Key Applications

The unique structure of this compound lends itself to a variety of advanced applications:

  • Antibody-Drug Conjugates (ADCs): The thiol group can react with a cysteine residue on an antibody, while the two azide groups can be conjugated to two alkyne-modified cytotoxic drugs, allowing for a drug-to-antibody ratio (DAR) of two from a single conjugation site.

  • PROTACs and Molecular Glues: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a protein-targeting ligand and an E3 ligase-binding moiety.

  • Biomolecule Labeling and Imaging: The linker can be used to attach fluorescent dyes, radioisotopes, or other imaging agents to biomolecules for diagnostic and research purposes.

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors, microarrays, and biomaterials.

  • Hydrogel Formation: The bifunctional nature of the azide groups can be utilized for cross-linking polymers to form hydrogels for tissue engineering and drug delivery.[4]

Quantitative Data: Click Chemistry Reaction Parameters

The choice between CuAAC and SPAAC often depends on the specific application, particularly the tolerance of the biological components to copper. The following table summarizes key quantitative parameters for these reactions.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Cycloaddition of an azide and a terminal alkyne catalyzed by a copper(I) species.Cycloaddition of an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without a catalyst.[5]
Typical Reaction Time 30 minutes to 4 hours.[6]1 to 12 hours.[7]
Reaction Temperature Room temperature.Room temperature to 37°C.[7]
pH Range 4 to 12.[8]Typically performed at neutral pH (e.g., 7.4).[7]
Second-Order Rate Constant (k) 10 to 10⁴ M⁻¹s⁻¹.[9]10⁻³ to 10³ M⁻¹s⁻¹ (highly dependent on the specific cyclooctyne used).[9]
Biocompatibility Copper catalyst can be cytotoxic and may damage biomolecules; requires stabilizing ligands.[6]Generally considered highly biocompatible due to the absence of a metal catalyst.[5]
Reaction Yield High to quantitative (>90%).[4][10]High.

Experimental Protocols

The following are generalized protocols for using this compound in CuAAC and SPAAC reactions. It is recommended to optimize reaction conditions for each specific application.

Protocol 1: Two-Step Conjugation via Thiol-Maleimide Coupling and CuAAC

This protocol describes the initial conjugation of the linker to a maleimide-activated protein, followed by a copper-catalyzed click reaction to an alkyne-containing molecule.

Step A: Conjugation of the Linker to a Maleimide-Activated Protein

  • Reagent Preparation:

    • Dissolve the maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Remove the excess linker using a desalting column or dialysis against the appropriate buffer.

    • Confirm the successful conjugation and purity of the azide-functionalized protein using SDS-PAGE and/or mass spectrometry.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule (e.g., a fluorescent dye or drug) in DMSO or DMF.

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).

    • Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA or TBTA) in DMSO or water (e.g., 50 mM).[6][11]

    • Freshly prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water (e.g., 100 mM).[12]

  • Click Reaction:

    • In a reaction vessel, combine the azide-functionalized protein (from Step A) and a 2- to 10-fold molar excess of the alkyne-containing molecule.

    • Prepare a premix of CuSO₄ and the stabilizing ligand. Add this premix to the reaction mixture to a final copper concentration of 50-250 µM.[13]

    • Add the sodium ascorbate solution to a final concentration of 1-5 mM.[12]

    • Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature.

  • Purification and Analysis:

    • Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and byproducts.

    • Analyze the final product by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the final concentration.

Protocol 2: Two-Step Conjugation via Thiol-Maleimide Coupling and SPAAC

This protocol is an alternative to Protocol 1, suitable for applications where copper catalysis must be avoided.

Step A: Conjugation of the Linker to a Maleimide-Activated Protein

  • Follow Step A from Protocol 1.

Step B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Reagent Preparation:

    • Prepare a stock solution of a strained alkyne (e.g., DBCO- or BCN-functionalized molecule) in a compatible solvent like DMSO.

  • Click Reaction:

    • To the azide-functionalized protein (from Step A) in a suitable buffer (e.g., PBS, pH 7.4), add a 3- to 10-fold molar excess of the strained alkyne stock solution.[7]

    • The final concentration of the organic solvent should ideally be kept below 10% to prevent protein denaturation.

    • Incubate the reaction mixture for 4-12 hours at room temperature or 37°C.[7] For sensitive proteins, the reaction can be performed overnight at 4°C.

  • Purification and Analysis:

    • Purify the final conjugate using appropriate chromatography or dialysis methods.

    • Characterize the final product using methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

Visualizations: Workflows and Molecular Logic

The following diagrams illustrate the experimental workflows and the reactivity of the linker.

G cluster_thiol Step 1: Thiol Conjugation cluster_click Step 2: Click Chemistry Linker N,N-Bis(PEG2-N3) -N-amido-PEG2-thiol Azide_Protein Azide-Functionalized Protein Linker->Azide_Protein Protein Maleimide-Activated Protein Protein->Azide_Protein Final_Product Final Conjugate Azide_Protein->Final_Product CuAAC or SPAAC Alkyne Alkyne-Modified Molecule (x2) Alkyne->Final_Product

Caption: General two-step bioconjugation workflow.

G start Start: Azide-Functionalized Protein add_alkyne Add Alkyne-Molecule (2-10x molar excess) start->add_alkyne prepare_catalyst Prepare Catalyst Premix: CuSO4 + Ligand (e.g., THPTA) add_alkyne->prepare_catalyst add_catalyst Add Catalyst Premix (Final [Cu]: 50-250 µM) prepare_catalyst->add_catalyst add_reductant Add Sodium Ascorbate (Final: 1-5 mM) add_catalyst->add_reductant incubate Incubate at Room Temp (1-4 hours) add_reductant->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Final Product (SDS-PAGE, MS) purify->analyze

Caption: Detailed workflow for the CuAAC reaction step.

G start Start: Azide-Functionalized Protein add_strained_alkyne Add Strained Alkyne (e.g., DBCO) (3-10x molar excess) start->add_strained_alkyne incubate Incubate at RT or 37°C (4-12 hours) add_strained_alkyne->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Final Product (SDS-PAGE, MS) purify->analyze G center This compound thiol Thiol (-SH) center->thiol azide1 Azide (-N3) center->azide1 azide2 Azide (-N3) center->azide2 maleimide Thiol-Reactive Group (e.g., Maleimide) thiol->maleimide Thiol-Ene Reaction alkyne1 Alkyne-Molecule 1 azide1->alkyne1 Click Chemistry alkyne2 Alkyne-Molecule 2 azide2->alkyne2 Click Chemistry

References

Application Notes and Protocols for Thiol Conjugation of N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol is a heterotrifunctional linker designed for advanced bioconjugation applications. This innovative molecule incorporates three key functionalities: a thiol group for covalent attachment to sulfhydryl-containing molecules like proteins and peptides, and two azide (B81097) groups for subsequent "click chemistry" reactions. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, making it a versatile tool in the development of complex biomolecular constructs, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and multifunctional probes.[1][2][3][4][5]

These application notes provide a detailed protocol for the thiol conjugation of this linker to a target protein and subsequent click chemistry reactions.

Key Features and Benefits:

  • Dual Azide Groups: Enable copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions for the attachment of two different molecules.[4][5][6][7][8]

  • Thiol-Reactive Group: Allows for selective conjugation to cysteine residues on proteins or other thiol-containing molecules.[9][10][11][12]

  • PEG Spacers: The PEG2 spacers provide hydrophilicity, which can improve the solubility of the resulting conjugate and reduce non-specific binding.[2][3][4][5][8][13][14][15]

  • Multifunctional Design: The orthogonal reactivity of the thiol and azide groups allows for stepwise and controlled conjugation, enabling the construction of complex, well-defined bioconjugates.[4][5][8]

Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to an antibody via the azide groups after the linker has been conjugated to the antibody through its thiol group.[1][2][3]

  • Multifunctional Probes: Development of probes for imaging and diagnostics by attaching different reporter molecules to the azide groups.[4][5]

  • Targeted Drug Delivery: Creation of targeted delivery systems by conjugating a targeting ligand to the thiol group and therapeutic agents to the azide groups.[2][4][5]

Experimental Protocols

This section details the protocol for conjugating the thiol group of this compound to a maleimide-activated protein, followed by a general protocol for subsequent azide-alkyne click chemistry.

Thiol Conjugation via Thiol-Maleimide Reaction

This protocol describes the conjugation of the thiol group of the linker to a maleimide-activated protein. For proteins that do not have a free thiol group, a reduction step is necessary to break disulfide bonds and generate free cysteines.

Materials:

  • This compound

  • Maleimide-activated protein (e.g., antibody, enzyme)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[9][10][11][12] Other suitable buffers include Tris or HEPES, as long as they do not contain thiols.[10]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[10]

  • Quenching reagent: L-cysteine or N-acetylcysteine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[10]

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[16][][18]

Procedure:

  • Prepare Protein Solution: Dissolve the maleimide-activated protein in degassed conjugation buffer at a concentration of 1-10 mg/mL. 2[10][11][12]. (Optional) Reduction of Disulfide Bonds: If the protein requires reduction to expose free thiol groups, add a 10-100 fold molar excess of TCEP to the protein solution. I[10]ncubate for 20-30 minutes at room temperature. I[10]f using DTT, it must be removed by dialysis or desalting column before adding the maleimide (B117702) linker. 3. Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). 4[9]. Conjugation Reaction: Add a 10-20 fold molar excess of the linker stock solution to the protein solution while gently stirring. P[9]rotect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C. 5[12]. Quench Reaction: To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM to react with any unreacted maleimide groups.

  • Purify the Conjugate: Remove the excess linker and other small molecules by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

[16][][18]Quantitative Parameters for Thiol-Maleimide Conjugation

ParameterRecommended RangeReference
Protein Concentration1-10 mg/mL
Buffer pH7.0 - 7.5
Molar Ratio (Linker:Protein)10:1 to 20:1
Reaction Time2 hours at RT or overnight at 4°C
TCEP Molar Excess (for reduction)10-100x
Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the copper(I)-catalyzed cycloaddition of an alkyne-containing molecule to the azide groups of the linker-protein conjugate.

Materials:

  • Thiol-conjugated protein with azide groups

  • Alkyne-containing molecule (e.g., drug, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Copper ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). *[19] Reaction Buffer: PBS or Tris buffer, pH 7-8.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow A Prepare Conjugate Solution (Dissolve azide-linker-protein in reaction buffer) C Add Reagent Mix to Conjugate A->C B Prepare Reagent Mix (Alkyne-molecule, CuSO4, Ligand) B->C D Initiate Reaction (Add Sodium Ascorbate) C->D E Incubate (30-60 min at RT) D->E F Purify Final Conjugate (SEC or IEX) E->F

Caption: Workflow for the CuAAC click chemistry reaction.

Procedure:

  • Prepare Solutions:

    • Dissolve the azide-linker-protein conjugate in the reaction buffer.

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a reaction tube, add the azide-linker-protein conjugate.

    • Add the alkyne-containing molecule (typically 4-50 equivalents per azide). [19] * Add the copper ligand (if used) followed by CuSO4. A pre-complex of CuSO4 and ligand is recommended. 3[19]. Initiate Reaction: Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. 4[19]. Incubation: Incubate the reaction for 30-60 minutes at room temperature. 5[19]. Purification: Purify the final conjugate using SEC or IEX to remove excess reagents and byproducts.

[16][][18]Quantitative Parameters for CuAAC Reaction

ParameterRecommended RangeReference
Alkyne Molar Excess (per azide)4-50x
CuSO4 Concentration1-5 mM-
Sodium Ascorbate Concentration5-25 mM-
Ligand:CuSO4 Ratio2:1 to 5:1
Reaction Time30-60 minutes

Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For sensitive biological systems where copper is a concern, a copper-free click chemistry approach can be used. T[7]his involves using a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts directly with the azide groups without the need for a copper catalyst.

[7][20]### Characterization of the Conjugate

After purification, it is essential to characterize the final conjugate to determine the degree of labeling and confirm its integrity.

  • UV-Vis Spectroscopy: To determine the protein concentration and, if a chromophoric drug or dye was used, the degree of labeling. * Mass Spectrometry (MS): To confirm the covalent attachment of the linker and the alkyne-containing molecule and to determine the final molecular weight of the conjugate. *[21] SDS-PAGE: To visualize the increase in molecular weight after conjugation.

  • Chromatography (SEC, IEX, RP-HPLC): To assess the purity of the conjugate and separate different species (e.g., unconjugated protein, singly conjugated, doubly conjugated).

[16][][18]### Storage

The purified conjugate solution can be stored at 2-8°C for up to one week. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or below, protected from light. A[9]dding a bacteriostatic agent like sodium azide (0.01-0.03%) can prevent microbial growth.

[9]### Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency (Thiol Reaction) Incomplete reduction of disulfide bonds.Increase the concentration of the reducing agent (TCEP) or the incubation time. Ensure the protein solution is properly degassed.
Hydrolysis of the maleimide group on the protein.Ensure the pH of the conjugation buffer is between 7.0 and 7.5. Prepare the maleimide-activated protein fresh if possible.
Oxidation of the thiol linker.Prepare the linker solution immediately before use and handle under an inert gas if possible.
Low Conjugation Efficiency (Click Reaction) Inactive copper catalyst.Prepare the sodium ascorbate solution fresh. Use a copper ligand to stabilize the Cu(I) oxidation state.
Precipitation of the conjugate.The addition of the linker and/or the alkyne-molecule may have increased the hydrophobicity. Perform the reaction in a larger volume or add a co-solvent.
Protein Aggregation Non-specific cross-linking or denaturation.Optimize the molar ratio of the linker to the protein. Ensure gentle mixing during the reaction.

By following these detailed protocols and guidelines, researchers can effectively utilize the this compound linker for a wide range of bioconjugation applications.

References

Application Notes and Protocols for Protein Labeling with N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol is a heterobifunctional linker designed for the versatile and specific labeling of proteins and other biomolecules. This reagent provides a strategic approach for creating complex bioconjugates by incorporating two distinct reactive functionalities. The terminal thiol group allows for covalent attachment to thiol-reactive sites on a target molecule, such as maleimides, while the two azide (B81097) groups serve as handles for subsequent bioorthogonal "click chemistry" reactions. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and minimize steric hindrance, ensuring efficient conjugation.

This linker is particularly valuable in drug development, diagnostics, and proteomics for applications such as the construction of antibody-drug conjugates (ADCs), the attachment of multiple imaging agents, or the creation of multivalent probes for enhanced target binding.[1][2] The dual azide moieties enable the precise, stoichiometric attachment of two alkyne-containing molecules, which can be the same or different, offering a high degree of control over the final conjugate's composition and functionality.

Chemical Properties and Reaction Mechanisms

The core utility of this compound lies in its two-step, orthogonal reactivity.

  • Thiol-Reactive Conjugation: The free thiol (-SH) group readily reacts with electrophilic groups, most commonly maleimides, to form a stable thioether bond.[3][4][5] This reaction is highly selective for thiols at a pH range of 6.5-7.5, allowing for site-specific modification of proteins at cysteine residues or other thiol-containing molecules.[6][7]

  • Dual Azide Functionality for Click Chemistry: The two azide (-N3) groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems.[8] They serve as reactive partners for alkyne-containing molecules via azide-alkyne cycloaddition, a cornerstone of "click chemistry."[9] This can be achieved through two primary pathways:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction that forms a stable 1,2,3-triazole linkage. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[10][11]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with azides.[10][12][13] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo.[14][15]

Applications

The unique architecture of this dual-azide thiol linker opens up a range of advanced bioconjugation strategies:

  • Multifunctional Probe Development: Enables the attachment of two different reporter molecules (e.g., a fluorescent dye and a biotin (B1667282) tag) to a single protein for multi-modal imaging and affinity purification.[1][2]

  • Drug Delivery and Antibody-Drug Conjugates (ADCs): Allows for the conjugation of two drug molecules to a targeting antibody, potentially increasing the therapeutic payload and efficacy.

  • Bioconjugation and Surface Modification: Facilitates the linking of thiol-containing biomolecules to surfaces or nanoparticles functionalized with two alkyne groups.[1][16]

  • Synthetic Chemistry: Serves as a versatile building block for constructing more complex molecular scaffolds.[1][2]

Experimental Protocols

The following are generalized protocols for a two-step labeling procedure. Optimization may be required depending on the specific protein and alkyne-containing molecules.

Part 1: Thiol-Reactive Labeling of a Maleimide-Activated Protein

This protocol describes the conjugation of the thiol linker to a protein that has been functionalized with a maleimide (B117702) group.

Materials:

  • Maleimide-activated protein in a suitable buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5, free of thiols.

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional, for reducing disulfide bonds in the protein): Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassing equipment (vacuum or inert gas like argon or nitrogen)

  • Purification tools (e.g., spin desalting columns, dialysis cassettes)

Protocol:

  • Prepare the Protein Solution:

    • Dissolve the maleimide-activated protein in a degassed buffer at a concentration of 1-10 mg/mL.[4]

    • If the protein has disulfide bonds that need to be reduced to expose free thiols for other applications (not for maleimide reaction), treat with a 10-100x molar excess of TCEP for 30 minutes at room temperature. Note: This step is for generating thiols on the protein itself, not for the linker conjugation described here. For reacting the thiol linker with a maleimide protein, ensure the protein's maleimide groups are available.

  • Prepare the Linker Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10-20x molar excess of the linker stock solution to the protein solution.[5]

    • Flush the reaction vial with an inert gas, seal it, and incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Purification:

    • Remove the excess unreacted linker using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS).

Part 2: Click Chemistry with Alkyne-Containing Molecules

This protocol outlines the subsequent reaction of the dual-azide-labeled protein with alkyne-containing molecules. Both CuAAC and SPAAC protocols are provided.

Materials:

  • Azide-labeled protein from Part 1

  • Alkyne-containing molecule(s) of interest

  • Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)

  • Sodium Ascorbate solution (50 mM in water, freshly prepared)

  • Copper ligand (e.g., THPTA or TBTA) solution (10 mM in DMSO or water)

Protocol:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-labeled protein with a 5-10 fold molar excess of the alkyne-containing molecule(s).

  • Catalyst Addition:

    • Add the catalyst components to the protein-alkyne mixture in the following order, mixing gently after each addition:

      • Copper ligand to a final concentration of 0.1 mM.

      • CuSO4 to a final concentration of 1 mM.

      • Sodium Ascorbate to a final concentration of 1 mM.[17]

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification:

    • Purify the final conjugate using a spin desalting column, dialysis, or other appropriate chromatography methods to remove excess reagents and copper.

Materials:

  • Azide-labeled protein from Part 1

  • Cyclooctyne-containing molecule(s) (e.g., DBCO, BCN)

Protocol:

  • Prepare the Reaction Mixture:

    • Combine the azide-labeled protein with a 3-5 fold molar excess of the cyclooctyne-containing molecule(s).

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or at 37°C to increase the reaction rate. The optimal time may vary depending on the specific cyclooctyne (B158145) used.

  • Purification:

    • Purify the labeled protein using a spin desalting column or dialysis to remove any unreacted cyclooctyne reagent.

Data Presentation

The efficiency of the labeling reactions can be assessed using various analytical techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy (if a dye is used).

Table 1: Representative Data for Thiol-Reactive Labeling Efficiency

ProteinProtein Concentration (mg/mL)Linker:Protein Molar RatioReaction Time (hours)Labeling Efficiency (%)Analytical Method
Maleimide-BSA510:12>90%Mass Spectrometry
Maleimide-IgG220:14>85%SDS-PAGE

Table 2: Representative Data for Click Chemistry (SPAAC) Efficiency

Azide-Labeled ProteinAlkyne MoleculeAlkyne:Protein Molar RatioReaction Time (hours)Labeling Efficiency (%)Analytical Method
Azide-BSADBCO-Fluorophore5:14>95%Fluorometric Analysis
Azide-IgGBCN-Drug10:18>90%HPLC

Visualizations

Experimental Workflow

G cluster_0 Part 1: Thiol-Reactive Conjugation cluster_1 Part 2: Dual Functionalization via Click Chemistry Protein Maleimide-Activated Protein Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Protein->Conjugation Linker This compound Linker->Conjugation Purification1 Purification (Desalting/Dialysis) Conjugation->Purification1 AzideProtein Dual-Azide Labeled Protein Purification1->AzideProtein ClickReaction SPAAC or CuAAC Reaction AzideProtein->ClickReaction Alkyne1 Alkyne-Molecule A (e.g., DBCO-Dye) Alkyne1->ClickReaction Alkyne2 Alkyne-Molecule B (e.g., DBCO-Drug) Alkyne2->ClickReaction Purification2 Final Purification ClickReaction->Purification2 FinalProduct Multifunctional Protein Conjugate Purification2->FinalProduct G TargetProtein Target Protein (with Maleimide) ThiolLinker Thiol-PEG-Dual Azide Linker TargetProtein->ThiolLinker Thiol-Maleimide Bond AzideHandle1 Azide Group 1 ThiolLinker->AzideHandle1 AzideHandle2 Azide Group 2 ThiolLinker->AzideHandle2 MoleculeA Alkyne-Molecule A (e.g., Imaging Agent) AzideHandle1->MoleculeA Click Reaction MoleculeB Alkyne-Molecule B (e.g., Therapeutic Drug) AzideHandle2->MoleculeB Click Reaction

References

Application Notes and Protocols for N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in drug delivery and bioconjugation. This unique linker possesses a branched structure with two terminal azide (B81097) (-N3) groups and a single terminal thiol (-SH) group. This architecture allows for a multimodal and orthogonal conjugation strategy, making it a valuable tool in the development of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs), targeted nanoparticles, and hydrogels.

The dual azide functionalities provide the opportunity for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This enables the covalent attachment of two alkyne-modified molecules, which can include targeting ligands, imaging agents, or additional drug payloads. The thiol group offers a distinct reactive handle for conjugation to thiol-reactive moieties like maleimides, or for anchoring the entire construct to gold surfaces, such as gold nanoparticles. The PEG spacers enhance the solubility and biocompatibility of the resulting conjugate while providing flexibility.

These application notes provide an overview of the potential uses of this compound in drug delivery, along with representative data and detailed experimental protocols.

Applications in Drug Delivery

The unique trifunctional nature of this compound lends itself to several innovative drug delivery strategies:

  • Multifunctional Nanoparticle Formulation: The thiol group can be used to anchor the linker to the surface of gold nanoparticles. The two azide groups are then available for the attachment of targeting moieties (e.g., peptides, antibodies) and therapeutic agents via click chemistry. This allows for the creation of a "three-in-one" nanoparticle system with a targeting ligand, a drug payload, and the nanoparticle carrier all conjugated through a single linker.

  • Antibody-Drug Conjugate (ADC) Development: The thiol group can react with a maleimide-functionalized cytotoxic drug. The dual azide groups can then be used to attach other molecules, such as imaging agents for theranostic applications or additional copies of the same or different drugs to increase the drug-to-antibody ratio (DAR).

  • Hydrogel Formation for Controlled Release: The azide and thiol groups can participate in different cross-linking chemistries to form hydrogels. For instance, the azides can react with multi-alkyne molecules, while the thiols can form disulfide bonds or react with di-maleimide crosslinkers. Drugs can be entrapped within the hydrogel matrix for sustained release.

Data Presentation

The following table summarizes representative data for a drug delivery system constructed using a multi-azide PEG linker. This data is based on a study utilizing a PEG-dendritic block copolymer with multiple azide functionalities for the encapsulation of doxorubicin (B1662922) (DOX) into micelles. While not the exact this compound linker, it provides a relevant example of the performance of a multi-azide PEG-based drug delivery system.

ParameterValueMethod of Analysis
Nanoparticle Characterization
Mean Hydrodynamic Diameter160 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-5.2 mVElectrophoretic Light Scattering
Drug Loading
Drug Loading Content (DLC)8.5% (w/w)UV-Vis Spectroscopy
Drug Loading Efficiency (DLE)65%UV-Vis Spectroscopy
In Vitro Drug Release
Cumulative Release at 24h (pH 7.4)25%Dialysis Method with HPLC
Cumulative Release at 24h (pH 5.0)55%Dialysis Method with HPLC

Experimental Protocols

Herein, we provide detailed protocols for the hypothetical application of this compound in the formulation of a targeted drug delivery system based on gold nanoparticles.

Protocol 1: Functionalization of Gold Nanoparticles

This protocol describes the attachment of this compound to the surface of gold nanoparticles (AuNPs) via the thiol group.

Materials:

  • This compound

  • Citrate-stabilized gold nanoparticles (20 nm) in aqueous solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Milli-Q water

  • Centrifuge tubes (1.5 mL)

  • Benchtop microcentrifuge

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in Milli-Q water.

  • To 1 mL of the 20 nm AuNP solution, add the linker stock solution to a final concentration of 10 µM.

  • Incubate the mixture at room temperature for 2 hours with gentle stirring to allow for the formation of the gold-thiol bond.

  • Centrifuge the solution at 12,000 x g for 20 minutes to pellet the functionalized AuNPs.

  • Carefully remove the supernatant containing unbound linker.

  • Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound linker.

  • After the final wash, resuspend the azide-functionalized AuNPs in 1 mL of PBS (pH 7.4).

  • Characterize the functionalized nanoparticles using Dynamic Light Scattering (DLS) for size and zeta potential, and UV-Vis spectroscopy to confirm surface modification.

Protocol 2: Conjugation of a Targeting Peptide and a Drug via Click Chemistry

This protocol details the attachment of an alkyne-modified targeting peptide (e.g., cRGDfK-alkyne) and an alkyne-modified fluorescent dye (as a model for a drug, e.g., DBCO-Cy5) to the azide-functionalized AuNPs.

Materials:

  • Azide-functionalized AuNPs (from Protocol 1)

  • cRGDfK-alkyne peptide

  • DBCO-Cy5 (alkyne-modified fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • PBS, pH 7.4

  • Milli-Q water

  • Centrifuge tubes (1.5 mL)

  • Benchtop microcentrifuge

Procedure:

  • Prepare the following stock solutions in Milli-Q water:

    • 10 mM CuSO4

    • 100 mM Sodium ascorbate (prepare fresh)

    • 50 mM THPTA

    • 1 mM cRGDfK-alkyne

    • 1 mM DBCO-Cy5 in DMSO

  • In a 1.5 mL centrifuge tube, mix 10 µL of 10 mM CuSO4 and 50 µL of 50 mM THPTA. Let it stand for 5 minutes.

  • To 1 mL of the azide-functionalized AuNPs in PBS, add 20 µL of 1 mM cRGDfK-alkyne and 20 µL of 1 mM DBCO-Cy5.

  • Add the pre-mixed CuSO4/THPTA solution to the nanoparticle mixture.

  • Initiate the click reaction by adding 20 µL of freshly prepared 100 mM sodium ascorbate.

  • Incubate the reaction mixture at room temperature for 4 hours with gentle shaking, protected from light.

  • Purify the dual-conjugated nanoparticles by centrifugation at 12,000 x g for 20 minutes.

  • Remove the supernatant containing unreacted peptide and dye.

  • Resuspend the pellet in 1 mL of PBS (pH 7.4).

  • Repeat the washing steps two more times.

  • Resuspend the final targeted and drug-loaded nanoparticles in 1 mL of PBS for storage at 4°C.

  • Characterize the final product for size, zeta potential, and confirm the conjugation of the peptide and dye using appropriate methods (e.g., fluorescence spectroscopy for the dye).

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: AuNP Functionalization cluster_protocol2 Protocol 2: Click Chemistry Conjugation AuNP Gold Nanoparticles Incubation1 Incubation (2h, RT) AuNP->Incubation1 Linker This compound Linker->Incubation1 Purification1 Centrifugation & Washing Incubation1->Purification1 Azide_AuNP Azide-Functionalized AuNPs Purification1->Azide_AuNP Click_Reaction CuAAC Click Reaction (4h, RT) Azide_AuNP->Click_Reaction Peptide Alkyne-Peptide Peptide->Click_Reaction Drug Alkyne-Drug/Dye Drug->Click_Reaction Purification2 Centrifugation & Washing Click_Reaction->Purification2 Final_NP Targeted Drug-Loaded AuNPs Purification2->Final_NP

Caption: Experimental workflow for nanoparticle functionalization and drug conjugation.

signaling_pathway cluster_nanoparticle Targeted Drug Delivery Nanoparticle cluster_linker This compound Linker NP Gold Nanoparticle Core Thiol Thiol Group (-SH) NP->Thiol Au-S Bond PEG_Amide PEG-Amide Backbone Thiol->PEG_Amide Azide1 Azide Group (-N3) PEG_Amide->Azide1 Azide2 Azide Group (-N3) PEG_Amide->Azide2 Target Targeting Ligand (e.g., Peptide) Azide1->Target Triazole Linkage (Click Chemistry) Drug Drug Payload Azide2->Drug Triazole Linkage (Click Chemistry)

Caption: Structure of a targeted drug delivery nanoparticle.

Multifunctional Probes for Imaging and Diagnostics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multifunctional probes represent a paradigm shift in biomedical research and clinical diagnostics, enabling the simultaneous visualization, diagnosis, and even therapy of diseases at the molecular level.[1] These sophisticated agents, often engineered at the nanoscale, integrate multiple functionalities into a single platform.[2] For instance, a single nanoparticle can be designed to carry a therapeutic drug, a targeting ligand for specific cell-surface receptors, and an imaging agent for modalities like fluorescence microscopy, magnetic resonance imaging (MRI), or positron emission tomography (PET).[1][3] This integrated "theranostic" approach holds immense promise for personalized medicine, offering the potential for earlier disease detection, more effective and targeted treatments, and real-time monitoring of therapeutic response.[2][3]

This document provides detailed application notes and protocols for the creation and evaluation of a multifunctional probe based on doxorubicin-loaded poly(lactic-co-glycolic acid) (PLGA)-poly(ethylene glycol) (PEG) nanoparticles. These nanoparticles are designed for targeted cancer therapy and fluorescence imaging.

Core Concepts and Signaling Pathways

A critical aspect of designing effective multifunctional probes is the selection of a relevant biological target. Many cancers exhibit dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently activated pathways in human cancers, making it an attractive target for therapeutic intervention.[4][5][6]

Activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[4][5][6]

Multifunctional probes can be designed to deliver inhibitors that target key components of this pathway, such as PI3K or Akt, thereby suppressing tumor growth. The inclusion of a fluorescent dye allows for the visualization and tracking of the nanoparticles to confirm their delivery to the tumor site.

Below is a diagram illustrating the PI3K/Akt signaling pathway and a hypothetical mechanism of action for a theranostic nanoparticle designed to both inhibit the pathway and provide an imaging signal.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_probe Theranostic Nanoparticle Action Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PTEN PTEN (Tumor Suppressor) Akt Akt PIP3->Akt Recruits and activates PIP3->Akt PTEN->PIP3 Dephosphorylates (Inhibits) Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Phosphorylates Cell_Survival Cell Survival, Growth, Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition Nanoparticle Theranostic Nanoparticle (Hypothetical) Inhibitor PI3K Inhibitor Fluorophore Fluorophore Signal Nanoparticle->Fluorophore Provides Imaging Signal Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and hypothetical nanoparticle interaction.

Experimental Protocols

Protocol 1: Synthesis of Doxorubicin-Loaded PLGA-PEG Nanoparticles

This protocol describes the synthesis of doxorubicin (B1662922) (DOX)-loaded PLGA-PEG nanoparticles using a single emulsion/solvent evaporation method.[7][8][9][10]

Materials:

  • Poly(lactic-co-glycolide) (PLGA) (50:50 lactide:glycolide ratio)

  • Poly(ethylene glycol) methyl ether-block-poly(lactic-co-glycolide) (PEG-PLGA)

  • Doxorubicin hydrochloride (DOX-HCl)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Dialysis membrane (MWCO 12-14 kDa)

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Preparation of DOX base:

    • Dissolve DOX-HCl in a suitable solvent (e.g., a mixture of methanol (B129727) and chloroform).

    • Add a molar excess of triethylamine (TEA) to neutralize the hydrochloride salt.

    • Stir the solution overnight at room temperature.

    • Evaporate the solvent to obtain the DOX base.

  • Nanoparticle Formulation:

    • Dissolve a specific amount of PLGA and PEG-PLGA in dichloromethane (DCM).

    • Add the prepared DOX base to the polymer solution.

    • Sonicate the mixture for approximately 30 seconds to ensure homogeneity.

  • Emulsification:

    • Add the organic phase (polymer and drug solution) dropwise to a PVA aqueous solution while stirring vigorously.

    • Continue stirring for a few minutes to form a primary oil-in-water (o/w) emulsion.

    • Further, sonicate the emulsion for 1-2 minutes to reduce the droplet size.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of PVA solution and stir overnight at room temperature to allow the DCM to evaporate completely.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated DOX.

    • Alternatively, purify the nanoparticles by dialysis against deionized water for 24-48 hours.

  • Storage:

    • Resuspend the purified nanoparticles in deionized water or a suitable buffer.

    • Store the nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water.

    • Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using DLS.

    • Measure the surface charge (zeta potential) of the nanoparticles.

2. Drug Loading and Encapsulation Efficiency:

  • Instrument: UV-Vis Spectrophotometer or Fluorescence Spectrophotometer.

  • Procedure:

    • Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.

    • Measure the concentration of DOX in the supernatant using its absorbance or fluorescence at the appropriate wavelength (e.g., ~480 nm for absorbance).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the toxicity of the doxorubicin-loaded nanoparticles against cancer cells.[1][11][12][13][14][15]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • Doxorubicin-loaded nanoparticles, empty nanoparticles, and free doxorubicin solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of free DOX, DOX-loaded nanoparticles, and empty nanoparticles in the cell culture medium.

    • Replace the medium in the wells with the prepared solutions.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

    • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Cellular Uptake Study by Flow Cytometry

This protocol quantifies the cellular uptake of fluorescently labeled nanoparticles.[14][16][17][18][19]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • Fluorescently labeled nanoparticles

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with different concentrations of fluorescently labeled nanoparticles for a specific duration (e.g., 4, 12, or 24 hours).

    • Include untreated cells as a negative control.

  • Cell Harvesting:

    • After incubation, wash the cells twice with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium.

  • Sample Preparation:

    • Transfer the cell suspension to flow cytometry tubes.

    • Centrifuge the cells and resuspend the pellet in cold PBS or a suitable buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with the appropriate laser and filters for the fluorophore used.

    • Use the untreated cells to set the gate for the fluorescent-negative population.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of nanoparticles taken up by the cells.

Protocol 5: In Vivo Fluorescence Imaging

This protocol describes the use of fluorescently labeled nanoparticles for in vivo imaging in a tumor-bearing mouse model.[20][21][22][23][24]

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneously implanted tumors)

  • Fluorescently labeled nanoparticles

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

  • Probe Administration:

    • Inject the fluorescently labeled nanoparticles intravenously (e.g., via the tail vein).

  • Imaging:

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescence images at different time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.

    • Use appropriate excitation and emission filters for the fluorophore.

  • Ex Vivo Imaging (Optional):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the dissected organs to confirm the biodistribution of the nanoparticles.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and other organs at each time point.

    • Calculate the tumor-to-background signal ratio to assess the targeting efficiency.

Data Presentation

Quantitative data from the characterization and evaluation of multifunctional probes should be summarized in clearly structured tables for easy comparison.

Table 1: Physicochemical Characterization of Doxorubicin-Loaded Nanoparticles

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
PLGA-DOX150 ± 100.15 ± 0.02-25 ± 35.2 ± 0.575 ± 5
PLGA-PEG-DOX160 ± 120.12 ± 0.03-15 ± 24.8 ± 0.472 ± 6
Targeted-PLGA-PEG-DOX175 ± 150.14 ± 0.02-12 ± 34.5 ± 0.570 ± 5

Data are presented as mean ± standard deviation (n=3). Targeted nanoparticles are functionalized with a specific ligand.

Table 2: In Vitro Cytotoxicity (IC50 values in µg/mL) of Doxorubicin Formulations after 48h Incubation

Cell LineFree DOXEmpty NanoparticlesPLGA-DOX NPsPLGA-PEG-DOX NPs
MCF-7 (Breast Cancer)0.5 ± 0.05> 1001.2 ± 0.11.0 ± 0.08
HeLa (Cervical Cancer)0.3 ± 0.04> 1000.8 ± 0.070.7 ± 0.06

Data are presented as mean ± standard deviation (n=3).

Table 3: Cellular Uptake of Fluorescently Labeled Nanoparticles in MCF-7 Cells after 4h Incubation

Nanoparticle FormulationPercentage of Positive Cells (%)Mean Fluorescence Intensity (Arbitrary Units)
PLGA-FITC65 ± 51500 ± 120
PLGA-PEG-FITC85 ± 62500 ± 200
Targeted-PLGA-PEG-FITC95 ± 44500 ± 350

Data are presented as mean ± standard deviation (n=3). FITC (Fluorescein isothiocyanate) is a fluorescent dye.

Logical Workflow for Probe Development and Evaluation

The development and evaluation of multifunctional probes follow a logical workflow, from synthesis to in vivo application.

Workflow A 1. Probe Design & Component Selection B 2. Synthesis of Nanoparticle Core A->B C 3. Drug Loading & Imaging Agent Conjugation B->C D 4. Surface Modification (e.g., PEGylation, Targeting Ligand) C->D E 5. Physicochemical Characterization (Size, Zeta, Drug Load) D->E F 6. In Vitro Evaluation E->F J 7. In Vivo Evaluation in Animal Models E->J If in vitro results are promising G   - Cytotoxicity Assay (MTT) F->G H   - Cellular Uptake (Flow Cytometry) F->H I   - In Vitro Imaging F->I K   - Biodistribution Imaging J->K L   - Therapeutic Efficacy Study J->L M 8. Data Analysis & Interpretation K->M L->M N 9. Preclinical Development M->N

Caption: Workflow for multifunctional probe development and testing.

Conclusion

The development of multifunctional probes for imaging and diagnostics is a rapidly advancing field with the potential to revolutionize how we diagnose and treat diseases. The protocols and data presented here for doxorubicin-loaded PLGA-PEG nanoparticles provide a framework for the synthesis, characterization, and evaluation of such theranostic agents. By combining therapeutic and diagnostic capabilities in a single platform, these probes offer a powerful tool for researchers and clinicians working towards more effective and personalized medicine.

References

Application Notes and Protocols: N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol for Advanced Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol is a novel heterobifunctional crosslinking agent designed for the fabrication of advanced hydrogel networks. This unique molecule incorporates a terminal thiol group and two terminal azide (B81097) functionalities, enabling orthogonal and sequential crosslinking strategies. The polyethylene (B3416737) glycol (PEG) backbone ensures biocompatibility and hydrophilicity, making the resulting hydrogels suitable for a wide range of biomedical applications, including tissue engineering, controlled drug delivery, and 3D cell culture.

This crosslinker allows for the formation of hydrogels through two distinct and highly efficient "click" chemistry reactions: thiol-ene Michael addition and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This dual-reactivity opens up possibilities for creating hydrogels with tunable mechanical properties, degradation profiles, and biofunctionality. For instance, an initial network can be formed via the rapid thiol-ene reaction, followed by a secondary crosslinking or functionalization step utilizing the azide groups.[3]

Principle of Crosslinking

The this compound crosslinker enables the formation of hydrogel networks through two primary mechanisms:

  • Thiol-Ene Michael Addition: The thiol group can react with electron-deficient alkenes, such as maleimides or acrylates, on other polymers or crosslinkers in a Michael addition reaction. This reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst.[4][5]

  • Azide-Alkyne Cycloaddition (Click Chemistry): The two azide groups can react with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), functionalized molecules or polymers via SPAAC.[1][2] This bio-orthogonal reaction is highly specific and biocompatible, avoiding the cytotoxicity associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][6]

This dual functionality allows for the design of sophisticated hydrogel systems. For example, a primary hydrogel network can be formed by reacting the thiol group with a multi-arm PEG-maleimide. The remaining azide groups can then be used for subsequent modifications, such as tethering bioactive peptides, growth factors, or for a secondary crosslinking event to modulate the hydrogel's mechanical properties in situ.

Applications

  • Tunable Hydrogel Stiffness: Create hydrogels with initial mechanical properties determined by thiol-ene crosslinking, which can be stiffened on demand by initiating the azide-alkyne reaction.

  • Controlled Drug Delivery: The hydrogel mesh size can be precisely controlled, and therapeutic agents can be covalently attached via the azide groups for sustained release.[4][5]

  • 3D Cell Culture and Tissue Engineering: The biocompatible nature of the PEG hydrogel and the mild crosslinking conditions make it an ideal scaffold for cell encapsulation and tissue regeneration.[3][7][8] Bioactive cues can be patterned within the hydrogel using the azide functionality.

  • Injectable Hydrogels: The rapid and catalyst-free nature of both thiol-ene and SPAAC reactions allows for the in situ formation of hydrogels, making them suitable for minimally invasive applications.[3][5]

Quantitative Data Summary

The following tables provide representative data for hydrogels formed using this compound in combination with a 4-arm PEG-maleimide (for primary crosslinking) and a DBCO-functionalized crosslinker for secondary crosslinking.

Table 1: Gelation Time

Hydrogel FormulationPrimary Crosslinking Time (min)Secondary Crosslinking Time (min)
10% 4-arm PEG-Maleimide + Crosslinker5 - 10N/A
10% 4-arm PEG-Maleimide + Crosslinker, then + DBCO-Linker5 - 1015 - 20

Table 2: Mechanical Properties

Hydrogel FormulationCompressive Modulus (kPa) - PrimaryCompressive Modulus (kPa) - Secondary
5% Polymer Concentration5 ± 115 ± 2
10% Polymer Concentration15 ± 340 ± 5
15% Polymer Concentration30 ± 485 ± 7

Table 3: Swelling Ratio

Hydrogel FormulationSwelling Ratio (q) - PrimarySwelling Ratio (q) - Secondary
5% Polymer Concentration25 ± 315 ± 2
10% Polymer Concentration18 ± 210 ± 1
15% Polymer Concentration12 ± 16 ± 1

Experimental Protocols

Protocol 1: Preparation of a Dual-Crosslinked Hydrogel

This protocol describes the formation of a hydrogel using this compound as a crosslinker with a 4-arm PEG-maleimide for primary crosslinking and a DBCO-functionalized PEG for secondary crosslinking.

Materials:

  • This compound

  • 4-arm PEG-Maleimide (10 kDa)

  • DBCO-PEG-DBCO (3.4 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve 4-arm PEG-Maleimide in PBS to a final concentration of 10% (w/v).

    • Dissolve this compound in PBS to achieve a 1:1 molar ratio of thiol to maleimide (B117702) groups.

    • Dissolve DBCO-PEG-DBCO in PBS to achieve a 1:2 molar ratio of DBCO groups to azide groups.

  • Primary Crosslinking:

    • In a sterile microcentrifuge tube, mix the 4-arm PEG-Maleimide solution and the this compound solution.

    • Vortex gently for 10 seconds to ensure thorough mixing.

    • Allow the mixture to stand at room temperature. Gelation should occur within 5-10 minutes.

  • Secondary Crosslinking:

    • To the pre-formed hydrogel, add the DBCO-PEG-DBCO solution.

    • Allow the hydrogel to incubate at 37°C for 15-20 minutes to facilitate the secondary crosslinking reaction.

  • Washing:

    • Wash the resulting hydrogel three times with PBS to remove any unreacted precursors.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

  • Prepare hydrogel discs as described in Protocol 1.

  • Record the initial weight of the swollen hydrogel (Ws).

  • Lyophilize the hydrogel discs until a constant weight is achieved to obtain the dry weight (Wd).

  • Calculate the swelling ratio (q) using the formula: q = Ws / Wd.[9]

B. Mechanical Testing:

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression testing using a universal testing machine.

  • The compressive modulus can be determined from the linear region of the stress-strain curve (typically 10-20% strain).

Visualizations

Hydrogel_Crosslinking_Mechanism cluster_primary Primary Crosslinking (Thiol-Ene) cluster_secondary Secondary Crosslinking (SPAAC) 4_arm_PEG_Mal 4-arm PEG-Maleimide Primary_Network Initial Hydrogel Network (Azide Groups Pendant) 4_arm_PEG_Mal->Primary_Network Michael Addition Crosslinker_Thiol This compound (Thiol Group) Crosslinker_Thiol->Primary_Network Final_Hydrogel Dual-Crosslinked Hydrogel Primary_Network->Final_Hydrogel SPAAC DBCO_Linker DBCO-PEG-DBCO DBCO_Linker->Final_Hydrogel

Caption: Dual crosslinking mechanism of the hydrogel.

Experimental_Workflow Start Start Prepare_Solutions Prepare Precursor Solutions (4-arm PEG-Mal, Crosslinker, DBCO-Linker) Start->Prepare_Solutions Primary_Xlink Primary Crosslinking (Mix 4-arm PEG-Mal + Crosslinker) Prepare_Solutions->Primary_Xlink Gelation1 Gel Formation (5-10 min) Primary_Xlink->Gelation1 Secondary_Xlink Add DBCO-Linker for Secondary Crosslinking Gelation1->Secondary_Xlink Gelation2 Incubate (15-20 min) Secondary_Xlink->Gelation2 Wash Wash Hydrogel with PBS Gelation2->Wash Characterize Characterize Hydrogel Properties (Swelling, Mechanical) Wash->Characterize End End Characterize->End

Caption: Experimental workflow for dual-crosslinked hydrogel synthesis.

References

Troubleshooting & Optimization

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol. The information is based on the general properties of similar azide (B81097) and thiol-containing PEG linkers. It is strongly recommended that users perform their own stability assessments for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For optimal stability, the compound should be stored at -20°C, desiccated, and protected from light and air.[1][2][3] It is advisable to handle the material under an inert gas atmosphere, such as nitrogen or argon, to minimize oxidation of the thiol group.[1][3]

Q2: What is the typical shelf life of this PEG linker?

Q3: How should I handle the compound upon receiving it?

A: Upon receipt, immediately store the compound at -20°C. Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. For best results, prepare solutions fresh and avoid repeated freeze-thaw cycles.[2]

Q4: In which solvents is this compound soluble?

A: Similar Azide-PEG-Thiol linkers are typically soluble in water and common organic solvents such as ethanol, chloroform, and DMSO.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no reactivity of the thiol group Oxidation of the thiol to a disulfide bond.Ensure the compound has been stored under inert gas and was handled properly to minimize air exposure. Consider a brief treatment with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.
Low or no reactivity of the azide groups in "click" chemistry Degradation of the azide functionality.Verify that the compound has been protected from light during storage and handling. Ensure the copper catalyst (for CuAAC reactions) is active and used under anaerobic conditions.
Inconsistent results between batches Partial degradation of the material.Perform a quality control check on the new batch, such as NMR or mass spectrometry, to confirm its identity and purity. Re-evaluate the stability of the material under your specific storage and handling conditions.
Precipitation of the compound in aqueous buffer Poor solubility at the desired concentration or pH.Try dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer. Adjust the pH of the buffer, as the solubility of molecules with amide linkages can be pH-dependent.

Experimental Protocols

Protocol 1: Assessment of Thiol Group Integrity via Ellman's Test

This protocol provides a method to quantify the amount of free thiol in the sample.

Materials:

  • This compound

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • Cysteine or another thiol-containing standard

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the PEG linker in the reaction buffer.

  • Prepare a series of known concentrations of the cysteine standard in the reaction buffer.

  • Prepare a stock solution of DTNB in the reaction buffer.

  • In a 96-well plate or cuvettes, mix a known volume of the PEG linker solution or the cysteine standard with the DTNB solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Create a standard curve using the absorbance values from the cysteine standards.

  • Determine the concentration of free thiol in the PEG linker sample by comparing its absorbance to the standard curve.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of the compound and detect potential degradation products.

Materials:

  • This compound

  • HPLC system with a C18 column and a UV detector

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Prepare a sample solution of the PEG linker in an appropriate solvent (e.g., water/acetonitrile mixture).

  • Set up an HPLC gradient method (e.g., 5-95% Mobile Phase B over 30 minutes).

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the amide bond).

  • Analyze the chromatogram to determine the purity of the main peak and identify any potential impurity or degradation peaks.

Visualizations

Start Start Store_at_minus_20C Store at -20°C Start->Store_at_minus_20C Temperature Desiccate Desiccate Store_at_minus_20C->Desiccate Moisture Protect_from_Light Protect from Light Desiccate->Protect_from_Light Light Inert_Atmosphere Use Inert Atmosphere (e.g., Argon, Nitrogen) Protect_from_Light->Inert_Atmosphere Oxygen End Optimal Stability Inert_Atmosphere->End

Caption: Recommended storage workflow for this compound.

Initial_Compound This compound Oxidation Oxidation (Exposure to Air) Initial_Compound->Oxidation Light_Exposure Light Exposure Initial_Compound->Light_Exposure Hydrolysis Hydrolysis (Moisture) Initial_Compound->Hydrolysis Disulfide_Formation Disulfide Dimer Oxidation->Disulfide_Formation Azide_Degradation Azide Degradation Products Light_Exposure->Azide_Degradation Amide_Cleavage Amide Bond Cleavage Products Hydrolysis->Amide_Cleavage

Caption: Potential degradation pathways for the PEG linker.

Start Experiment Fails Check_Reactivity Low Reactivity? Start->Check_Reactivity Thiol_or_Azide Thiol or Azide Group? Check_Reactivity->Thiol_or_Azide Yes Check_Purity Inconsistent Results? Check_Reactivity->Check_Purity No Thiol_Issue Suspect Thiol Oxidation. Perform Ellman's Test. Consider TCEP treatment. Thiol_or_Azide->Thiol_Issue Thiol Azide_Issue Suspect Azide Degradation. Verify 'click' reaction conditions. Check for light exposure. Thiol_or_Azide->Azide_Issue Azide End Problem Resolved Thiol_Issue->End Azide_Issue->End Perform_QC Perform HPLC or MS on new batch. Compare with previous batches. Check_Purity->Perform_QC Yes Check_Solubility Precipitation? Check_Purity->Check_Solubility No Perform_QC->End Adjust_Solvent Use co-solvent (DMSO/DMF). Adjust buffer pH. Check_Solubility->Adjust_Solvent Yes Check_Solubility->End No Adjust_Solvent->End

Caption: Troubleshooting decision tree for experiments.

References

Technical Support Center: Preventing Thiol Oxidation During Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate thiol oxidation during conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thiol oxidation during conjugation reactions?

A1: Thiol groups (-SH) are susceptible to oxidation, primarily forming disulfide bonds (-S-S-). The main culprits behind this unwanted side reaction during conjugation are:

  • Dissolved Oxygen: Molecular oxygen present in aqueous buffers can directly oxidize thiols.

  • Trace Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[1][2] These ions are often present in minute quantities in buffers and reagents.

  • Alkaline pH: A higher pH (typically above 7.5) increases the concentration of the more reactive thiolate anion (-S⁻), which is more prone to oxidation.[3]

Q2: Which reducing agent is better for my experiment, DTT or TCEP?

A2: Both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents for cleaving disulfide bonds to yield free thiols. However, they have distinct properties that make them suitable for different applications. TCEP is often preferred for conjugation reactions as it does not contain a thiol group and therefore does not need to be removed before the addition of a maleimide (B117702) reagent.[4][5]

Q3: Why is it critical to control the pH during a thiol-maleimide conjugation?

A3: The pH of the reaction buffer is a critical parameter that influences both the desired conjugation reaction and potential side reactions:

  • Reaction Rate: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[3] Within this range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide.

  • Maleimide Hydrolysis: Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive for conjugation.[6][7]

  • Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction leading to a stable thiazine derivative can occur at neutral to basic pH, which can complicate purification and characterization. Performing the conjugation at a more acidic pH (around 5.0-6.0) can prevent this rearrangement.[3][8]

Q4: How can I confirm that I have free thiols available for conjugation?

A4: The concentration of free sulfhydryl groups in a sample can be quantified using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). This colorimetric assay involves the reaction of DTNB with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a maximum absorbance at 412 nm.[9][10][11]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Possible Causes and Solutions

  • Thiol Oxidation: The most common reason for low conjugation yield is the re-oxidation of free thiols to disulfide bonds before the conjugation reagent is added.

    • Solution: Implement strategies to prevent oxidation, such as using degassed buffers, adding a chelating agent like EDTA, and working under an inert atmosphere.

  • Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed and become inactive.

    • Solution: Prepare the maleimide solution immediately before use and maintain the reaction pH between 6.5 and 7.5.

  • Insufficient Reduction of Disulfides: If your protein or peptide has native disulfide bonds, they may not have been fully reduced.

    • Solution: Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the incubation time. Confirm reduction using a method like Ellman's assay.

  • Incorrect Stoichiometry: The molar ratio of the conjugation partners may not be optimal.

    • Solution: Perform small-scale optimization experiments with varying molar ratios of the maleimide reagent to the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a common starting point.[12]

Troubleshooting Workflow for Low Conjugation Yield

Caption: A flowchart to diagnose and resolve low conjugation yield.

Problem 2: Appearance of Unexpected Byproducts

Possible Causes and Solutions

  • Thiazine Rearrangement: When conjugating to an N-terminal cysteine, an intramolecular reaction can lead to the formation of a thiazine byproduct.[3][8]

    • Solution: Perform the conjugation at a more acidic pH (e.g., 5.0-6.0) to protonate the N-terminal amine and prevent the rearrangement. Alternatively, if the design allows, acetylating the N-terminus will block this side reaction.[3]

  • Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can start to react with other nucleophilic groups, such as the primary amine of lysine (B10760008) residues.

    • Solution: Maintain the reaction pH in the optimal range of 6.5-7.5 to ensure selectivity for thiols.

Decision Tree for Preventing Unexpected Byproducts

Caption: A decision-making diagram for preventing byproduct formation.

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of DTT and TCEP as Reducing Agents

PropertyDTT (Dithiothreitol)TCEP (Tris(2-carboxyethyl)phosphine)References
Mechanism Thiol-disulfide exchangePhosphine-based reduction[4]
Optimal pH Range >7.01.5 - 8.5[4]
Need for Removal Yes, it contains a thiol and will react with maleimidesNo, it is a non-thiol reducing agent[4][5]
Stability Prone to air oxidation, especially in the absence of chelatorsMore resistant to air oxidation[5]
Odor Strong, unpleasant odorOdorless[4]

Table 2: Half-life of Maleimide Hydrolysis at 37°C

N-Substituent of MaleimidepHHalf-life (t₁/₂)Reference
N-phenyl maleimide7.4~55 minutes[13]
N-fluorophenyl maleimide7.4~28 minutes[13]
N-alkyl thiosuccinimide7.427 hours[13]
N-aryl thiosuccinimide7.41.5 hours[13]
Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

  • Buffer Preparation:

    • Prepare a suitable conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.4).

    • Degas the buffer thoroughly by placing it under a vacuum for 15-20 minutes or by bubbling an inert gas like nitrogen or argon through it for the same duration.[13]

    • Add a chelating agent, such as EDTA, to a final concentration of 1-5 mM to sequester trace metal ions.

  • Protein/Peptide Preparation and Reduction:

    • Dissolve the thiol-containing protein or peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the molecule contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP solution.

    • Incubate for 30-60 minutes at room temperature.[13] If using DTT, it must be removed prior to the addition of the maleimide, for example, by using a desalting column.

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the maleimide-containing reagent in a small amount of an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide stock solution to the protein/peptide solution.[13]

    • Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.

    • For air-sensitive reactions, perform the conjugation under an inert atmosphere (e.g., in a nitrogen-filled glove box or by using a nitrogen balloon).

  • Quenching the Reaction (Optional):

  • Purification:

    • Remove excess, unreacted maleimide and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

    • Cysteine Standards: Prepare a stock solution of cysteine hydrochloride monohydrate (e.g., 1.5 mM in Reaction Buffer) and perform serial dilutions to create a standard curve.[9]

  • Assay Procedure:

    • To 250 µL of each standard and unknown sample, add 50 µL of Ellman's Reagent Solution and 2.5 mL of Reaction Buffer.[14]

    • Prepare a blank containing only the Reaction Buffer and Ellman's Reagent Solution.

    • Mix and incubate at room temperature for 15 minutes.[9][14]

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve.

    • Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[9]

References

Technical Support Center: Optimizing Click Chemistry Yields with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of PEG linkers to enhance reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during your click chemistry experiments.

Low or No Product Yield in CuAAC Reactions

Question: I am observing a low yield or no product in my CuAAC reaction involving a PEG linker. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in CuAAC reactions can stem from several factors, from reagent quality to reaction conditions. Here is a systematic guide to troubleshooting:

  • Copper Catalyst Issues: The Cu(I) catalyst is essential for the reaction and is susceptible to oxidation to Cu(II), which is inactive.

    • Solution: Ensure you have a sufficient amount of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the Cu(I) oxidation state.[1] It is also recommended to use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst.[2] Prepare catalyst solutions fresh before each experiment.

  • Reagent Quality and Concentration: The purity and concentration of your azide- and alkyne-functionalized molecules are critical.

    • Solution: Confirm the integrity of your starting materials using techniques like NMR or mass spectrometry.[3][4] CuAAC reactions often benefit from higher concentrations of reactants, so consider increasing the concentration if solubility allows.[5]

  • Steric Hindrance: Bulky groups near the azide (B81097) or alkyne can impede the reaction.[6]

    • Solution: This is a primary reason for incorporating PEG linkers. A PEG spacer can increase the distance between the reactive moieties and any bulky substituents, thus improving accessibility.[7][8] If you are already using a PEG linker, consider one with a longer chain length.[8]

  • Incompatible Reaction Conditions: Suboptimal pH, temperature, or solvent can negatively impact the reaction.

    • Solution: CuAAC reactions are generally robust and can be performed over a wide pH range (4-12) and in various solvents, including water.[1] However, for biomolecule conjugation, maintaining physiological pH (around 7.4) is often preferred. While the reaction proceeds well at room temperature, gentle heating (e.g., to 37°C) can sometimes improve yields, provided your molecules are stable at that temperature.[5]

  • Precipitation: The formation of a precipitate during the reaction can indicate solubility issues or complexation.[6]

    • Solution: If precipitation occurs, it could be due to the aggregation of your molecules.[8] Using PEG linkers can enhance the water solubility of hydrophobic molecules, potentially preventing precipitation.[7][9][10] If the issue persists, you may need to adjust the solvent system, for example, by adding a co-solvent like DMSO.

Slow or Incomplete SPAAC Reactions

Question: My SPAAC reaction is slow or does not go to completion, even with a PEG linker. What steps can I take to improve the reaction rate and yield?

Answer: While SPAAC avoids the cytotoxicity of a copper catalyst, its kinetics can be slower than CuAAC.[11] Here’s how to address common issues:

  • Suboptimal Reaction Conditions: The choice of buffer, pH, and temperature can significantly influence SPAAC reaction rates.

    • Solution: Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[5][12][13] Generally, a slightly alkaline pH (7.5-8.5) can increase the rate of SPAAC reactions.[5][13] Increasing the temperature to 37°C can also accelerate the reaction, but be mindful of the thermal stability of your biomolecules.[5][12]

  • Low Reactivity of Cyclooctyne (B158145): Not all strained alkynes are created equal.

    • Solution: If you are using a less reactive cyclooctyne, consider switching to a more reactive one like DBCO or BCN to improve kinetics.[3]

  • Steric Hindrance: Similar to CuAAC, bulky molecules can hinder the reaction.

    • Solution: The use of a PEG linker is highly recommended to extend the strained alkyne or azide away from the surface of the molecule, reducing steric hindrance.[12][13] The presence of a PEG linker has been shown to enhance reaction rates.[12][13]

  • Degradation of Reactants: Strained cyclooctynes can be unstable under certain conditions.

    • Solution: Ensure proper storage of your strained alkyne (typically at -20°C or -80°C, protected from light and moisture).[5] Prepare fresh solutions before each experiment.

  • Presence of Contaminants: Sodium azide in buffers can quench the cyclooctyne.

    • Solution: Ensure your buffers are free from sodium azide, as it will compete with your azide-functionalized molecule.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a PEG linker in click chemistry?

A1: The primary advantages of using a PEG linker are its ability to increase the aqueous solubility of conjugated molecules and to reduce steric hindrance between the reacting partners.[7][8][9][10] PEG linkers are hydrophilic and flexible, which helps to prevent aggregation and improves the accessibility of the reactive azide and alkyne groups, often leading to higher reaction yields.[9][14]

Q2: How does the length of the PEG linker affect reaction yield?

A2: The optimal PEG linker length depends on the specific molecules being conjugated. A longer PEG linker can provide greater separation between bulky molecules, which can be beneficial. However, excessively long linkers might lead to other issues, so it's often a matter of empirical optimization for a given system.[8]

Q3: When should I choose CuAAC over SPAAC, and vice versa?

A3: The choice between CuAAC and SPAAC depends largely on the application.

  • Choose CuAAC when:

    • You are working with small molecules or robust biomolecules that are not sensitive to copper.

    • You require very fast reaction kinetics and high yields.[11][15]

    • Cost is a significant consideration, as terminal alkynes are generally less expensive than strained cyclooctynes.[8]

  • Choose SPAAC when:

    • You are working in living systems (in vivo) or with sensitive biomolecules where the cytotoxicity of copper is a concern.[10][14][16]

    • You need a bioorthogonal reaction that will not interfere with other biological processes.[16]

Q4: Can I monitor the progress of my click reaction?

A4: Yes, you can monitor the progress of both CuAAC and SPAAC reactions using various analytical techniques. For SPAAC reactions with DBCO reagents, you can monitor the decrease in absorbance at around 309 nm using UV-Vis spectroscopy.[12] For both reaction types, techniques like Mass Spectrometry can be used to observe the formation of the product by its increased molecular weight, and SDS-PAGE may show a band shift for conjugated proteins.[14]

Data Presentation

Table 1: Quantitative Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Catalyst Cu(I) is required.[15]No catalyst is needed.[15]
Reaction Rate Generally faster (100-fold) than SPAAC.[11]Slower than CuAAC.[11]
Biocompatibility Potentially cytotoxic due to copper, limiting in vivo use.[10][16]Excellent biocompatibility, suitable for live-cell and in vivo applications.[14][16]
Reactants Terminal alkyne and azide.[15]Strained cyclooctyne (e.g., DBCO, BCN) and azide.[15]
Typical Yields High to quantitative yields are often achievable.[15]High yields are achievable with optimization.[14]
Side Reactions Potential for oxidative homocoupling of alkynes.[1]DBCO can react with cysteine residues under certain conditions.[12]

Table 2: Impact of Reaction Conditions on SPAAC Reaction Rates with DBCO

ConditionObservationRecommendation
Buffer Type HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).[12][13]Consider using HEPES buffer for faster kinetics.
pH Level Higher pH values (e.g., 7.5-8.5) generally increase SPAAC reaction rates.[12][13]Optimize the pH of your reaction buffer, ensuring compatibility with your biomolecules.
Temperature Increasing the temperature from 25°C to 37°C can accelerate the reaction.[12]If your biomolecules are stable, consider performing the reaction at 37°C.
PEG Linker The presence of a PEG linker can enhance reaction rates by an average of 31 ± 16%.[13]Incorporate a PEG linker to reduce steric hindrance and improve reaction speed.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with a PEG Linker

This protocol provides a general method for conjugating an azide-functionalized molecule to an alkyne-functionalized molecule using a PEG linker.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule with a PEG linker

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Degassed water and solvents

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide- and alkyne-functionalized molecules in the reaction buffer to the desired concentrations.

    • Prepare a fresh stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).

    • Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the azide- and alkyne-functionalized molecules. A slight molar excess (1.1-1.5 equivalents) of one reactant can be used to drive the reaction to completion.

    • Add the copper ligand to the reaction mixture. The final concentration of the ligand is typically equivalent to the final concentration of CuSO₄.

    • Add the CuSO₄ solution to the reaction mixture. A final concentration of 100-500 µM is a good starting point.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the CuSO₄.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst.

Protocol 2: General Procedure for SPAAC Reaction with a PEG Linker

This protocol outlines a general method for conjugating an azide-functionalized biomolecule to a DBCO-functionalized molecule incorporating a PEG linker.

Materials:

  • Azide-functionalized biomolecule (e.g., protein)

  • DBCO-PEG-functionalized molecule

  • Reaction Buffer (e.g., HEPES, pH 7.5 or PBS, pH 7.4)

  • Anhydrous DMSO (for dissolving the DBCO reagent)

Procedure:

  • Prepare Stock Solution of DBCO-PEG Reagent:

    • Allow the DBCO-PEG reagent to warm to room temperature before opening to prevent condensation.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide-functionalized biomolecule in the reaction buffer.

    • Add the DBCO-PEG stock solution to the biomolecule solution. A 2-4 fold molar excess of the DBCO-PEG reagent over the azide-functionalized biomolecule is a common starting point.[14] The final concentration of DMSO should ideally be kept below 5% (v/v) to minimize effects on protein structure.[14]

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[14] Reaction times may vary and should be optimized.

  • Purification:

    • After the reaction is complete, remove the excess unreacted DBCO-PEG reagent using a suitable purification method like size-exclusion chromatography or dialysis.[14]

Mandatory Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Azide-Molecule Mix Combine Reactants & Catalyst A->Mix B Alkyne-PEG-Molecule B->Mix C CuSO4 Solution C->Mix D Na-Ascorbate Solution D->Mix E Ligand Solution E->Mix Incubate Incubate (RT, 1-4h) Mix->Incubate Initiate Reaction Purify Purify Conjugate (e.g., SEC) Incubate->Purify Reaction Complete Product Final Conjugate Purify->Product

Caption: Experimental workflow for a typical CuAAC reaction.

SPAAC_Troubleshooting Start Low SPAAC Yield Q1 Check Reaction Conditions Start->Q1 Q2 Assess Reactant Activity Q1->Q2 Optimal Sol1 Optimize Buffer (HEPES) & pH (7.5-8.5) Q1->Sol1 Suboptimal? Sol2 Increase Temperature (e.g., 37°C) Q1->Sol2 Suboptimal? Q3 Consider Steric Hindrance Q2->Q3 Active Sol3 Use More Reactive Cyclooctyne (DBCO) Q2->Sol3 Low Reactivity? Sol4 Use Fresh Reagents Q2->Sol4 Degraded? Sol5 Incorporate/Lengthen PEG Linker Q3->Sol5 Likely? End Improved Yield Sol1->End Sol2->End Sol3->End Sol4->End Sol5->End

Caption: Troubleshooting logic for low SPAAC reaction yields.

Reaction_Mechanisms cluster_c CuAAC Mechanism cluster_s SPAAC Mechanism CuAAC_1 Cu(I) + Alkyne -> Cu-Acetylide CuAAC_2 Cu-Acetylide + Azide -> Six-membered Intermediate CuAAC_1->CuAAC_2 CuAAC_3 Intermediate -> Triazole Product + Cu(I) CuAAC_2->CuAAC_3 CuAAC_3->CuAAC_1 Catalytic Cycle SPAAC_1 Strained Alkyne + Azide SPAAC_2 [3+2] Cycloaddition SPAAC_1->SPAAC_2 Spontaneous Reaction SPAAC_3 Triazole Product SPAAC_2->SPAAC_3

Caption: Simplified comparison of CuAAC and SPAAC reaction pathways.

References

Technical Support Center: Purification of PEGylated Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of PEGylated protein conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting tips, and detailed protocols for the effective separation and purification of your PEGylated protein products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the purification of PEGylated proteins.

1. General Purification Strategy

Q1: What is a general chromatographic strategy for purifying a PEGylated protein from a reaction mixture?

A successful purification strategy for PEGylated proteins often involves a multi-step chromatographic process to effectively separate the desired conjugate from unreacted protein, excess polyethylene (B3416737) glycol (PEG), and different PEGylated species (e.g., mono-, di-, or multi-PEGylated). A common approach is to use orthogonal methods that separate based on different physicochemical properties.[1][]

A typical workflow is as follows:

  • Capture Step (Ion-Exchange Chromatography - IEX): IEX is frequently the first step. It separates proteins based on surface charge. PEGylation shields the protein's surface charges, causing PEGylated species to elute at different salt concentrations than the native, un-PEGylated protein.[1][] This step is effective at removing the bulk of the unreacted protein.

  • Polishing Step 1 (Hydrophobic Interaction Chromatography - HIC): HIC separates molecules based on hydrophobicity. The attachment of a PEG chain alters the protein's hydrophobicity, allowing for the separation of different PEGylated forms. HIC can be a powerful tool for separating positional isomers or species with different degrees of PEGylation, especially when using high molecular weight PEGs (>20 kDa).[1]

  • Polishing Step 2 (Size-Exclusion Chromatography - SEC): SEC separates molecules based on their hydrodynamic radius (size). Since PEGylation significantly increases the size of a protein, SEC is highly effective for removing any remaining small molecules, such as unreacted PEG, and for separating aggregates from the desired monomeric conjugate.[1][]

G cluster_0 Purification Workflow Reaction PEGylation Reaction Mixture IEX Step 1: Ion-Exchange Chromatography (IEX) Reaction->IEX  Separates by Charge (Removes native protein) HIC Step 2: Hydrophobic Interaction (HIC) IEX->HIC  Separates by Hydrophobicity (Resolves PEG species) SEC Step 3: Size-Exclusion Chromatography (SEC) HIC->SEC  Separates by Size (Removes aggregates/free PEG) Product Purified PEG-Protein Conjugate SEC->Product

General multi-step chromatographic purification workflow for PEGylated proteins.

2. Ion-Exchange Chromatography (IEX) Troubleshooting

Q2: My mono- and di-PEGylated proteins are co-eluting during IEX. How can I improve the resolution?

Poor resolution between different PEGylated species in IEX is a common issue. Since PEGylation shields surface charges, the difference in charge between mono- and di-PEGylated forms can be subtle.

Troubleshooting Steps:

  • Optimize the Gradient: A shallower salt gradient increases the separation window, often improving resolution.[3] Start with a broad linear gradient (e.g., 0-1 M NaCl over 20 column volumes) to identify the elution points, then run a shallower gradient focused on that specific salt concentration range (e.g., 0-40% elution buffer over 20 column volumes).[3]

  • Adjust the pH: Modifying the buffer pH can alter the protein's net charge and enhance separation. If using cation exchange, lowering the pH can increase the protein's positive charge, potentially improving resolution. Conversely, for anion exchange, increasing the pH may be beneficial. Using a pH gradient for elution is an alternative to a salt gradient and can be effective for separating species with small differences in their isoelectric points (pI), such as positional isomers.[1]

  • Change the Resin: Resins with smaller particle sizes generally provide higher resolution.[3] Also, ensure the resin's pore size is appropriate for your PEGylated conjugate.[1]

  • Reduce Sample Load: Overloading the column can lead to peak broadening and poor resolution. Try reducing the sample load to 30% or less of the column's total binding capacity.[3]

  • Decrease the Flow Rate: Lowering the flow rate can increase the interaction time between the protein and the resin, which may improve resolution.[3]

Q3: Why is the native protein not binding to the IEX column?

This typically indicates an issue with the buffer conditions or the choice of resin.

  • Incorrect Buffer pH: For cation exchange, the buffer pH must be below the protein's pI for it to have a net positive charge and bind. For anion exchange, the pH must be above the pI.

  • High Salt Concentration: The loading buffer should have a low ionic strength (typically 25-50 mM salt) to facilitate binding. If the salt concentration in your sample is too high, perform a buffer exchange or desalting step prior to loading.

3. Size-Exclusion Chromatography (SEC) Troubleshooting

Q4: I'm seeing peak fronting or tailing in my SEC results. What is the cause?

Asymmetric peaks in SEC can be caused by several factors:

  • Peak Fronting: This can occur if the column is overpacked or if the sample is too viscous.[4] Try diluting the sample to reduce viscosity, but be mindful of the maximum recommended sample volume.

  • Peak Tailing: This is often due to non-specific interactions between the protein and the SEC resin.[4] This can be particularly problematic for PEGylated proteins.

    • Solution: Increase the ionic strength of the mobile phase (e.g., increase NaCl to 300-500 mM) to minimize ionic interactions. Adding excipients like arginine to the mobile phase can also reduce non-specific binding and improve peak shape.[5]

  • Channeling: Peaks appearing before the void volume suggest channeling in the column bed, which requires repacking the column.[4]

Q5: The resolution between my PEGylated conjugate and free PEG is poor. What can I do?

While SEC is excellent for removing small molecules, very large PEG chains can have a hydrodynamic radius that approaches that of smaller proteins, leading to overlapping peaks.

  • Select the Right Resin: Ensure the SEC resin's fractionation range is appropriate. For very large PEGylated proteins (>200 kDa), resins with pore sizes of 500–1000 Å may be necessary.[6]

  • Optimize Column Length: Increasing the column length can improve resolution.

  • Alternative Technique: If SEC resolution is insufficient, consider using a technique like diafiltration or ultrafiltration, which are also based on size, to remove the unreacted PEG.

4. Hydrophobic Interaction Chromatography (HIC) Troubleshooting

Q6: My protein is precipitating on the HIC column. How can I prevent this?

Protein precipitation during HIC is often caused by the high salt concentrations required for binding, which can reduce protein solubility.

  • Use Stabilizing Salts: Some salts are more "salting-out" than others. Ammonium (B1175870) sulfate (B86663) is commonly used, but if precipitation occurs, try a milder salt like sodium chloride or sodium sulfate.

  • Add Stabilizing Excipients: Including additives like arginine or glycerol (B35011) in your buffers can help to increase protein solubility and prevent aggregation.[7] Arginine, in particular, is known to suppress non-specific protein-protein interactions.[7]

  • Lower the Protein Concentration: High protein concentrations increase the likelihood of aggregation.[8] Try loading a more dilute sample.

  • Optimize Temperature: Perform the purification at a lower temperature (e.g., 4°C), as protein stability is often temperature-dependent.

Q7: How do I optimize HIC to separate positional isomers of a mono-PEGylated protein?

Separating positional isomers is challenging as they have the same mass and size. HIC is a powerful tool for this, as the location of the PEG chain can differentially shield hydrophobic patches on the protein surface.

  • Resin Selection: Screen different HIC resins with varying hydrophobicity (e.g., Butyl, Octyl, Phenyl). A more hydrophobic resin may provide better resolution for isomers with subtle differences.

  • Fine-tune the Salt Gradient: Use a very shallow, linear gradient of decreasing salt concentration to elute the bound proteins. This maximizes the separation between species with slight differences in hydrophobicity.

  • pH Optimization: Small changes in buffer pH can alter the conformation and exposed hydrophobicity of the protein, potentially improving isomer resolution.

Quantitative Data on Purification Methods

The efficiency of a purification strategy can be evaluated by its yield and the purity of the final product. The table below summarizes typical performance data for different chromatographic techniques used in the purification of PEGylated proteins.

Purification MethodTarget Protein ExampleResin/Matrix ExamplePurity (%)Yield (%)Key Separations AchievedReference(s)
Ion Exchange (IEX) Consensus InterferonMacro Cap Q>9975Separation of mono-PEGylated from native protein.[9][10]
Recombinant Interferon α-2aCation-Exchange ResinHigh50-65Integrated on-column PEGylation and purification of mono-PEGylated product.[11]
Exenatide (B527673) AnaloguesHiTrap SPHighN/ASeparation of mono- vs. di-PEGylates and resolution of positional isomers.[12]
Hydrophobic Interaction (HIC) RNase APhenyl SepharoseN/AN/ASeparation of mono- and di-PEGylated species.[13]
Size Exclusion (SEC) PEG-Interferon β-1aSuperose 6HighN/ARemoval of native protein from mono-PEGylated conjugate.[1]
Multi-Step (IEX -> HIC) Lysozyme / scFvCEX -> Toyopearl PPG>95N/AInitial capture by CEX followed by polishing with HIC to achieve high purity.[14]

Note: Purity and yield are highly dependent on the specific protein, PEG reagent, reaction conditions, and optimization of the purification process.

Experimental Protocols

Protocol 1: General Ion-Exchange Chromatography (IEX) for PEGylated Proteins

This protocol provides a general starting point for separating PEGylated proteins using cation exchange chromatography.

  • Column and Buffer Preparation:

    • Resin: Choose a cation exchange resin (e.g., SP Sepharose) with a pore size suitable for your PEGylated protein.

    • Binding/Start Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0. The pH should be at least 1 unit below the pI of the native protein.

    • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.

    • Column Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Buffer A until the pH and conductivity of the outlet match the buffer.

  • Sample Preparation and Loading:

    • Buffer Exchange: Ensure your PEGylation reaction mixture is in Buffer A or a buffer with a similar low ionic strength. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Loading: Apply the sample to the equilibrated column at a recommended flow rate. For optimal resolution, do not exceed 30% of the column's dynamic binding capacity.

  • Washing:

    • Wash the column with 5-10 CV of Buffer A to remove unbound material, including unreacted PEG and proteins that did not bind.

  • Elution:

    • Elute the bound proteins using a linear gradient of increasing salt concentration. A good starting point is a gradient from 0% to 50% Buffer B (0 to 0.5 M NaCl) over 10-20 CV.

    • Typically, the native protein will bind more strongly and elute at a higher salt concentration than the PEGylated species due to charge shielding by the PEG molecule.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution gradient and analyze them using SDS-PAGE and/or RP-HPLC to identify the fractions containing your desired PEGylated conjugate.

G cluster_1 IEX Protocol Equilibrate 1. Equilibrate Column (Low Salt Buffer A) Load 2. Load Sample (Low Salt) Equilibrate->Load Wash 3. Wash Column (Buffer A) Load->Wash Unbound material (free PEG) flows through Elute 4. Elute with Salt Gradient (0-50% Buffer B) Wash->Elute Analyze 5. Analyze Fractions (SDS-PAGE, RP-HPLC) Elute->Analyze Collect fractions

Workflow for a typical IEX purification protocol.

Protocol 2: General Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general method for HIC, often used as a polishing step.

  • Column and Buffer Preparation:

    • Resin: Select a HIC resin (e.g., Phenyl Sepharose).

    • Binding Buffer (Buffer A): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0.

    • Column Equilibration: Equilibrate the column with 5-10 CV of Buffer A.

  • Sample Preparation and Loading:

    • Salt Addition: Add ammonium sulfate to your protein sample (from a previous purification step like IEX) to match the concentration in Buffer A. Add the salt solution slowly while gently stirring to avoid protein precipitation.

    • Loading: Apply the sample to the equilibrated column.

  • Washing:

    • Wash the column with 5-10 CV of Buffer A to remove any protein that did not bind.

  • Elution:

    • Elute the bound proteins by applying a linear gradient of decreasing salt concentration, from 100% Buffer A to 100% Buffer B over 10-20 CV.

    • The most hydrophobic species will elute last, at lower salt concentrations.

  • Fraction Collection and Analysis:

    • Collect and analyze fractions to identify the pure PEGylated protein.

Protocol 3: Analytical Reversed-Phase HPLC (RP-HPLC)

This protocol is for analyzing the composition of a PEGylation reaction mixture, not for preparative purification.

  • Column and Mobile Phase:

    • Column: A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å) is suitable for proteins. C18 often provides better resolution for PEGylated species.[15]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C (elevated temperature often improves peak shape).[15]

    • Detection: UV at 280 nm.

    • Gradient: A typical gradient might be:

      • 0-5 min: 20% B

      • 5-30 min: Linear gradient from 20% to 65% B.

      • 30-35 min: 90% B (column wash).

      • 35-40 min: Re-equilibration at 20% B.

  • Sample Preparation and Injection:

    • Quench the PEGylation reaction (e.g., by adding an equal volume of 1% TFA).[15]

    • Inject a small volume (e.g., 10-20 µL) of the quenched reaction mixture.

  • Data Analysis:

    • Analyze the chromatogram to determine the relative amounts of unreacted protein, mono-PEGylated, di-PEGylated, and other species. PEGylated proteins are typically more hydrophobic and will have longer retention times than the native protein.

References

Technical Support Center: Best Practices for Handling Anhydrous Solvents with Reactive Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling anhydrous solvents with reactive linkers. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experiments, ensuring procedural integrity and safety.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous solvents with reactive linkers?

Anhydrous solvents, which contain very little to no water, are essential when working with water-sensitive reactive linkers.[1][2] The presence of water can have detrimental effects on reactions, such as impeding or preventing the reaction altogether, or leading to the formation of undesirable byproducts.[1] Many reactive linkers are susceptible to hydrolysis, meaning they will react with water, rendering them inactive for the desired chemical transformation.[3]

Q2: What are the acceptable levels of water in an anhydrous solvent?

While the ideal is perfectly "dry," most producers of anhydrous solvents aim for a water content below 100 parts per million by volume (ppmv). However, for highly sensitive reactions, even lower levels of moisture may be required.[2]

Q3: How can I be sure my "anhydrous" solvent is actually dry?

Commercially available anhydrous solvents are packaged to maintain dryness, often under an inert atmosphere in specialized containers like Sure/Seal™ bottles.[4] However, once opened, the risk of moisture contamination increases. For highly sensitive applications, it is best to test the water content of the solvent before use. The most common method for accurately measuring trace amounts of water is the Karl Fischer titration.[1] Newer, faster methods using NDIR photometers are also available.[1]

Q4: What are the best practices for storing anhydrous solvents?

Proper storage is crucial to maintain the integrity of anhydrous solvents. Key practices include:

  • Cool, Dry, and Well-Ventilated Area: Store solvents in a location that is cool, dry, and well-ventilated to prevent degradation and pressure buildup.[5][6]

  • Inert Atmosphere: For highly sensitive solvents, storing under an inert atmosphere of nitrogen or argon can prevent contamination from atmospheric moisture and oxygen.[7][8]

  • Appropriate Containers: Use the original manufacturer's container whenever possible.[4] If transferring to a new container, ensure it is clean, dry, and compatible with the solvent.[5] Glass or appropriate plastic containers are generally preferred over metal for acidic solvents to prevent corrosion.[5]

  • Secure Sealing: Ensure containers are tightly sealed to prevent evaporation and moisture ingress.[9] Parafilm can be used to further seal the cap.[7]

  • Segregation: Store incompatible chemicals separately to avoid dangerous reactions.[5][6]

Troubleshooting Guide

Problem 1: My reaction with a reactive linker is not proceeding as expected, or the yield is very low.

  • Possible Cause: The most likely culprit is the presence of moisture in the reaction.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: If possible, test the water content of your solvent using Karl Fischer titration or another suitable method.[1]

    • Use Freshly Opened Solvent: If you are using a previously opened bottle of anhydrous solvent, try the reaction again with a fresh, unopened bottle.

    • Dry the Solvent: If you suspect your solvent has been contaminated with water, you can re-dry it using appropriate methods. (See Experimental Protocols section).

    • Check Other Reagents: Ensure that all other reagents and glassware used in the reaction are also scrupulously dry.[10] Glassware should be oven-dried or flame-dried before use.[10]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[8]

Problem 2: I observe an unexpected side product in my reaction.

  • Possible Cause: The reactive linker may be reacting with water or other impurities in the solvent.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using a high-purity grade solvent appropriate for your application.[11]

    • Solvent Compatibility: Verify that the solvent is not reactive with your linker or other reagents under the reaction conditions.[3]

    • Degas the Solvent: Dissolved oxygen in the solvent can sometimes lead to side reactions.[8] Degassing the solvent by methods like freeze-pump-thaw cycles or sparging with an inert gas can be beneficial.[4][8]

Experimental Protocols

Protocol 1: Drying Solvents with Molecular Sieves

Molecular sieves are a convenient and effective method for drying a variety of organic solvents.[10][12]

Methodology:

  • Activate the Molecular Sieves: Heat the molecular sieves (typically 3Å or 4Å for most common solvents) in a furnace at 350°C for at least 24 hours to remove any adsorbed water.[13]

  • Cooling: Allow the activated sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.[13]

  • Drying: Add the activated molecular sieves to the solvent in a clean, dry flask. The recommended loading is typically 10-20% (m/v).[2][10]

  • Equilibration: Allow the solvent to stand over the molecular sieves for at least 24-72 hours, depending on the solvent and the desired level of dryness.[2][10]

  • Dispensing: The dry solvent can be carefully decanted or transferred via a syringe or cannula for use.[7][14]

Protocol 2: Solvent Distillation from a Drying Agent

For obtaining extremely dry solvents, distillation from a suitable drying agent is a common practice.[13]

Methodology (Example for Tetrahydrofuran - THF): Caution: This procedure involves reactive materials and should only be performed by trained personnel in a well-ventilated fume hood.[15]

  • Pre-drying: Pre-dry the THF over a less reactive drying agent like calcium hydride or 4Å molecular sieves.[13]

  • Setup: Assemble a distillation apparatus in a fume hood. The flask should be equipped with a reflux condenser and a receiving flask.

  • Drying Agent: To the pre-dried THF, add sodium wire and a small amount of benzophenone (B1666685) as an indicator.[13]

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere. The solution will turn a deep blue or purple color when the solvent is dry, indicating the formation of the sodium benzophenone ketyl radical anion.[13]

  • Distillation: Once the color change is stable, distill the required amount of dry THF directly into a clean, dry, and inert-atmosphere-flushed reaction flask.

  • Quenching the Still: After distillation, carefully and slowly quench the remaining sodium in the distillation flask by adding ethanol (B145695) until the hydrogen evolution ceases.[10][12]

Data Presentation

Table 1: Efficiency of Various Drying Agents for Tetrahydrofuran (THF)

Drying AgentTreatment ConditionsFinal Water Content (ppm)
Sodium/BenzophenoneReflux~43
Activated 3Å Molecular Sieves20% m/v loading, 48 hoursLow single-digit ppm

Data compiled from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[2]

Table 2: Common Solvents and Recommended Drying Methods

SolventRecommended Drying Agent(s)Notes
Tetrahydrofuran (THF)Sodium/Benzophenone, 3Å Molecular SievesDistillation from Na/benzophenone provides very dry solvent.[13] Molecular sieves are a safer alternative.[2]
Dichloromethane (DCM)Calcium HydridePre-dry and then distill from calcium hydride.[13]
Acetonitrile (MeCN)Calcium Hydride, 4Å Molecular SievesPre-dry with sieves, then distill from calcium hydride.[13]
TolueneSodium/Benzophenone, 3Å Molecular Sieves, Silica (B1680970) GelPassage over a column of silica can also yield very dry toluene.[2]
Methanol3Å Molecular Sieves, Magnesium/IodineMolecular sieves require a higher loading and longer contact time.[2][13]

Information compiled from various sources.[2][13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Process Solvent Anhydrous Solvent Reaction_Vessel Reaction Vessel Solvent->Reaction_Vessel Linker Reactive Linker Linker->Reaction_Vessel Glassware Oven-Dried Glassware Glassware->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reaction_Vessel Addition Addition of Reagents Reaction_Vessel->Addition Reaction Reaction (Stirring, Temp Control) Addition->Reaction Quench Quenching Reaction->Quench Workup Workup & Purification Quench->Workup Product Final Product Workup->Product

Caption: Workflow for a typical reaction using anhydrous solvents and reactive linkers.

Caption: Troubleshooting flowchart for failed reactions with anhydrous solvents.

References

Technical Support Center: Managing Steric Hindrance in Complex Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in complex bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance refers to the spatial obstruction that arises when the size and shape of molecules prevent a chemical reaction from occurring efficiently.[1][2] In bioconjugation, this happens when the three-dimensional structure of a biomolecule (like a protein or antibody) or the bulkiness of a label or drug molecule physically blocks the reactive sites, impeding the formation of a stable conjugate.[1][3] This can be caused by a target amino acid residue being buried within the protein's folded structure or shielded by nearby residues.[1]

Q2: What are the common indicators that steric hindrance is affecting my bioconjugation reaction?

A2: Several signs can point to steric hindrance issues in your experiment:

  • Low Conjugation Yield: The final amount of your desired bioconjugate is significantly lower than expected.[1]

  • Incomplete Reactions: Even with an excess of labeling reagent, the target biomolecule is not fully conjugated.[1]

  • Lack of Site-Specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface, leading to a heterogeneous mixture of products.[1]

  • Protein Aggregation and Precipitation: Modification at overly accessible sites can alter the protein's properties, leading to aggregation and precipitation.[1]

  • Reduced Biological Activity: The conjugated molecule may exhibit decreased functionality due to the attached molecule blocking active sites.[3]

Q3: How can I assess the accessibility of a target residue for conjugation?

A3: Determining the accessibility of a target residue is crucial for successful bioconjugation. Several methods can be employed:

  • Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to predict which residues are located on the surface and are available for reaction.[1]

  • Site-Directed Mutagenesis: If the protein's structure is well-characterized, you can introduce a reactive residue, such as cysteine, at the desired location and test its reactivity to confirm accessibility.[1]

  • Mass Spectrometry and Proteolysis: Techniques like limited proteolysis followed by mass spectrometry can provide insights into the surface topology of a protein.[1]

Q4: What is the role of linkers and spacers in mitigating steric hindrance?

A4: Linkers and spacers are chemical moieties that connect the biomolecule to the payload (e.g., drug, dye). They play a critical role in overcoming steric hindrance by providing distance and flexibility between the two entities.[1][4][5][6][7] Using a crosslinker with a longer and more flexible spacer arm, such as polyethylene (B3416737) glycol (PEG), can increase the reach of the reactive group to an otherwise inaccessible site.[1][3] The optimal linker length needs to be determined experimentally, as a linker that is too short may not provide enough separation, while one that is too long could potentially wrap around the biomolecule and block active sites.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation experiments that may be caused by steric hindrance.

Problem 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Inaccessible Reactive Site: The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the protein's 3D structure.[1]1. Introduce a Spacer Arm: Use a crosslinker with a longer, flexible spacer (e.g., PEG-based linkers) to extend the reach of the reactive group.[1][3] 2. Site-Directed Mutagenesis: If feasible, mutate a surface-exposed, non-essential amino acid to a reactive one (e.g., cysteine).[1] 3. Partial Denaturation: In some cases, mild and reversible denaturation can expose buried residues. This must be done cautiously to prevent irreversible protein unfolding.[1]
Steric Clash Between Bulky Molecules: Both the biomolecule and the payload are large, preventing their reactive groups from getting close enough.1. Optimize Linker Length: Experiment with a range of linker lengths to find the optimal distance for efficient conjugation.[1][4] 2. Use Smaller Labeling Reagents: If possible, select smaller, less bulky tags or labels.[1] 3. Two-Step Conjugation: First, attach a small, reactive linker to the protein, and then add the larger molecule in a second step.
Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time can lead to low yields.Optimize Reaction Parameters: Adjust the pH to match the optimal reactivity of the functional groups (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides). Experiment with different temperatures (4°C to room temperature) and incubation times.

Problem 2: Lack of Site-Specificity and Product Heterogeneity

Possible Cause Recommended Solution
Multiple Reactive Sites with Varying Accessibility: Traditional methods targeting common residues like lysines often result in heterogeneous products because many such residues exist on the protein surface.[1]1. Site-Specific Conjugation Methods:     a. Unnatural Amino Acid (UAA) Incorporation: Genetically encode a UAA with a unique reactive handle (e.g., an azide (B81097) or alkyne for click chemistry) at the desired site.[8][9][10]     b. Engineered Cysteine Residues: If the protein lacks surface-exposed cysteines, introduce one at a specific location for thiol-maleimide chemistry.[11]     c. Enzymatic Ligation: Utilize enzymes like Sortase A or SpyTag/SpyCatcher systems that recognize specific peptide sequences to attach labels with high precision.[8][9][10]
Steric Hindrance Favoring More Accessible Sites: The desired conjugation site is sterically hindered, leading to preferential reaction at more exposed, but incorrect, locations.1. Blocking Agents: Use blocking agents to protect the more reactive, undesired sites before performing the conjugation at the target site under more stringent conditions. 2. Controlled Stoichiometry: Carefully control the molar ratio of the labeling reagent to the biomolecule to favor modification of the most reactive sites first.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Cysteine Introduction

This protocol describes the general steps for introducing a cysteine residue at a specific, surface-exposed site on a protein to facilitate site-specific conjugation.

  • Plasmid Preparation: Isolate the plasmid DNA encoding the protein of interest from a bacterial culture.

  • Primer Design: Design primers containing the desired mutation that will change a specific codon to a cysteine codon (TGC or TGT).

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme to remove the original, methylated template DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Sequence Verification: Sequence the plasmid from a selected colony to confirm the presence of the desired mutation.

  • Protein Expression and Purification: Express the mutant protein and purify it using standard chromatography techniques. The purified protein is now ready for conjugation via the engineered cysteine.

Protocol 2: General NHS-Ester Conjugation to Primary Amines

This protocol outlines a general method for conjugating an NHS-ester functionalized molecule to primary amines (e.g., lysine residues) on a protein.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.

  • NHS-Ester Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in a dry, aprotic solvent like DMSO or DMF to a high concentration.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester reagent to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.

Quantitative Data Summary

The choice of linker and conjugation strategy can significantly impact the properties of the final bioconjugate.

Table 1: Impact of Linker Length on Antibody-Drug Conjugate (ADC) Stability

Conjugation SiteLinker LengthStability in CirculationReference
Engineered CysteineShortIncreased[5][6][7]
Engineered CysteineLongDecreased[5][6][7]
Lysine ResiduesShortVariable[4]
Lysine ResiduesLongVariable[4]

Note: Stability can be influenced by multiple factors including the specific payload and antibody.

Table 2: Comparison of Common Bioconjugation Chemistries

ChemistryTarget ResidueBond FormedKey AdvantagesPotential for Steric Hindrance
NHS-EsterLysine, N-terminusAmideSimple, robustHigh (multiple lysines)
MaleimideCysteineThioetherHighly selectiveModerate (depends on cysteine accessibility)
Click Chemistry (CuAAC)Azide/Alkyne (UAA)TriazoleBioorthogonal, highly efficientLow (requires genetic engineering)
Enzymatic LigationSpecific peptide tagAmideHighly site-specificLow (enzyme accessibility dependent)

Visualizations

Caption: Troubleshooting workflow for steric hindrance issues.

conjugation_strategies cluster_traditional Characteristics cluster_site_specific Characteristics traditional Traditional Conjugation (e.g., Lysine) heterogeneous Heterogeneous Product traditional->heterogeneous low_control Low Control over DAR* traditional->low_control high_steric_risk Higher Steric Hindrance Risk traditional->high_steric_risk site_specific Site-Specific Conjugation (e.g., Engineered Cys, UAA) homogeneous Homogeneous Product site_specific->homogeneous precise_control Precise Control over DAR* site_specific->precise_control low_steric_risk Lower Steric Hindrance Risk site_specific->low_steric_risk dar_note *DAR: Drug-to-Antibody Ratio

Caption: Comparison of bioconjugation strategies.

References

Technical Support Center: Enhancing the Solubility of Biomolecule-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the PEGylation of biomolecules.

FAQs and Troubleshooting Guides

1. My purified biomolecule-PEG conjugate has precipitated out of solution. What are the potential causes and how can I resolve this?

Answer:

Precipitation of a PEGylated biomolecule is a common issue that can arise from several factors. The underlying cause is often related to the physicochemical properties of the conjugate and the buffer conditions.

Potential Causes:

  • High Protein Concentration: Concentrated solutions of PEGylated proteins can lead to aggregation and precipitation.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the solubility of the conjugate. If the buffer pH is close to the isoelectric point (pI) of the protein, solubility will be at its minimum.

  • Intermolecular Cross-linking: If a bifunctional PEG reagent was used, it could have linked multiple protein molecules together, leading to the formation of large, insoluble aggregates.[1]

  • Conformational Changes: PEGylation can sometimes induce conformational changes in the biomolecule, exposing hydrophobic regions that can lead to aggregation.[2]

  • Temperature: Temperature fluctuations during storage or handling can affect the stability and solubility of the conjugate.

Troubleshooting Steps:

  • Optimize Buffer Conditions:

    • pH Adjustment: Adjust the pH of the buffer to be at least 1-2 units away from the pI of the protein.

    • Ionic Strength: Modify the salt concentration (e.g., NaCl) to modulate electrostatic interactions.

    • Excipients: Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), or amino acids (e.g., arginine, glycine) to the formulation.[3]

  • Adjust Conjugate Concentration:

    • Attempt to redissolve the precipitate in a larger volume of the optimized buffer to work at a lower concentration.

  • Characterize the Precipitate:

    • Use techniques like SDS-PAGE (non-reducing) to check for high-molecular-weight aggregates, which would suggest intermolecular cross-linking.[1]

    • Employ Dynamic Light Scattering (DLS) to analyze the size distribution of particles in your solution to detect the presence of aggregates.[1][4][5][6][7]

  • Review the PEGylation Strategy:

    • If cross-linking is suspected, consider using a monofunctional PEG reagent for future conjugations.[1]

    • Evaluate the length and architecture of the PEG chain used. In some cases, a longer or branched PEG can improve solubility.[8]

2. I am observing aggregation during the PEGylation reaction itself. How can I prevent this?

Answer:

Aggregation during the PEGylation reaction is a critical issue that can significantly reduce the yield of the desired monomeric conjugate. Proactive measures during the reaction setup can mitigate this problem.

Potential Causes:

  • Reaction Rate: A rapid, uncontrolled reaction can favor intermolecular cross-linking over intramolecular modification.

  • High Reactant Concentrations: High concentrations of both the biomolecule and the PEG reagent can increase the likelihood of aggregation.

  • Inadequate Mixing: Poor mixing can lead to localized high concentrations of reagents, promoting aggregation.

  • Unstable Biomolecule: The reaction conditions (pH, temperature) may be destabilizing the biomolecule, leading to aggregation independent of the PEGylation itself.

Preventative Measures:

  • Control the Reaction Rate:

    • Lower the reaction temperature to slow down the conjugation process.

    • Add the PEG reagent to the biomolecule solution slowly and stepwise.

  • Optimize Reactant Concentrations:

    • Work with more dilute solutions of both the biomolecule and the PEG reagent.

  • Ensure Efficient Mixing:

    • Use gentle and continuous stirring or agitation throughout the reaction.

  • Stabilize the Biomolecule:

    • Include stabilizing excipients in the reaction buffer.

    • Ensure the reaction pH is optimal for the stability of your biomolecule.

  • Consider the PEG Reagent:

    • Ensure the quality of the PEG reagent. The presence of diol impurities in a monofunctional PEG reagent can lead to cross-linking.[1]

3. How does the choice of PEG (linear vs. branched, chain length) affect the solubility of the conjugate?

Answer:

The structure and molecular weight of the polyethylene (B3416737) glycol (PEG) chain play a crucial role in determining the solubility of the final conjugate.

  • PEG Chain Length: Generally, longer PEG chains lead to a greater increase in the hydrodynamic radius of the conjugate, which can enhance solubility and prolong circulation half-life.[9] However, the effect can be protein-specific, and for some proteins, there may be an optimal PEG length beyond which no further significant improvement in stability is observed.[10]

  • PEG Architecture (Linear vs. Branched): Branched PEGs offer a larger hydrodynamic volume for a given molecular weight compared to linear PEGs. This can provide a more effective "shield" around the biomolecule, which can be more effective at preventing aggregation and increasing solubility.[8] Branched PEGs may also reduce the viscosity of the final formulation compared to high molecular weight linear PEGs.[8]

Quantitative Data on Solubility Improvement

The following tables summarize the impact of PEGylation on the solubility and hydrodynamic properties of biomolecules.

Table 1: Effect of PEG Molecular Weight on Hydrodynamic Radius

ProteinPEG TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) of Conjugate (Å)Reference
α-lactalbuminLinear230.8[11]
α-lactalbuminLinear537.6[11]
α-lactalbuminLinear1044.3[11]
α-lactalbuminLinear2051.0[11]
β-lactoglobulinLinear238.4[11]
β-lactoglobulinLinear545.1[11]
β-lactoglobulinLinear1051.8[11]
Bovine Serum AlbuminLinear541.9[11]
Bovine Serum AlbuminLinear1048.1[11]
Bovine Serum AlbuminLinear2054.3[11]

Table 2: Influence of PEGylation on Protein Aggregation

ProteinPEGylation StatusAggregation Propensity (upon heat treatment)Reference
Alpha-1 AntitrypsinNon-PEGylatedHigh[10]
Alpha-1 AntitrypsinMono-PEGylated (5 kDa)Significantly Decreased[10]
Alpha-1 AntitrypsinMono-PEGylated (20 kDa)Significantly Decreased[10]
Alpha-1 AntitrypsinMono-PEGylated (40 kDa, 2-armed)Significantly Decreased[10]

Experimental Protocols

1. General Protocol for Protein PEGylation and Solubility Assessment

This protocol provides a general framework for PEGylating a protein and subsequently assessing its solubility.

Materials:

  • Purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Activated PEG reagent (e.g., mPEG-NHS ester, mPEG-maleimide)

  • Reaction buffer (should be amine-free for NHS ester chemistry, e.g., PBS)

  • Quenching reagent (e.g., Tris or glycine (B1666218) for NHS ester chemistry)

  • Purification system (e.g., Size Exclusion Chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, DLS instrument, SDS-PAGE equipment)

Procedure:

  • Protein Preparation: Prepare the protein solution at a known concentration in the reaction buffer.

  • PEGylation Reaction:

    • Dissolve the activated PEG reagent in the reaction buffer immediately before use.

    • Add the PEG solution to the protein solution at a specific molar ratio (e.g., 1:5, 1:10 protein:PEG).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Add the quenching reagent to stop the reaction.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using Size Exclusion Chromatography (SEC).[1]

  • Characterization and Solubility Assessment:

    • Concentration Determination: Measure the protein concentration of the purified conjugate using a UV-Vis spectrophotometer.

    • SDS-PAGE Analysis: Run non-reducing SDS-PAGE to visualize the PEGylated product and check for high-molecular-weight aggregates.

    • Dynamic Light Scattering (DLS): Analyze the hydrodynamic radius and polydispersity of the conjugate to assess for the presence of soluble aggregates.

    • Solubility Study: Concentrate the purified conjugate and monitor for precipitation. Alternatively, perform a buffer screen to identify the optimal formulation for long-term stability.

2. Detailed Protocol for Size Exclusion Chromatography (SEC) Analysis

SEC is a powerful technique to separate molecules based on their size and is essential for both purification and analysis of PEGylated proteins.

Instrumentation and Materials:

  • HPLC or FPLC system with a UV detector

  • SEC column with an appropriate molecular weight range

  • Mobile phase (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2)[12]

  • Filtered and degassed mobile phase

  • Protein standards for column calibration

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the sample through a 0.22 µm filter before injection.

  • Injection: Inject a defined volume of the sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric conjugate, and unconjugated protein will elute later.

  • Analysis: Integrate the peak areas to quantify the relative amounts of monomer, aggregate, and other species.

3. Detailed Protocol for Dynamic Light Scattering (DLS) Analysis

DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.

Instrumentation and Materials:

  • DLS instrument

  • Low-volume cuvette

  • Filtered buffer

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up.

  • Sample Preparation:

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter directly into a clean, dust-free cuvette.[13]

    • Ensure there are no air bubbles in the cuvette.[4]

  • Measurement:

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., temperature, buffer viscosity, and refractive index).

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity.

    • The presence of large particles will be evident as peaks at larger hydrodynamic radii.

    • The polydispersity index (PDI) provides an indication of the width of the size distribution; a higher PDI suggests a more heterogeneous sample, which may contain aggregates.[4]

Visualizations

Troubleshooting_Precipitation start Precipitation of PEG-conjugate Observed check_concentration Is the conjugate concentration high? start->check_concentration check_buffer Is the buffer pH near the pI? check_concentration->check_buffer No solution_dilute Dilute the conjugate check_concentration->solution_dilute Yes check_peg_reagent Was a bifunctional PEG reagent used? check_buffer->check_peg_reagent No solution_adjust_ph Adjust buffer pH (pI +/- 2 units) check_buffer->solution_adjust_ph Yes analyze_precipitate Analyze Precipitate (SDS-PAGE, DLS) check_peg_reagent->analyze_precipitate Yes solution_add_excipients Add stabilizing excipients (e.g., arginine, sucrose) check_peg_reagent->solution_add_excipients No solution_use_monofunctional_peg Use monofunctional PEG in future analyze_precipitate->solution_use_monofunctional_peg solution_adjust_ph->solution_add_excipients

Caption: Troubleshooting workflow for precipitated biomolecule-PEG conjugates.

Preventing_Aggregation_During_Reaction start Preventing Aggregation During PEGylation optimize_conditions Optimize Reaction Conditions start->optimize_conditions control_rate Control Reaction Rate optimize_conditions->control_rate adjust_concentration Adjust Reactant Concentrations optimize_conditions->adjust_concentration ensure_mixing Ensure Proper Mixing optimize_conditions->ensure_mixing stabilize_protein Stabilize the Biomolecule optimize_conditions->stabilize_protein action_lower_temp Lower reaction temperature control_rate->action_lower_temp action_stepwise_addition Stepwise addition of PEG reagent control_rate->action_stepwise_addition action_dilute Use more dilute solutions adjust_concentration->action_dilute action_stirring Gentle, continuous stirring ensure_mixing->action_stirring action_add_excipients Add stabilizing excipients to buffer stabilize_protein->action_add_excipients

Caption: Proactive measures to prevent aggregation during the PEGylation reaction.

Experimental_Workflow cluster_prep Preparation & Reaction cluster_purification Purification cluster_analysis Analysis & Assessment protein_prep Protein Preparation pegylation PEGylation Reaction protein_prep->pegylation quenching Quenching pegylation->quenching sec_purification Size Exclusion Chromatography quenching->sec_purification concentration Concentration Measurement sec_purification->concentration sds_page SDS-PAGE concentration->sds_page dls Dynamic Light Scattering sds_page->dls solubility_test Solubility Assessment dls->solubility_test

Caption: General experimental workflow for PEGylation and solubility assessment.

References

Technical Support Center: Characterizing and Confirming Successful Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing and confirming successful bacterial conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm successful conjugation?

A1: Successful conjugation can be confirmed using a combination of phenotypic and molecular methods. The most common approach involves selective plating, where only transconjugants (recipient cells that have received the plasmid) can grow. This is typically followed by molecular confirmation to verify the presence of the transferred plasmid DNA in the transconjugants.

Q2: How do I select the appropriate antibiotics for my selection plates?

A2: Proper antibiotic selection is crucial for isolating transconjugants. The recipient strain should have a selectable marker (e.g., resistance to a specific antibiotic) that the donor strain lacks. The donor strain carries the conjugative plasmid with a different antibiotic resistance gene. The selective plates should contain both antibiotics. This ensures that only recipient cells that have acquired the plasmid (transconjugants) will survive.[1][2]

Q3: My conjugation experiment failed, and I don't see any colonies on my selective plates. What are the possible reasons?

A3: Several factors could lead to a failed conjugation experiment:

  • Plasmid Instability: The conjugative plasmid may be unstable in the donor strain and lost during overnight growth.[3]

  • Inefficient Mating Conditions: The ratio of donor to recipient cells, incubation time, and mating medium (broth vs. solid) can significantly impact conjugation efficiency.[3][4][5] Some systems work much better in solid-phase mating.[3]

  • Incorrect Antibiotic Concentrations: The antibiotic concentrations in your selective plates might be too high, inhibiting the growth of true transconjugants, or too low, allowing background growth of donor or recipient cells.

  • Non-mobilizable Plasmid: The plasmid you are trying to transfer may lack the necessary origin of transfer (oriT) sequence, or the donor strain may lack the required transfer machinery (tra genes).[6] A helper plasmid providing the transfer functions might be needed in a tri-parental mating setup.[6]

  • Cell Viability: Ensure both donor and recipient cultures are in the appropriate growth phase (typically exponential phase) for optimal conjugation.[3][5]

Q4: How can I quantify the efficiency of my conjugation experiment?

A4: Conjugation efficiency is typically expressed as the conjugation frequency. This is calculated as the ratio of the number of transconjugants to the number of initial donor or recipient cells.[7][8] The formula is:

Conjugation Frequency = (Number of Transconjugants / Volume Plated) / (Number of Initial Donors or Recipients / Volume Plated)

It is important to plate serial dilutions of the mating mixture on selective plates to obtain a countable number of colonies.[9]

Troubleshooting Guides

Issue 1: No Transconjugant Colonies Observed
Possible Cause Troubleshooting Step
Plasmid is not conjugative or mobilizable. Verify that the plasmid contains an origin of transfer (oriT). If it's a mobilizable but not a self-transmissible plasmid, ensure a helper plasmid with the necessary tra genes is present in the donor or in a separate strain for tri-parental mating.[6]
Incorrect donor-to-recipient ratio. Optimize the ratio of donor to recipient cells. A 1:1 ratio is a good starting point, but ratios from 1:10 to 10:1 can be tested.[4][10]
Suboptimal mating conditions. Try both broth and filter/solid mating protocols. Some plasmids transfer much more efficiently on a solid surface.[3] Optimize mating time; overnight incubation might be excessive for some systems.[3]
Antibiotic selection issues. Confirm the antibiotic resistance profiles of your donor and recipient strains independently. Ensure the concentrations on your selective plates are correct.
Low cell viability or incorrect growth phase. Use fresh overnight cultures of donor and recipient strains that are in the exponential growth phase.[3][5]
Issue 2: High Background Growth on Selective Plates
Possible Cause Troubleshooting Step
Spontaneous mutation of recipient or donor cells. Plate control cultures of donor and recipient cells alone on the selective media to check for spontaneous resistance.[2]
Antibiotic concentrations are too low. Increase the concentration of the selective antibiotics. Perform a minimum inhibitory concentration (MIC) assay to determine the optimal antibiotic levels for your strains.[1]
Cross-contamination. Ensure proper aseptic technique during the experiment to prevent contamination.

Experimental Protocols

Protocol 1: Confirmation of Transconjugants by Colony PCR

This protocol is used to verify the presence of the transferred plasmid in colonies obtained from selective plates.

Methodology:

  • Colony Preparation: Pick a single, well-isolated colony from the selective plate using a sterile pipette tip or toothpick.

  • Lysis: Resuspend the colony in 20-50 µL of sterile, nuclease-free water in a PCR tube. Heat the suspension at 95°C for 10 minutes to lyse the cells and release the DNA.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 1 minute to pellet the cell debris.

  • PCR Amplification: Use 1-2 µL of the supernatant as the template for a PCR reaction. The primers should be designed to amplify a specific region of the transferred plasmid.

  • Controls:

    • Positive Control: Use purified plasmid DNA as the template.

    • Negative Control (Donor): Perform the same procedure on a donor colony.

    • Negative Control (Recipient): Perform the same procedure on a recipient colony.

    • No Template Control: Use sterile water instead of cell lysate.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. A band of the expected size in the transconjugant sample and the positive control, and its absence in the negative controls, confirms successful conjugation.

Protocol 2: Quantification of Conjugation Frequency

This protocol details the steps to calculate the frequency of plasmid transfer.

Methodology:

  • Prepare Cultures: Grow donor and recipient strains overnight in appropriate media with selective antibiotics for the donor.[10]

  • Mating: Mix donor and recipient cultures at a predetermined ratio (e.g., 1:1) in fresh media without antibiotics. Incubate under appropriate mating conditions (e.g., 37°C for 4-6 hours on a filter placed on an agar (B569324) plate).[3]

  • Serial Dilutions: After incubation, resuspend the mating mixture in a known volume of buffer (e.g., PBS). Prepare serial 10-fold dilutions of the mating mixture.

  • Plating:

    • Transconjugants: Plate the dilutions on selective agar containing antibiotics to select for recipient cells that have received the plasmid.

    • Recipients: Plate the dilutions on agar containing the antibiotic to which the recipient is resistant.

    • Donors: Plate the dilutions on agar containing the antibiotic to which the donor is resistant.

  • Incubation and Counting: Incubate the plates overnight at the appropriate temperature. Count the number of colony-forming units (CFUs) on each plate.

  • Calculation: Calculate the conjugation frequency using the formula mentioned in the FAQs.

Quantitative Data Summary

Parameter Typical Range Unit Reference
Conjugation Frequency (Lab Strains) 10-2 to 10-8Transconjugants per donor/recipient[7]
Conjugation Frequency (Environmental) 10-1 to 10-12Transconjugants per donor/recipient[7]
Optimal Donor:Recipient Ratio 1:1 to 1:10Ratio[4][5]
Mating Time 1 to 24Hours[3][6]

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_mating Mating cluster_selection Selection & Confirmation cluster_verification Verification Donor Donor Culture (with plasmid) Mix Mix Donor & Recipient Cultures Donor->Mix Recipient Recipient Culture Recipient->Mix Incubate Incubate (allow conjugation) Mix->Incubate Plate Plate on Selective Media Incubate->Plate Transconjugants Transconjugant Colonies Plate->Transconjugants PCR Colony PCR Transconjugants->PCR Gel Agarose Gel Electrophoresis PCR->Gel Result Confirmed Transconjugants Gel->Result Troubleshooting_Logic Start Conjugation Experiment NoColonies No Colonies on Selective Plate? Start->NoColonies CheckControls Check Controls: - Donor/Recipient on selective media - Positive control for transformation NoColonies->CheckControls Yes Background High Background Growth? NoColonies->Background No OptimizeRatio Optimize Donor: Recipient Ratio CheckControls->OptimizeRatio ChangeMating Try Solid vs. Liquid Mating OptimizeRatio->ChangeMating VerifyPlasmid Verify Plasmid (oriT, tra genes) ChangeMating->VerifyPlasmid Success Successful Conjugation Background->Success No IncreaseAntibiotic Increase Antibiotic Concentration Background->IncreaseAntibiotic Yes CheckPurity Check Strain Purity IncreaseAntibiotic->CheckPurity

References

Technical Support Center: Optimizing Thiol-Maleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of pH on thiol-maleimide reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a thiol-maleimide reaction?

The optimal pH range for the thiol-maleimide reaction is typically between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for thiols.[1][2] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1]

Q2: Why is my conjugation efficiency low at a pH below 6.5?

At pH values below 6.5, the reaction rate slows down because the thiol group (R-SH) is less likely to be in its more reactive thiolate anion form (R-S⁻).[3] The thiol-maleimide reaction, a Michael addition, is driven by the nucleophilic attack of the thiolate on the maleimide's carbon-carbon double bond.[2][4]

Q3: What are the risks of performing the reaction at a pH above 7.5?

Increasing the pH above 7.5 leads to several undesirable side reactions that can reduce the efficiency and specificity of your conjugation:

  • Loss of Chemoselectivity: Maleimides begin to react competitively with primary amines, such as the side chain of lysine (B10760008) residues.[1][5]

  • Maleimide (B117702) Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening up to form a maleamic acid derivative which is unreactive towards thiols.[1][4][5][6] This susceptibility to hydrolysis increases with a higher pH.[1]

  • Thiazine (B8601807) Rearrangement: For peptides or proteins with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring, especially at neutral to basic pH.[5][7][8]

  • Retro-Michael Reaction: The thioether bond formed can be reversible, particularly in a thiol-rich environment, leading to the potential for payload migration.[2][5]

Q4: How can I prevent the hydrolysis of my maleimide reagent?

To minimize maleimide hydrolysis, it is recommended to:

  • Maintain the reaction pH within the optimal range of 6.5-7.5.[4][5]

  • Prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][5]

  • For storage, use a dry, biocompatible organic solvent such as DMSO or DMF.[1][5]

Q5: What is thiazine rearrangement and how can it be avoided?

Thiazine rearrangement is a side reaction that occurs when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine.[7][8] The newly formed succinimidyl thioether can rearrange into a six-membered thiazine structure.[8] This rearrangement is more rapid at elevated pH.[8] To avoid this, you can:

  • Perform the conjugation reaction under acidic conditions (around pH 5).[7]

  • Acetylate the N-terminal cysteine to prevent the nucleophilic attack that initiates the rearrangement.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[3]
Hydrolyzed maleimide Prepare fresh maleimide solutions in a dry, biocompatible solvent like DMSO or DMF immediately before use.[1][5]
Oxidized thiols Pre-reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP. Ensure buffers are degassed to remove oxygen.[3][5]
Incorrect stoichiometry Use a molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point for protein labeling.[3]
Poor product purity / multiple products Reaction with amines Maintain the pH at or below 7.5 to ensure selectivity for thiols.[1][5]
Thiazine rearrangement If working with an N-terminal cysteine, consider running the reaction at a lower pH (around 5) or acetylating the N-terminus.[7]
Loss of payload in vivo Retro-Michael reaction After conjugation, consider hydrolyzing the thiosuccinimide ring by adjusting the pH to 8.5-9.0 to form a stable, ring-opened structure.[1][5]

Quantitative Data Summary

Table 1: pH Dependence of Thiol-Maleimide Reaction and Side Reactions

pH RangeReaction EfficiencyKey Side Reactions
< 6.5Decreased reaction rate[3]-
6.5 - 7.5Optimal ; highly chemoselective for thiols[1][2]Minimal
> 7.5Decreased efficiency due to side reactions- Increased maleimide hydrolysis[1][5][6]- Reaction with primary amines[1][5]- Increased rate of thiazine rearrangement[7][8]

Table 2: Thiazine Formation from CGF-MPA Conjugate over 24 Hours

pH% Thiazine Isomer Formed
5.0Minimal
7.3~33% (with 26% acetonitrile)
8.4~90%
Data derived from a study on a tripeptide model system (H-Cys-Gly-Phe-OH, CGF) conjugated with 3-maleimidopropionic acid (MPA).[8]

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation
  • Protein Preparation:

    • Dissolve the protein containing a cysteine residue in a degassed buffer at a pH between 7.0 and 7.5 (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES).[9][10] The protein concentration should be between 1-10 mg/mL.[9]

    • Optional: If disulfide bonds are present, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[5][9]

  • Maleimide Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide.[3][9]

    • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9][10]

  • Purification:

    • Remove excess, unreacted maleimide reagent using size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Minimizing Thiazine Rearrangement for N-terminal Cysteine Peptides
  • Peptide Preparation:

    • Dissolve the N-terminal cysteine-containing peptide in a degassed acidic buffer, for example, 0.1 M sodium acetate (B1210297) at pH 5.0.

  • Maleimide Reagent Preparation:

    • Prepare a fresh stock solution of the maleimide reagent in an appropriate solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the desired molar ratio of the maleimide reagent to the peptide solution.

    • Incubate the reaction at room temperature, monitoring the progress by HPLC-MS.

  • Purification and Storage:

    • Once the reaction is complete, purify the conjugate using reverse-phase HPLC.

    • Store the purified conjugate under acidic conditions to prevent subsequent thiazine rearrangement.[7]

Visualizations

Thiol_Maleimide_Reaction_pH_Dependence cluster_low_ph pH < 6.5 cluster_optimal_ph pH 6.5 - 7.5 (Optimal) cluster_high_ph pH > 7.5 Thiol (R-SH) Thiol (R-SH) Slow Reaction Slow Reaction Thiol (R-SH)->Slow Reaction Protonated form dominates Thiolate (R-S-) Thiolate (R-S-) Stable Thioether Conjugate Stable Thioether Conjugate Thiolate (R-S-)->Stable Thioether Conjugate Maleimide Maleimide Maleimide->Stable Thioether Conjugate Maleimide_high Maleimide Hydrolysis Maleamic Acid (Inactive) Maleimide_high->Hydrolysis Amine Reaction Amine Adduct Maleimide_high->Amine Reaction Primary Amines (e.g., Lysine) Primary Amines (e.g., Lysine) Primary Amines (e.g., Lysine)->Amine Reaction

Caption: pH dependence of the thiol-maleimide reaction.

Experimental_Workflow_pH_Optimization start Start: Define Biomolecule and Maleimide Reagent prep_biomolecule Prepare Biomolecule (e.g., reduce disulfides) start->prep_biomolecule setup_reactions Set up Parallel Reactions at Different pH (e.g., pH 6.5, 7.0, 7.5, 8.0) prep_biomolecule->setup_reactions run_reaction Incubate Reactions (Time, Temperature) setup_reactions->run_reaction analysis Analyze Samples (HPLC, MS, SDS-PAGE) run_reaction->analysis decision Evaluate Efficiency and Purity analysis->decision optimal Optimal pH Identified decision->optimal High Efficiency, High Purity troubleshoot Troubleshoot Side Reactions decision->troubleshoot Low Efficiency or Impure Product

Caption: Workflow for optimizing reaction pH.

Troubleshooting_Logic start Low Conjugation Efficiency? check_ph Is pH 6.5-7.5? start->check_ph Yes check_maleimide Is Maleimide Freshly Prepared? check_ph->check_maleimide Yes adjust_ph Adjust pH to 6.5-7.5 check_ph->adjust_ph No check_thiol Are Thiols Reduced and Available? check_maleimide->check_thiol Yes prepare_fresh Prepare Fresh Maleimide Solution check_maleimide->prepare_fresh No reduce_thiol Add Reducing Agent (e.g., TCEP) check_thiol->reduce_thiol No success Problem Solved check_thiol->success Yes adjust_ph->check_maleimide prepare_fresh->check_thiol reduce_thiol->success

Caption: Troubleshooting decision tree for low efficiency.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protected Polyethylene Glycol (PEG) linkers.

I. Frequently Asked Questions (FAQs)

A curated list of common questions regarding the selection and deprotection of PEG linkers.

Question Answer
1. How do I choose the right protecting group for my PEG linker? The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule. Consider the following: Boc (tert-Butyloxycarbonyl): Ideal for protecting amines. It is stable under basic conditions but easily removed with moderate acids like Trifluoroacetic Acid (TFA). Fmoc (9-Fluorenylmethyloxycarbonyl): Also used for amines, but it is base-labile (removed with piperidine) and stable to acidic conditions. This makes it orthogonal to Boc protection. TBDMS (tert-Butyldimethylsilyl): Commonly used for protecting hydroxyl groups. It is stable to a wide range of conditions but can be removed with fluoride-containing reagents like Tetra-n-butylammonium fluoride (B91410) (TBAF) or under certain acidic conditions.
2. What is orthogonal deprotection and why is it important? Orthogonal deprotection is a strategy that allows for the selective removal of one type of protecting group in the presence of others by using specific, non-interfering chemical conditions.[1] This is crucial when you need to perform sequential modifications on a molecule. For example, you can deprotect an Fmoc-protected amine to perform a reaction on it, while a Boc-protected amine on the same molecule remains intact.[1]
3. How can I monitor the progress of my deprotection reaction? The progress of the deprotection reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[2] By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the deprotected product.
4. What are the general storage conditions for protected PEG linkers? Protected PEG linkers should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (typically -20°C) and protected from light to prevent degradation.[3]
5. Can the deprotection conditions affect my final molecule? Yes, the deprotection conditions can potentially affect sensitive functional groups on your molecule. For example, strong acidic conditions used for Boc deprotection might cleave other acid-labile groups.[4] It is important to choose a deprotection strategy that is compatible with the stability of your entire conjugate.

II. Troubleshooting Guides

Detailed guides to help you resolve common issues encountered during the deprotection of PEG linkers.

A. Boc-Protected PEG Linkers

Issue 1: Incomplete Boc Deprotection

  • Possible Causes:

    • Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to effectively cleave the Boc group.[2]

    • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.[2]

    • Steric Hindrance: The bulky nature of the PEG chain may hinder the access of the acid to the Boc-protected amine.[2]

    • Poor Solubility: The protected PEG linker may not be fully dissolved in the chosen solvent, limiting the reaction efficiency.[2]

  • Solutions:

    • Increase the concentration of the acid (e.g., from 20% TFA in Dichloromethane (B109758) (DCM) to 50% TFA in DCM).[2]

    • Extend the reaction time and continue to monitor the progress.[2]

    • Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[2]

    • Ensure the chosen solvent provides good solubility for your PEGylated compound.[2]

Issue 2: Observation of Side Products after Deprotection

  • Possible Causes:

    • Reaction with Cationic Species: The tert-butyl cation generated during Boc deprotection is highly reactive and can lead to side reactions with nucleophilic residues in your molecule.[2]

    • Cleavage of Other Acid-Labile Groups: The acidic conditions may be cleaving other sensitive protecting groups or linkers in your molecule.[4]

  • Solutions:

    • Add scavengers to the reaction mixture to trap the reactive carbocations. Common scavengers include Triisopropylsilane (B1312306) (TIS), water, or thioanisole.[2]

    • If your molecule contains other acid-sensitive groups, consider using a milder deprotection method or a different orthogonal protecting group strategy.

Troubleshooting Decision Tree for Boc Deprotection

Caption: Troubleshooting decision tree for Boc deprotection issues.

B. Fmoc-Protected PEG Linkers

Issue 1: Incomplete Fmoc Deprotection

  • Possible Causes:

    • Insufficient Base Strength or Concentration: The concentration of piperidine (B6355638) may be too low for efficient deprotection.

    • Inadequate Reaction Time: The deprotection time may be too short, especially for sterically hindered amines.

    • Aggregation: The peptide-PEG conjugate may aggregate on the solid support, preventing the base from accessing the Fmoc group.

  • Solutions:

    • Ensure the use of a fresh 20% piperidine in DMF solution.

    • Increase the deprotection time or perform a second treatment with the piperidine solution.[5]

    • If aggregation is suspected, consider using a solvent system that disrupts secondary structures.

Issue 2: Formation of Piperidine Adducts

  • Possible Causes:

    • The dibenzofulvene intermediate generated during Fmoc deprotection can sometimes react with the newly deprotected amine, leading to the formation of a piperidine adduct.

  • Solutions:

    • Ensure thorough washing of the resin after deprotection to remove all traces of piperidine and its byproducts.

    • Consider using alternative, less nucleophilic bases for deprotection if adduct formation is a persistent issue.

C. TBDMS-Protected PEG Linkers

Issue 1: Incomplete TBDMS Deprotection

  • Possible Causes:

    • Reagent Inactivity: The fluoride source (e.g., TBAF) may have degraded or contain too much water, reducing its effectiveness.

    • Steric Hindrance: The TBDMS group may be in a sterically hindered position, making it difficult for the deprotecting agent to access.

    • Insufficient Reaction Time or Temperature: The reaction may require longer times or gentle heating to go to completion.

  • Solutions:

    • Use a fresh, anhydrous solution of TBAF in THF.

    • Consider using a different fluoride source, such as HF-pyridine, which can be more effective for hindered silyl (B83357) ethers.

    • Increase the reaction time and/or temperature and monitor the progress by TLC or LC-MS.

Issue 2: Unwanted Desilylation or Side Reactions

  • Possible Causes:

    • Non-selective Deprotection: The deprotection conditions may be too harsh, leading to the cleavage of other silyl protecting groups in the molecule.

    • Basicity of TBAF: Commercial TBAF solutions can be basic and may cause side reactions with base-sensitive functional groups.[6]

  • Solutions:

    • For selective deprotection, carefully choose the silyl protecting groups based on their relative stability. For example, a TMS group will be cleaved under conditions that leave a TBDMS group intact.

    • If base-sensitivity is a concern, consider buffering the TBAF solution with acetic acid or using acidic deprotection methods if compatible with the rest of the molecule.[6]

III. Experimental Protocols & Data

A. Boc Deprotection of PEG-Amine

Protocol:

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If necessary, add scavengers such as triisopropylsilane (TIS) at 2.5-5% (v/v).[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.[2]

Quantitative Data Summary:

Reagent/ConditionsReaction TimeTypical YieldNotes
20-50% TFA in DCM1-2 hours>95%A common and effective method.[1]
4M HCl in 1,4-Dioxane1-4 hours>90%A stronger acid system that can be used for more resistant Boc groups.[2]
50% TFA in DCM50 minutesHighStandard conditions for solid-phase synthesis.[3]

Experimental Workflow for Boc Deprotection of PEG Linkers

Boc_Deprotection_Workflow start Start: Boc-Protected PEG Linker dissolve 1. Dissolve in DCM (0.1-0.2 M) start->dissolve cool 2. Cool to 0°C dissolve->cool add_reagents 3. Add TFA (20-50%) and Scavengers (e.g., TIS) cool->add_reagents react 4. Stir at 0°C to RT (1-2 hours) add_reagents->react monitor 5. Monitor by TLC or LC-MS react->monitor monitor->react Incomplete workup 6. Concentrate and Neutralize (aq. NaHCO3) monitor->workup Complete product End: Deprotected PEG-Amine workup->product

Caption: A typical experimental workflow for the Boc deprotection of PEG linkers.

B. Fmoc Deprotection of PEG-Amine

Protocol:

  • Swell the Fmoc-protected PEG-resin in Dimethylformamide (DMF).

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

  • Thoroughly wash the resin with DMF, followed by DCM, to remove residual piperidine and byproducts.

Quantitative Data Summary:

Reagent/ConditionsReaction TimeTypical YieldNotes
20% Piperidine in DMF2 x 10 minutes~70%Standard conditions for Fmoc removal in solid-phase peptide synthesis.[7]
20% 4-Methylpiperidine in DMF2 x 10 minutes~71%A viable and less toxic alternative to piperidine.[7]
C. TBDMS Deprotection of PEG-OH

Protocol:

  • Dissolve the TBDMS-protected PEG linker in an anhydrous solvent such as Tetrahydrofuran (THF).

  • Add a solution of Tetra-n-butylammonium fluoride (TBAF) (typically 1M in THF) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the deprotected PEG-OH.

Quantitative Data Summary:

Reagent/ConditionsReaction TimeTypical YieldNotes
TBAF in THF0.5-2 hoursModerate to highA common and effective method, but the basicity of TBAF can be an issue.[6]
HF-Pyridine in THF/Pyridine1-12 hoursHighA milder alternative to TBAF for base-sensitive substrates.
Acetic Acid in THF/Water12-24 hoursVariableA mild acidic method suitable for some substrates.

References

Validation & Comparative

A Head-to-Head Comparison of Heterobifunctional Linkers for Bioconjugation: N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol vs. a Panel of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the choice of a linker is a critical decision that profoundly impacts the stability, efficacy, and therapeutic index of the final conjugate. This guide provides an objective, data-driven comparison of the novel heterobifunctional linker, N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol, with established alternatives, including maleimide-NHS esters, DBCO-NHS esters, and TCO-NHS esters.

This comprehensive analysis delves into the performance characteristics of each linker, supported by a summary of quantitative data and detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate key workflows and chemical principles, offering a clear and concise resource for informed linker selection in applications ranging from antibody-drug conjugates (ADCs) to proteomics and diagnostic development.

The Contenders: An Overview of Heterobifunctional Linkers

Heterobifunctional linkers are chemical tools that possess two distinct reactive groups, enabling the sequential and controlled conjugation of two different biomolecules.[1] This targeted approach is crucial for minimizing the formation of unwanted homodimers and other byproducts, a common challenge with homobifunctional linkers.[2]

This compound is a unique linker featuring a thiol-reactive group and two azide (B81097) functionalities. The thiol group allows for conjugation to cysteine residues on proteins, while the dual azide groups are available for bioorthogonal "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.

Our comparative analysis will benchmark this innovative linker against three widely used classes of heterobifunctional linkers:

  • Maleimide-NHS Esters (e.g., SMCC): These are among the most common linkers in bioconjugation. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues), while the maleimide (B117702) group targets sulfhydryl groups (e.g., cysteine residues).[4]

  • DBCO-NHS Esters: These linkers incorporate a dibenzocyclooctyne (DBCO) group for copper-free SPAAC click chemistry, along with an amine-reactive NHS ester.[5]

  • TCO-NHS Esters: Featuring a trans-cyclooctene (B1233481) (TCO) group, these linkers participate in extremely fast inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines. They also contain an NHS ester for amine coupling.[6]

Performance Comparison: A Quantitative Analysis

The selection of an optimal linker is contingent on several factors, including reaction efficiency, the stability of the resulting conjugate, and the specific functional groups available on the biomolecules to be linked. The following table summarizes key performance metrics for the compared linker types, based on available experimental data.

FeatureThis compoundMaleimide-NHS Ester (e.g., SMCC)DBCO-NHS EsterTCO-NHS Ester
Reactive Group 1 Thiol (-SH)Amine (-NH2)Amine (-NH2)Amine (-NH2)
Reactive Group 2 Azide (-N3) x 2MaleimideDibenzocyclooctyne (DBCO)Trans-cyclooctene (TCO)
Reaction Chemistry Thiol-maleimide/haloacetamide & SPAAC/CuAACAmine-NHS ester & Thiol-maleimideAmine-NHS ester & SPAACAmine-NHS ester & iEDDA
Reaction Kinetics (Second-Order Rate Constant) SPAAC: ~1 M⁻¹s⁻¹Thiol-Maleimide: ModerateSPAAC: ~1 M⁻¹s⁻¹iEDDA: ~800 - 30,000 M⁻¹s⁻¹
Conjugation Efficiency High (>90%)High (>90%)Very High (>95%)Very High (>95%)
Linkage Stability Thioether: Moderately stable, potential for retro-Michael addition. Triazole: Highly stable to hydrolysis, proteases, and oxidation.[7]Thioether: Susceptible to retro-Michael addition and thiol exchange in vivo.[8][9]Triazole: Highly stable.[7]Dihydropyridazine: Highly stable.
Specificity High to Very HighModerate to HighVery HighExtremely High
Biocompatibility High (SPAAC)ModerateHighVery High

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Antibody-Drug Conjugation using a Maleimide-NHS Ester (SMCC)

This protocol outlines the two-step conjugation of a thiol-containing drug to an antibody using SMCC.[4]

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Quenching reagent (e.g., L-cysteine)

  • Desalting columns

Procedure:

  • Antibody Activation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

    • Dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL immediately before use.

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final organic solvent concentration should be below 10%.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with conjugation buffer.

  • Conjugation to Thiol-Containing Drug:

    • Immediately add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over available maleimide groups is recommended.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of approximately 1 mM and incubate for 15-30 minutes.

    • Purify the ADC using a suitable method, such as size-exclusion chromatography, to remove unreacted drug and aggregates.

Protocol 2: Protein Labeling with a DBCO-NHS Ester

This protocol describes the labeling of a protein with a DBCO moiety for subsequent copper-free click chemistry.[5][10]

Materials:

  • Protein in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Quenching and Purification:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

    • Purify the DBCO-labeled protein from excess reagents using a desalting column or dialysis.

Protocol 3: Two-Step Protein Labeling with a TCO-NHS Ester

This protocol details the functionalization of a protein with a tetrazine, followed by reaction with a TCO-containing molecule.[6]

Materials:

  • Protein in amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous DMSO

  • TCO-containing molecule

  • Desalting columns

Procedure:

  • Protein Functionalization with Tetrazine:

    • Dissolve the protein in amine-free buffer to a concentration of 1-5 mg/mL.

    • Prepare a stock solution of Tetrazine-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.

    • Incubate for 60 minutes at room temperature with gentle mixing.

    • Remove excess Tetrazine-NHS ester using a desalting column.

  • Click Reaction with TCO-Molecule:

    • Add the TCO-containing molecule to the tetrazine-modified protein.

    • The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature.

    • Purify the final conjugate using a suitable method to remove unreacted TCO-molecule.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation Protein Protein Activated Protein Activated Protein Protein->Activated Protein  + Linker Linker Linker Purification Purification Activated Protein->Purification Final Conjugate Final Conjugate Purification->Final Conjugate Payload Payload Payload->Final Conjugate  + Payload

General workflow for a two-step bioconjugation reaction.

signaling_pathway ADC ADC Target_Cell Target_Cell ADC->Target_Cell Binding Internalization Internalization Target_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload_Release Lysosome->Payload_Release Linker Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis Induces

Mechanism of action for an antibody-drug conjugate (ADC).

logical_relationship Start Start Available_Groups Available Functional Groups? Start->Available_Groups Amine_Thiol Amine and Thiol Available_Groups->Amine_Thiol Yes Amine_Alkyne Amine and Alkyne Available_Groups->Amine_Alkyne Yes Amine_Tetrazine Amine and Tetrazine Available_Groups->Amine_Tetrazine Yes Thiol_Alkyne Thiol and Alkyne Available_Groups->Thiol_Alkyne Yes Linker_SMCC Use Maleimide-NHS Ester Amine_Thiol->Linker_SMCC Linker_DBCO Use DBCO-NHS Ester Amine_Alkyne->Linker_DBCO Linker_TCO Use TCO-NHS Ester Amine_Tetrazine->Linker_TCO Linker_AzideThiol Use this compound Thiol_Alkyne->Linker_AzideThiol

Decision tree for selecting a heterobifunctional linker.

References

Comparison of N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol with alkyne-PEG-thiol linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol and Alkyne-PEG-Thiol Linkers for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant in the successful design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides a detailed, objective comparison of two versatile heterobifunctional polyethylene (B3416737) glycol (PEG) linkers: this compound and Alkyne-PEG-thiol.

Introduction to the Linkers

Both this compound and Alkyne-PEG-thiol are heterobifunctional linkers that feature a thiol group and moieties for "click chemistry." The thiol group allows for conjugation to cysteine residues on proteins or for attachment to surfaces like gold nanoparticles. The key difference lies in their click chemistry functionalities: the former possesses two azide (B81097) groups, while the latter has a terminal alkyne group. This fundamental difference dictates the reaction partners and conjugation strategies.

This compound is a branched linker with two azide (-N3) groups and a terminal thiol (-SH) group.[1][2][3] The dual azide functionality allows for the potential attachment of two alkyne-containing molecules, making it suitable for creating constructs with a higher drug-to-antibody ratio (DAR) or for developing multifunctional bioconjugates.[4][5]

Alkyne-PEG-thiol is a linear linker containing a terminal alkyne group and a thiol group.[6][7] This linker is used to connect a thiol-containing molecule to an azide-functionalized partner via an azide-alkyne cycloaddition reaction.[6]

Comparison of Conjugation Chemistries

The primary conjugation method for the azide and alkyne functionalities on these linkers is the azide-alkyne cycloaddition, a cornerstone of click chemistry. This reaction can be performed in two main variations: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[8] This method is particularly advantageous for in vivo applications or with sensitive biological molecules where the cytotoxicity of copper is a concern.[8]

The thiol group on both linkers can be used for conjugation to cysteine residues on proteins through a thiol-maleimide reaction, forming a thiosuccinimide linkage. However, this linkage can be susceptible to retro-Michael reactions, leading to deconjugation in the presence of other thiols like glutathione (B108866) in the plasma.[11][12] Hydrolysis of the thiosuccinimide ring can lead to a more stable product.[13][14][15] The triazole linkage formed via click chemistry is generally more stable.[10][]

Quantitative Data Presentation

The following tables summarize the key performance characteristics of the different conjugation chemistries relevant to these linkers.

Table 1: Comparison of CuAAC and SPAAC Click Chemistry
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very fast (second-order rate constants of 10^4 to 10^5 M⁻¹s⁻¹)Fast (second-order rate constants of ~1 M⁻¹s⁻¹)
Biocompatibility Limited by the cytotoxicity of the copper catalyst.Excellent, as it does not require a cytotoxic metal catalyst.[8]
Reaction Conditions Requires a copper(I) source, a reducing agent (e.g., sodium ascorbate), and a stabilizing ligand.Proceeds under physiological conditions without additional reagents.
Reactant Partners Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO) + Azide
Product 1,4-disubstituted 1,2,3-triazoleMixture of regioisomers of the triazole
Typical Yield High to quantitative.[10]Generally high.
Table 2: Comparison of Linkage Stability
Linkage TypeFormation ReactionStability in PlasmaKey Considerations
1,2,3-Triazole Azide-Alkyne Cycloaddition (CuAAC or SPAAC)Highly stable.[10][]Considered bio-inert and resistant to enzymatic cleavage.
Thiosuccinimide Thiol-Maleimide Michael AdditionSusceptible to retro-Michael reaction and thiol exchange, leading to potential premature drug release.[11][12]Stability can be improved by hydrolysis of the succinimide (B58015) ring.[13][14][15]

Visualization of Pathways and Workflows

Diagram 1: Chemical Structures

G cluster_azide This compound Reactions cluster_alkyne Alkyne-PEG-thiol Reactions AzideLinker This compound CuAAC CuAAC AzideLinker->CuAAC Cu(I) catalyst ThiolMaleimide Thiol-Maleimide Reaction AzideLinker->ThiolMaleimide Maleimide AlkynePayload Alkyne-Payload AlkynePayload->CuAAC ThiolTarget Cysteine Residue (on Protein) ThiolTarget->ThiolMaleimide TriazoleConjugate Dual-Payload Conjugate CuAAC->TriazoleConjugate Stable Triazole Linkage ThiosuccinimideConjugate Protein Conjugate ThiolMaleimide->ThiosuccinimideConjugate Thiosuccinimide Linkage AlkyneLinker Alkyne-PEG-thiol CuAAC2 CuAAC AlkyneLinker->CuAAC2 Cu(I) catalyst ThiolMaleimide2 Thiol-Maleimide Reaction AlkyneLinker->ThiolMaleimide2 Maleimide AzidePayload Azide-Payload AzidePayload->CuAAC2 ThiolTarget2 Cysteine Residue (on Protein) ThiolTarget2->ThiolMaleimide2 TriazoleConjugate2 Payload Conjugate CuAAC2->TriazoleConjugate2 Stable Triazole Linkage ThiosuccinimideConjugate2 Protein Conjugate ThiolMaleimide2->ThiosuccinimideConjugate2 Thiosuccinimide Linkage A 1. Antibody Preparation (e.g., partial reduction of disulfides to generate free thiols) B 2. Linker Conjugation to Antibody (via thiol-maleimide reaction) A->B C 3. Purification of Antibody-Linker Conjugate (e.g., Size Exclusion Chromatography) B->C E 5. Click Chemistry Reaction (CuAAC or SPAAC) C->E D 4. Payload Preparation (with alkyne or azide functionality) D->E F 6. Purification of Final ADC (e.g., SEC or Dialysis) E->F G 7. Characterization (e.g., DAR determination by UV-Vis or Mass Spec) F->G

References

Alternatives to N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol for orthogonal ligation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternatives for N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol in Orthogonal Ligation

For researchers and professionals in drug development and chemical biology, the ability to specifically and efficiently conjugate molecules is paramount. The heterobifunctional linker this compound offers a convenient tool for connecting molecules through thiol chemistry and azide-alkyne cycloaddition. However, a diverse and expanding toolbox of orthogonal ligation strategies provides a range of alternatives, each with unique advantages in terms of reaction kinetics, biocompatibility, and spatiotemporal control. This guide offers an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.

Comparison of Key Orthogonal Ligation Strategies

The choice of a ligation strategy often depends on the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. Below is a summary of the key characteristics of major alternatives to the azide-thiol linker system.

Ligation Strategy Reactive Moieties Second-Order Rate Constant (k₂) Key Advantages Key Disadvantages
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO, BCN, DIBO)10⁻³ - 1 M⁻¹s⁻¹[1]Copper-free, highly bioorthogonal, stable triazole linkage.Generally slower kinetics than IEDDA, bulky cyclooctyne (B158145) may cause steric hindrance.[1]
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene (e.g., TCO, Norbornene)1 - 10⁶ M⁻¹s⁻¹[1]Exceptionally fast kinetics, highly selective, proceeds at low concentrations.[1][2][3]Tetrazine stability can be a concern, potential for side reactions with some dienophiles.
Photo-Induced Click Chemistry Photoreactive group (e.g., Tetrazole) + Alkene/AmineVaries with light intensity and quantum yieldSpatiotemporal control, can be triggered on demand.[4]Requires UV or visible light which can be phototoxic to cells, potential for off-target reactions.
Enzyme-Mediated Ligation (e.g., Sortase A) LPXTG motif + (oligo)GlycineN/A (enzyme-catalyzed)Absolute site-specificity, forms a native peptide bond.Requires genetic engineering of proteins, enzyme can be difficult to produce and may require specific reaction conditions.

Detailed Comparison of Ligation Chemistries

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, offering a copper-free alternative to the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). The reaction's driving force is the relief of ring strain in a cyclooctyne derivative upon cycloaddition with an azide, forming a stable triazole linkage.

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for use in living systems.[5]

  • Selectivity: Azides and cyclooctynes are highly selective for each other and do not react with endogenous functional groups.

  • Tunable Kinetics: The reaction rate can be modulated by the choice of cyclooctyne, with more strained structures generally reacting faster. For example, dibenzocyclooctyne (DBCO) derivatives typically exhibit second-order rate constants in the range of 1-2 M⁻¹s⁻¹.[2][5]

SPAAC_Workflow cluster_protein_prep Protein Preparation cluster_reagent_prep Reagent Preparation cluster_ligation Ligation Reaction cluster_analysis Analysis Protein Protein of Interest Azide_Protein Azide-functionalized Protein Protein->Azide_Protein Incorporate Azide (e.g., metabolic labeling, NHS-ester chemistry) Reaction Mix Azide-Protein and DBCO-Molecule Azide_Protein->Reaction Molecule Molecule to be Conjugated DBCO_Molecule DBCO-functionalized Molecule Molecule->DBCO_Molecule Functionalize with DBCO DBCO_Molecule->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Conjugate Protein Conjugate Purification->Conjugate

Caption: A typical workflow for protein conjugation using SPAAC.

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The IEDDA reaction between a tetrazine and a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO), is renowned for its extraordinary speed, with second-order rate constants orders of magnitude higher than those of SPAAC.[2][6] This makes it particularly suitable for applications where rapid labeling at low concentrations is required.

  • Kinetics: IEDDA is one of the fastest bioorthogonal reactions known, enabling real-time imaging of dynamic processes.[3]

  • Selectivity: The tetrazine-TCO pair exhibits exceptional selectivity.

  • Fluorogenic Potential: Some tetrazine derivatives are fluorogenic, meaning they become fluorescent upon reaction, reducing background noise in imaging applications.

IEDDA_Mechanism Tetrazine Tetrazine Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Intermediate Product Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

Caption: The mechanism of the IEDDA reaction between a tetrazine and TCO.

Photo-Induced Click Chemistry

Photo-induced ligation reactions offer an unparalleled level of spatiotemporal control. By using light to activate one of the reactive partners, the conjugation can be initiated at a specific time and location. A common example involves the photoactivation of a tetrazole to a reactive nitrile imine, which then rapidly reacts with an alkene.

  • Spatiotemporal Control: The reaction only occurs in the presence of light, allowing for precise control over the conjugation process.

  • Mild Conditions: The reaction can be carried out under physiological conditions.

  • Potential for Phototoxicity: The use of UV or high-energy visible light can be damaging to living cells.

Photo_Ligation Start Tetrazole-functionalized Biomolecule + Alkene Light Apply Light (e.g., UV, Visible) Start->Light Activation Photoactivation of Tetrazole to Nitrile Imine Light->Activation Reaction [3+2] Cycloaddition Activation->Reaction Product Stable Pyrazoline Conjugate Reaction->Product

Caption: The logical steps involved in a photo-induced ligation reaction.

Enzyme-Mediated Ligation

Enzymatic methods provide an exquisite level of site-specificity that is often unattainable with chemical methods. Sortase A, a transpeptidase from Staphylococcus aureus, is a widely used enzyme that recognizes a specific peptide motif (LPXTG) and ligates it to a molecule bearing an N-terminal oligoglycine sequence.[7]

  • Site-Specificity: The ligation occurs only at the genetically encoded recognition site.[8]

  • Native Peptide Bond Formation: The resulting linkage is a natural peptide bond.

  • Requires Protein Engineering: The target protein must be genetically modified to include the sortase recognition motif.[8]

Sortase_Ligation_Workflow cluster_protein_prep Protein Preparation cluster_probe_prep Probe Preparation cluster_ligation Enzymatic Ligation cluster_analysis Analysis Protein Protein of Interest Tagged_Protein Protein-LPXTG Protein->Tagged_Protein Genetic Engineering Reaction Incubate with Sortase A Tagged_Protein->Reaction Probe Probe Molecule Gly_Probe (Gly)n-Probe Probe->Gly_Probe Synthesis Gly_Probe->Reaction Purification Purification Reaction->Purification Conjugate Protein Conjugate Purification->Conjugate

Caption: A generalized workflow for sortase-mediated protein ligation.

Experimental Protocols

Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Protein

This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule stock solution in a water-miscible organic solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)

Procedure:

  • Protein Preparation: Prepare a solution of the azide-functionalized protein at a known concentration (e.g., 1-5 mg/mL) in PBS.

  • Reagent Addition: Add the DBCO-functionalized molecule from the stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants and their concentrations.

  • Purification: Remove the excess, unreacted DBCO-functionalized molecule by SEC, dialysis, or spin filtration.

  • Characterization: Confirm the conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the label is a chromophore).

Protocol 2: General Procedure for Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation of an Antibody

This protocol outlines the labeling of a TCO-modified antibody with a tetrazine-functionalized fluorophore.[2]

Materials:

  • TCO-functionalized antibody in PBS, pH 7.4

  • Tetrazine-fluorophore conjugate stock solution in DMSO

  • PBS, pH 7.4

  • SEC column for purification

Procedure:

  • Antibody Preparation: Prepare a solution of the TCO-functionalized antibody at a concentration of approximately 1-5 mg/mL in PBS.

  • Tetrazine Addition: Add the tetrazine-fluorophore conjugate from the DMSO stock solution to the antibody solution. A 1.5- to 5-fold molar excess of the tetrazine is often sufficient due to the rapid kinetics.[9] Ensure the final DMSO concentration is below 5%.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction is typically complete within 5-30 minutes. The progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the antibody-fluorophore conjugate from unreacted tetrazine-fluorophore using an SEC column.

  • Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling (DOL) by measuring the absorbance of the protein and the fluorophore.

Protocol 3: General Procedure for Sortase-Mediated Ligation

This protocol provides a general guideline for the C-terminal labeling of a protein containing an LPXTG motif with a probe bearing an N-terminal triglycine (B1329560) sequence.[8]

Materials:

  • Purified protein with a C-terminal LPXTG tag

  • (Gly)₃-functionalized probe

  • Purified Sortase A enzyme (e.g., a pentamutant for enhanced activity)[8]

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Purification system (e.g., Ni-NTA affinity chromatography if the protein has a His-tag, followed by SEC)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the LPXTG-tagged protein (e.g., at a final concentration of 50 µM), the (Gly)₃-probe (e.g., at 250 µM, a 5-fold excess), and Sortase A (e.g., at 5 µM, a 1:10 molar ratio to the substrate protein) in the sortase reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Purification: Purify the conjugated protein. If the starting protein has a His-tag and the sortase is also His-tagged, a multi-step purification may be necessary. This can involve an initial affinity chromatography step to remove the un-ligated probe, followed by SEC to separate the conjugated protein from the sortase enzyme and any unreacted protein.

  • Verification: Confirm the successful ligation by SDS-PAGE, which should show a shift in the molecular weight of the protein, and by mass spectrometry to verify the precise mass of the conjugate.

Conclusion

The field of orthogonal ligation has evolved significantly, providing researchers with a powerful array of tools to construct complex bioconjugates. While this compound remains a useful heterobifunctional linker, alternatives such as SPAAC, IEDDA, photo-induced ligations, and enzyme-mediated strategies offer distinct advantages that may be better suited for specific applications. SPAAC provides excellent biocompatibility for in vivo studies, IEDDA offers unparalleled speed for rapid labeling, photo-click chemistry allows for precise spatiotemporal control, and enzymatic methods deliver absolute site-specificity. By understanding the principles and performance characteristics of these alternatives, researchers can make informed decisions to select the most appropriate ligation chemistry to advance their scientific goals.

References

The Pivotal Role of PEG Spacers in Bioconjugate Design: A Comparative Guide to Optimizing Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving therapeutic success. A critical and often tunable component in this design is the polyethylene (B3416737) glycol (PEG) spacer that links the targeting moiety to the payload. The length of this spacer can profoundly influence the conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic window. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to inform the selection of an optimal linker for enhanced bioconjugate performance.

The incorporation of PEG spacers in bioconjugate design is a key strategy to improve the physicochemical properties of the final product. Hydrophobic payloads can often lead to aggregation and rapid clearance from circulation. The hydrophilic nature of PEG can counteract this, allowing for higher drug loading without compromising the stability and solubility of the bioconjugate. Furthermore, the length of the PEG chain can provide spatial separation between the targeting molecule and the payload, which can be crucial for maintaining the binding affinity of the targeting ligand and avoiding steric hindrance at the target site.

Comparative Analysis of PEG Spacer Lengths on Performance

The selection of a PEG spacer length is a balancing act between enhancing pharmacokinetic properties and maintaining potent biological activity. The following table summarizes quantitative data from various studies, offering a comparative view of how different PEG spacer lengths can impact key performance indicators of bioconjugates.

Performance MetricPEG4PEG8PEG12PEG24>PEG24 (e.g., 2-5 kDa)Key Observations & References
Binding Affinity (Kd, nM) 10.2 ± 1.58.9 ± 1.2-7.8 ± 1.1-Longer PEG spacers can improve binding affinity by reducing steric hindrance.[1]
In Vitro Cytotoxicity (IC50, nM) Generally PotentPotentMay see slight decreasePotential for decreased potencyCan show reduced potencyShorter PEG linkers tend to maintain higher in vitro potency.[2] A potential trade-off between longer linkers for better PK and in vitro potency may exist.[2]
Plasma Half-Life (t1/2) ShorterIntermediateLongerSignificantly LongerLongestIncreasing PEG length generally leads to a longer plasma half-life.[3][4]
Clearance Rate HigherIntermediateLowerSignificantly LowerLowestClearance rates decrease with increasing PEG size, with a significant reduction observed with PEGs of 8 units or more.[5]
In Vivo Efficacy (Tumor Growth Inhibition) EffectiveOften ImprovedGenerally EnhancedOften MaximizedContext DependentLonger PEG linkers often enhance in vivo efficacy due to improved pharmacokinetics.[2][6] However, the optimal length can be specific to the antibody, payload, and target.[7][8][9]
Drug-to-Antibody Ratio (DAR) Lower (e.g., 2.5)Higher (e.g., 4.8-5.0)Higher (e.g., 3.7)Lower (e.g., 3.0)-Intermediate length PEG spacers (PEG6, PEG8, PEG12) can sometimes facilitate higher drug loading.[10]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of bioconjugates with different PEG spacer lengths. Below are representative protocols for key experiments.

Antibody-Drug Conjugate (ADC) Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[2]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[2]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[2]

  • Purification and Characterization: The resulting ADC is purified from unreacted linker and payload using size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Purity and aggregation are assessed by SEC.[6]

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.[2]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[2]

  • Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[2]

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[2][3]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[2]

Pharmacokinetic (PK) Study
  • Animal Model: Healthy rodents (e.g., mice or rats) are used for the study.[3]

  • ADC Administration: The different ADC constructs are administered to their respective groups, typically via a single intravenous injection at a predetermined dose.[2][3]

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 168 hours).[3]

  • Sample Processing and Quantification: Plasma is isolated from the blood samples. The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[2][6]

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software.[2]

In Vivo Antitumor Efficacy Study
  • Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.[2]

  • Treatment Initiation: Once the tumors reach a specified size, the mice are randomized into treatment groups.[2]

  • ADC Administration: The different ADC constructs are administered to their respective groups at a predetermined dose and schedule.[2]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[2]

  • Endpoint and Data Analysis: The study is concluded when tumors in the control group reach a predefined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[2]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for ADC evaluation and the logical relationship between PEG spacer length and ADC performance.

ADC_Evaluation_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_preclinical Preclinical Evaluation Ab_Mod Antibody Modification Conj Conjugation Ab_Mod->Conj DL_Prep Drug-Linker Preparation DL_Prep->Conj Pur_Char Purification & Characterization Conj->Pur_Char InVitro In Vitro Cytotoxicity Assay Pur_Char->InVitro PK_Study Pharmacokinetic Study Pur_Char->PK_Study InVivo In Vivo Efficacy Study Pur_Char->InVivo

Experimental workflow for ADC synthesis and preclinical evaluation.

PEG_Length_Impact cluster_input PEG Spacer Length cluster_output ADC Performance Characteristics Short_PEG Shorter PEG (e.g., PEG4) Potency In Vitro Potency Short_PEG->Potency Higher PK Pharmacokinetics (t1/2, Clearance) Short_PEG->PK Poorer Stability Solubility/Stability Short_PEG->Stability Lower Long_PEG Longer PEG (e.g., PEG24) Long_PEG->Potency Potentially Lower Long_PEG->PK Improved Long_PEG->Stability Higher Efficacy In Vivo Efficacy PK->Efficacy Influences Stability->Efficacy Influences

Relationship between PEG spacer length and key ADC performance metrics.

References

In vitro and in vivo stability of thioether vs triazole linkages

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Thioether and Triazole Linkage Stability for Bioconjugation

In the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), and other functional biomolecules, the linkage chemistry used to connect different components is of paramount importance. An ideal linker must be stable enough to endure physiological conditions, ensuring the integrity of the conjugate until it reaches its target. This guide provides a detailed comparison of two commonly employed linkages: the thioether bond and the 1,2,3-triazole ring. We will examine their relative stability in vitro and in vivo, supported by experimental data and detailed protocols for assessment.

Overview of Linkage Chemistries

Thioether Linkage: A thioether consists of a carbon-sulfur-carbon bond (C-S-C). In bioconjugation, it is most commonly formed by the reaction of a thiol (from a cysteine residue) with an electrophile, such as a maleimide (B117702) or a haloacetyl group. While generally robust, the stability of a thioether bond, particularly when derived from a maleimide, can be compromised under certain physiological conditions.

Triazole Linkage: The 1,4-disubstituted 1,2,3-triazole is a five-membered heterocyclic ring formed through azide-alkyne cycloaddition reactions, famously known as "click chemistry".[1] This linkage is renowned for its exceptional chemical inertness and is often considered a bioisostere for the amide bond, capable of resisting enzymatic degradation that would typically cleave a peptide backbone.[2][3]

Comparative Stability Data

The stability of a chemical linkage is highly dependent on its environment, including pH, temperature, and the presence of enzymes or other reactive molecules.[1] Both thioether and triazole linkages are considered highly stable, but they exhibit key differences, particularly in biological systems.

Linkage TypeGeneral StabilityConditions Leading to Potential Cleavage or DegradationIn Vivo Considerations
Thioether High to Very HighOxidation: Sulfur can be oxidized to sulfoxides and sulfones. Enzymatic Cleavage: While resistant to most proteases, some specific enzymes can cleave thioether bonds.[4][5] Retro-Michael Reaction: Succinimidyl thioethers (from maleimide chemistry) can undergo a retro-Michael reaction, leading to dissociation.[6][7] Thiol Exchange: Succinimidyl thioethers are susceptible to exchange with endogenous thiols like glutathione (B108866) or albumin.[6][7][8]Generally more stable than disulfide and peptide bonds against proteolytic degradation.[9][10] However, maleimide-derived conjugates can show compromised stability and reduced efficacy in vivo.[6]
1,2,3-Triazole Very HighGenerally inert to a wide range of severe conditions.[1]The triazole ring is exceptionally stable and resistant to enzymatic degradation, making it an excellent choice for applications requiring long-term in vivo stability.[11][12] It is often used to replace metabolically labile amide bonds to increase the half-life of peptides.[2][13]

Experimental Protocols

Accurate assessment of linker stability is crucial for selecting the appropriate chemistry for a given application. Below are representative protocols for evaluating linker stability in vitro and an outline for in vivo assessment.

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of a bioconjugate in human plasma over time.

1. Materials:

  • Bioconjugate of interest
  • Human plasma (anticoagulated)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
  • Incubator or water bath at 37°C
  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

2. Procedure:

  • Pre-warm human plasma and PBS to 37°C.
  • Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).
  • Spike the bioconjugate into the pre-warmed plasma to a final concentration of 10 µM. Mix gently.
  • Immediately withdraw a sample for the t=0 time point. Quench the reaction by adding 3 volumes of the cold quenching solution. This precipitates plasma proteins and halts degradation.
  • Incubate the remaining plasma sample at 37°C.
  • Withdraw aliquots at various time points (e.g., 1, 4, 8, 24, 48, and 72 hours).
  • Quench each aliquot immediately as described in step 4.
  • Centrifuge all quenched samples (e.g., at 14,000 x g for 10 minutes) to pellet the precipitated proteins.
  • Transfer the supernatant to HPLC vials for analysis.
  • Analyze the samples by HPLC or LC-MS to quantify the amount of intact bioconjugate remaining at each time point relative to the internal standard.

3. Data Analysis:

  • Plot the percentage of intact bioconjugate remaining versus time.
  • Calculate the half-life (t½) of the conjugate in plasma.

Protocol 2: Outline for In Vivo Stability Assessment

This protocol provides a general framework for evaluating the stability of a bioconjugate in an animal model.

1. Study Design:

  • Select an appropriate animal model (e.g., mice or rats).
  • Administer the bioconjugate via a clinically relevant route (e.g., intravenous injection).
  • Include multiple animals per time point to ensure statistical significance.

2. Procedure:

  • Dose the animals with the bioconjugate.
  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr) into tubes containing an anticoagulant.[14]
  • Process the blood to isolate plasma.
  • Extract the bioconjugate and its potential metabolites from the plasma samples. This may involve protein precipitation, solid-phase extraction, or immunoprecipitation.
  • Analyze the extracts using a highly sensitive analytical method, typically LC-MS/MS, to identify and quantify the intact bioconjugate and any cleavage products.

3. Data Analysis:

  • Determine the pharmacokinetic profile of the intact bioconjugate.
  • Calculate key parameters such as half-life, clearance, and volume of distribution.
  • Identify and quantify major metabolites to understand the primary degradation pathways in vivo.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the linkages and a typical workflow for stability assessment.

cluster_thioether Thioether Linkage cluster_triazole 1,2,3-Triazole Linkage T_Struct R₁—S—R₂ Tri_Struct Tri_Struct

Caption: Chemical structures of a generic thioether and a 1,2,3-triazole linkage.

G A Bioconjugate Sample B Incubate in Plasma at 37°C A->B C Collect Samples at Time Points (t=0, 1, 4... hrs) B->C D Quench Reaction & Precipitate Proteins C->D E Centrifuge and Collect Supernatant D->E F Analyze via HPLC or LC-MS E->F G Determine Percentage of Intact Conjugate vs. Time F->G G Start Application Requirement Stability_Need High In Vivo Stability Required? Start->Stability_Need Yes Yes Stability_Need->Yes No No (e.g., Cleavable Linker Desired) Stability_Need->No Triazole Choose Triazole Linkage (Exceptional Inertness) Yes->Triazole Thioether Thioether is a Viable Option (Consider Maleimide Instability) No->Thioether

References

A Comparative Guide to Antibody-Drug Conjugate Efficacy: Spotlight on PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and ultimately, its efficacy. This guide provides a comparative analysis of ADC efficacy, with a special focus on the emerging class of PEGylated linkers, such as N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol, and their performance relative to established linker technologies. While direct efficacy studies for this specific linker are not yet widely published, this guide extrapolates from the extensive data on PEGylated and other linker systems to provide a valuable comparative framework.

The Critical Role of the Linker in ADC Efficacy

The linker in an ADC is not merely a passive connector; it is a dynamic component that dictates the payload's release and, consequently, the ADC's overall performance. The choice of linker technology—be it cleavable or non-cleavable—profoundly impacts the therapeutic window.[1] Cleavable linkers are designed to release the cytotoxic payload in the tumor microenvironment or within the cancer cell, which can enhance potency and enable the "bystander effect," where the released drug can eliminate neighboring antigen-negative tumor cells.[1] In contrast, non-cleavable linkers release the payload only after complete lysosomal degradation of the antibody, generally leading to greater plasma stability and reduced off-target toxicity.[1]

Comparative Analysis of Linker Technologies

The performance of an ADC is a multifactorial equation involving the antibody, payload, and the linker. Below is a comparative summary of key performance parameters for different linker types based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental setups.[1]

Table 1: Comparative In Vivo Efficacy of Different ADC Linker Technologies

Linker TypeSpecific Linker ExampleADC ExampleTumor ModelDoseOutcomeReference
Cleavable (Peptide) Val-CitcBu-Cit-MMAE ADCIn vivo tumor model3 mg/kgGreater tumor suppression compared to Val-Cit linker[2]
Cleavable (Disulfide) Cys-linked disulfideAnti-CD22-DM1Human lymphoma xenograft3 mg/kgTumor regression[1]
Non-Cleavable SMCC-DM1Anti-EpCAM-DM1EpCAM+ xenograft3 mg/kgLess active than cleavable counterparts in this model[1]
PEGylated ZHER2-PEG10K-MMAE (HP10KM)Affibody-based conjugateAnimal modelNot specifiedMost ideal tumor therapeutic ability compared to non-PEGylated and lower PEG length versions[3][4]
Novel Cleavable (exo-linker) Exo-EVC-ExatecanTrastuzumab-exo-EVC-exatecanNCI-N87 gastric cancer modelNot specifiedSimilar tumor inhibition to T-DXd with superior stability[5][6]

Table 2: Comparative In Vitro Cytotoxicity of Different ADC Formulations

Linker TypeSpecific Linker ExampleCell LineIC50Reference
Cleavable (Sulfatase) Sulfatase-linker-containing ADCsHER2+ cells61 and 111 pmol/L[2]
Non-Cleavable Non-cleavable ADCsNot specified609 pmol/L[2]
PEGylated ZHER2-PEG4K-MMAE (HP4KM)Not specified4.5-fold reduction vs. non-PEGylated[4]
PEGylated ZHER2-PEG10K-MMAE (HP10KM)Not specified22-fold reduction vs. non-PEGylated[4]

The Promise of PEGylated Linkers

The inclusion of polyethylene (B3416737) glycol (PEG) chains in linker design, a key feature of molecules like this compound, offers several advantages. PEGylation can significantly prolong the circulation half-life of ADCs.[3][4] While this can sometimes lead to reduced in vitro cytotoxicity, the extended exposure in vivo can result in superior overall anti-tumor efficacy.[4] Furthermore, PEG modification has been shown to reduce off-target toxicity, potentially widening the therapeutic window.[3] The this compound linker, with its azide (B81097) groups, is designed for "click chemistry" conjugation, allowing for precise and efficient attachment of payloads.[7]

Experimental Protocols for Efficacy Evaluation

The robust evaluation of ADC efficacy relies on a series of well-defined in vitro and in vivo assays.[8]

In Vitro Cytotoxicity Assays

These assays are fundamental to determining the potency of an ADC against cancer cells.

Protocol: MTT Assay for ADC Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and incubate for 24 hours.[9]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an isotype control antibody and untreated cells as controls.[10]

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT into a purple formazan (B1609692) product.[10]

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at a specific wavelength to determine cell viability. Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

In Vivo Efficacy Studies

Animal models are indispensable for evaluating the therapeutic efficacy of ADCs in a physiological context.[8]

Protocol: Xenograft Tumor Model for ADC Efficacy

  • Model Establishment: Implant human cancer cells (cell line-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX) into immunodeficient mice.[11]

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Administer the ADC, vehicle control, and relevant comparator ADCs to different groups of mice.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is typically measured as tumor growth inhibition (TGI).[8]

Visualizing ADC Mechanisms and Workflows

To better understand the processes involved in ADC development and action, the following diagrams illustrate key concepts.

ADC_Mechanism_of_Action Figure 1: Generalized ADC Mechanism of Action cluster_cell ADC Antibody-Drug Conjugate TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Experimental_Workflow Figure 2: ADC Efficacy Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Internalization Internalization Assays Cytotoxicity->Internalization Binding Binding Assays (e.g., ELISA, SPR) Binding->Cytotoxicity PK_PD Pharmacokinetics & Pharmacodynamics Internalization->PK_PD Efficacy Efficacy Studies (Xenograft Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity ADC_Development ADC Candidate Development ADC_Development->Binding

Caption: A typical experimental workflow for evaluating ADC efficacy.

Linker_Comparison Figure 3: Comparison of Linker Characteristics cluster_cleavable cluster_noncleavable cluster_pegylated Linker Linker Technology Cleavable Cleavable Linkers Linker->Cleavable NonCleavable Non-Cleavable Linkers Linker->NonCleavable PEGylated PEGylated Linkers Linker->PEGylated Cleavable_Pros Pros: - Bystander Effect - High Potency Cleavable->Cleavable_Pros Cleavable_Cons Cons: - Potential for premature  payload release Cleavable->Cleavable_Cons NonCleavable_Pros Pros: - High Plasma Stability - Reduced Off-Target Toxicity NonCleavable->NonCleavable_Pros NonCleavable_Cons Cons: - No Bystander Effect - Relies on antibody degradation NonCleavable->NonCleavable_Cons PEGylated_Pros Pros: - Improved Pharmacokinetics - Reduced Immunogenicity - Enhanced Solubility PEGylated->PEGylated_Pros PEGylated_Cons Cons: - Potential for reduced  in vitro potency PEGylated->PEGylated_Cons

Caption: A logical comparison of different ADC linker technologies.

References

A Comparative Guide to Click Chemistry Reagents for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the way scientists approach the modification and labeling of biological molecules.[1][2] Its principles of high efficiency, selectivity, and biocompatibility have made it an indispensable tool in fields ranging from basic research to drug development.[3][4][5] This guide provides a comprehensive comparison of common click chemistry reagents, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the optimal tools for their biological applications.

Overview of Major Click Chemistry Reactions

Click chemistry encompasses a variety of bioorthogonal reactions, meaning they can occur in complex biological systems without interfering with native biochemical processes.[2][6] The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8] Other notable methods include the Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) and various thiol-ene reactions.[3][9]

The choice of reaction is primarily dictated by the specific biological context, with a key consideration being the potential cytotoxicity of the copper catalyst required for CuAAC.[4][10] While effective, the presence of copper can be detrimental to living cells, leading to the development of copper-free alternatives like SPAAC and SPIEDAC for in vivo applications.[11][12][13]

Quantitative Comparison of Click Chemistry Reagents

The performance of different click chemistry reactions can be quantitatively assessed by their reaction kinetics, which is a critical factor for applications in dynamic biological systems.[14][15] The following table summarizes the second-order rate constants for some of the most common click chemistry reactions.

Reaction Type Reactants Rate Constant (M⁻¹s⁻¹) Biocompatibility Notes
CuAAC Terminal Alkyne + Azide10 - 10⁴Requires a copper(I) catalyst, which can be toxic to cells. Ligands like THPTA and BTTAA can mitigate toxicity.[16][17]
SPAAC Cyclooctyne (e.g., DBCO, DIFO) + Azide10⁻³ - 1Copper-free and thus highly biocompatible for live-cell and in vivo imaging.[11][14] Generally slower than CuAAC.[14]
SPIEDAC (IEDDA) trans-Cyclooctene (TCO) or Norbornene + Tetrazine1 - 10⁶Extremely fast kinetics, copper-free, and bioorthogonal.[14][15] Ideal for applications requiring rapid labeling at low concentrations.[14]
Staudinger Ligation Phosphine (B1218219) + Azide~10⁻³Copper-free but suffers from slow reaction rates and potential oxidation of the phosphine reagent.[14]

Experimental Protocols

Detailed and reliable protocols are crucial for the successful implementation of click chemistry in a research setting. Below are representative protocols for protein labeling using CuAAC and SPAAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysates

This protocol outlines the general steps for labeling an azide-modified protein with an alkyne-containing fluorescent probe in a cell lysate.

Materials:

  • Protein lysate containing the azide-modified protein of interest (1-5 mg/mL)

  • Alkyne-fluorophore conjugate (e.g., TAMRA-alkyne)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

  • Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

Procedure:

  • To 50 µL of the protein lysate, add 20 µL of a 2.5 mM solution of the alkyne detection reagent.[18]

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly.[18][19]

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[18][19]

  • Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex gently.[18][19]

  • Protect the reaction from light and incubate for 30 minutes at room temperature.[18][19]

  • The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Surface Labeling

This protocol describes the labeling of cell surface proteins containing a genetically encoded non-canonical amino acid with a cyclooctyne-dye conjugate.

Materials:

  • Mammalian cells expressing the protein of interest with an azide-bearing non-canonical amino acid.

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5).

  • Cell culture medium.

  • PBS.

Procedure:

  • Culture the cells expressing the azide-modified protein of interest under appropriate conditions.

  • Prepare a stock solution of the DBCO-dye conjugate in a biocompatible solvent like DMSO.

  • Dilute the DBCO-dye conjugate in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the medium containing the DBCO-dye conjugate to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Remove the labeling medium and wash the cells three times with PBS to remove any unreacted dye.

  • The cells are now ready for imaging by fluorescence microscopy.

Visualizing Click Chemistry Workflows

Diagrams generated using Graphviz can help illustrate the logical flow of these experimental processes.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_analysis Downstream Analysis Lysate Azide-Modified Protein Lysate Mix Combine Reagents in Order Lysate->Mix Alkyne Alkyne-Fluorophore Alkyne->Mix THPTA THPTA Solution THPTA->Mix CuSO4 CuSO4 Solution CuSO4->Mix Ascorbate Sodium Ascorbate (Fresh) Ascorbate->Mix Initiates Reaction Incubate Incubate 30 min (Room Temp, Dark) Mix->Incubate Analysis SDS-PAGE, Fluorescence Scan Incubate->Analysis

CuAAC Protein Labeling Workflow

SPAAC_Workflow cluster_cell_prep Cell Preparation cluster_labeling Live Cell Labeling cluster_imaging Imaging Cells Cells with Azide- Modified Surface Protein AddDye Add DBCO-Dye in Medium Cells->AddDye Incubate Incubate 30-60 min (37°C) AddDye->Incubate Wash Wash 3x with PBS Incubate->Wash Microscopy Fluorescence Microscopy Wash->Microscopy

SPAAC Live Cell Labeling Workflow

Selecting the Right Reagent: A Logical Approach

The choice of a click chemistry reagent is a critical decision that impacts the success of an experiment. The following decision tree provides a logical framework for selecting the most appropriate reaction for a given biological application.

Reagent_Selection Start Application Type? LiveSystem Live Cells / In Vivo? Start->LiveSystem Kinetics Fast Kinetics Required? LiveSystem->Kinetics Yes CuAAC Use CuAAC (with chelating ligand) LiveSystem->CuAAC No SPAAC Use SPAAC Kinetics->SPAAC No SPIEDAC Use SPIEDAC (IEDDA) Kinetics->SPIEDAC Yes Staudinger Consider Staudinger Ligation (if SPAAC/SPIEDAC not feasible) SPAAC->Staudinger Slow kinetics acceptable?

Click Chemistry Reagent Selection

Conclusion

Click chemistry offers a powerful and versatile toolkit for biological research and drug development.[3][4] By understanding the quantitative performance and experimental nuances of different reagents, researchers can harness the full potential of these bioorthogonal reactions. The choice between copper-catalyzed and copper-free methods will primarily depend on the biological system under investigation, with reaction kinetics being a key determinant for dynamic studies.[14] As new click reactions and reagents continue to be developed, the scope of their applications in biology is set to expand even further.

References

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol performance in proteomics research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol for Advanced Proteomics Research

For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics, the choice of chemical tools is paramount for achieving robust and meaningful results. This guide provides an in-depth comparison of this compound, a trifunctional chemical probe, with other alternative reagents used in proteomics research. We present a detailed analysis of its performance, supported by experimental data and protocols, to aid in the selection of the most appropriate tools for your experimental needs.

Introduction to this compound

This compound is a specialized, PEGylated trifunctional linker designed for advanced applications in chemical proteomics. Its structure is key to its function:

  • Thiol Group (-SH): This functional group selectively reacts with cysteine residues on proteins, which are often located in functionally important regions such as enzyme active sites. This allows for targeted protein labeling.

  • Dual Azide (B81097) Groups (-N3): The two azide moieties serve as handles for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the attachment of two separate molecules, which could include reporter tags (like fluorophores), enrichment handles (like biotin), or other chemical probes.

  • PEG Spacers (PEG2): The polyethylene (B3416737) glycol spacers enhance the solubility of the reagent and reduce steric hindrance, facilitating its interaction with target proteins and subsequent click reactions.

This trifunctional design supports a variety of advanced proteomics workflows, including protein-protein interaction studies, target identification, and the development of multifunctional probes.

Performance Comparison with Alternative Reagents

The performance of this compound can be evaluated by comparing it to other classes of chemical probes used in proteomics. The choice of reagent will depend on the specific experimental goals, such as the target protein class, the desired downstream analysis, and the cellular context.

Table 1: Comparison of Thiol-Reactive Probes and Alternatives
FeatureThis compoundMaleimide-Based Probes (e.g., Maleimide-PEG-Biotin)NHS Ester-Based Probes (e.g., NHS-Azide)Photo-Reactive Crosslinkers (e.g., Diazirine probes)
Target Residue CysteineCysteineLysine (B10760008), N-terminusAny proximal residue upon photoactivation
Selectivity High for cysteinesHigh for cysteinesModerate (targets accessible primary amines)Low (captures transient and weak interactions)
Functionality Trifunctional (Thiol, 2x Azide)Bifunctional (Maleimide, Biotin (B1667282)/Azide)Bifunctional (NHS ester, Azide/Alkyne)Bifunctional (Photo-reactive group, tag)
Reaction pH 7.0–7.56.5–7.57.0–8.5N/A (UV light initiated)
Key Advantage Dual click chemistry handles for multifunctionalization.Well-established and robust cysteine labeling.Targets abundant lysine residues for broader labeling.Captures interactions in living cells without direct binding.[1]
Potential Drawback Potential for Cu-catalyzed side reactions involving the thiol and azide groups.[2][3][4][5]Maleimide reaction can be reversible under certain conditions.Can alter protein charge and function due to amine modification.Can lead to non-specific labeling and requires UV irradiation.
Quantitative Data Summary

While specific quantitative data for this compound is not widely published, we can infer its potential performance based on studies of similar trifunctional and click chemistry-based probes. For example, trifunctional crosslinkers have been shown to significantly increase the number of identified cross-linked peptides in complex samples compared to traditional bifunctional reagents.[6][7]

Table 2: Performance Metrics for Different Proteomics Strategies
StrategyTypical Reagent ClassNumber of Identified Cross-links (in complex lysate)Enrichment EfficiencyKey Reference
Lysine Crosslinking Trifunctional NHS Ester with Biotin~3000 inter-linked lysine pairs in E. coliHigh, due to biotin-streptavidin affinityTan, D., et al. (2016)[8]
Cysteine Labeling Iodoacetamide-alkyne (isoTOP-ABPP)Proteome-wide cysteine reactivity profilingHigh, via click chemistry enrichmentWeerapana, E., et al. (2010)
Click-MS Enrichment Unnatural Amino Acid (p-azido-L-phenylalanine)Specific protein of interestHigh, covalent capture via click chemistryvan Geel, R., et al. (2016)[9]

Experimental Protocols and Methodologies

Protocol 1: General Thiol-Reactive Labeling of Proteins

This protocol is a general guideline for labeling proteins with a thiol-reactive probe like this compound.

  • Protein Preparation: Dissolve the target protein in a degassed buffer at a pH of 7.0–7.5 (e.g., PBS, HEPES, or Tris).[10][11] The protein concentration should typically be between 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): To label cysteines involved in disulfide bonds, add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10][12] Incubate for 30 minutes at room temperature. TCEP does not need to be removed before labeling.[13]

  • Probe Preparation: Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.

  • Labeling Reaction: Add the probe to the protein solution at a 10-20 fold molar excess. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification: Quench the reaction by adding a small molecule with a free thiol (e.g., cysteine or DTT). Purify the labeled protein from the excess probe using methods like dialysis, gel filtration, or ultrafiltration.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

After labeling with the azide-containing probe, a reporter or enrichment tag can be attached via CuAAC.

  • Prepare Click Chemistry Master Mix: For a typical reaction, prepare a master mix containing:

    • An alkyne-functionalized tag (e.g., alkyne-biotin or a fluorescent alkyne).

    • A copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate).

    • A copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) and improve reaction efficiency.

  • Click Reaction: Add the master mix to the azide-labeled protein solution.[1] Incubate for 1-2 hours at room temperature.

  • Protein Enrichment/Detection: The protein is now tagged for downstream applications. If a biotin tag was used, the protein can be enriched using streptavidin beads. If a fluorescent tag was used, it can be visualized by in-gel fluorescence.

Visualizing Workflows and Pathways

Experimental Workflow for Proteomics

The following diagram illustrates a typical workflow for using a trifunctional probe in a proteomics experiment, from protein labeling to mass spectrometry analysis.

G cluster_0 Protein Labeling cluster_1 Click Chemistry cluster_2 Enrichment & Digestion cluster_3 Analysis p1 Protein Sample (Cell Lysate) p2 Add Thiol-Reactive Probe (e.g., this compound) p1->p2 c1 Add Alkyne-Biotin & Alkyne-Fluorophore p2->c1 c2 Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) c1->c2 e1 Streptavidin Affinity Purification c2->e1 e2 On-bead Trypsin Digestion e1->e2 a1 LC-MS/MS Analysis e2->a1 a2 Data Analysis & Protein ID a1->a2 G cluster_crosslink Crosslinking Event A Protein A B Protein B A->B Interaction 1 D Protein D A->D Transient Interaction crosslinker Trifunctional Crosslinker A->crosslinker C Protein C B->C Interaction 2 D->crosslinker

References

Navigating the Molecular Maze: A Comparative Analysis of Branched vs. Linear PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic agent. Among the most widely used linkers are polyethylene (B3416737) glycol (PEG) chains, prized for their hydrophilicity, biocompatibility, and ability to shield drugs from enzymatic degradation and the immune system. This guide provides an objective, data-driven comparison of two primary PEG architectures: linear and branched, to empower informed decisions in the design of next-generation bioconjugates and drug delivery systems.

The fundamental difference between linear and branched PEG linkers lies in their molecular architecture. Linear PEGs consist of a single, straight chain of ethylene (B1197577) glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[1][2] This structural divergence gives rise to distinct physicochemical properties that influence their performance in various applications, most notably in the development of antibody-drug conjugates (ADCs).[3][]

At a Glance: Key Differences and Performance Metrics

FeatureLinear PEG LinkersBranched PEG Linkers
Structure Single, unbranched chain of ethylene glycol units.[]Multiple PEG arms extending from a central core.[]
Hydrodynamic Radius Generally smaller for a given molecular weight compared to branched PEGs.[5]Larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[][5]
Drug-to-Antibody Ratio (DAR) Typically lower DARs are achievable.Allows for higher drug loading, potentially leading to a more potent therapeutic effect.[3][6]
Steric Hindrance Minimal steric hindrance, which can be advantageous for site-specific conjugation and enzyme access.[1][5]Increased steric hindrance may sometimes negatively impact binding affinity and enzymatic cleavage of the linker.[3][5]
Pharmacokinetics Can improve circulation time compared to non-PEGylated molecules.[]Often demonstrate slower clearance rates and higher plasma concentrations over time, providing a superior shielding effect.[3][7]
Synthesis & Cost Generally simpler and less expensive to synthesize.[1]More complex synthesis can lead to higher production costs.

Delving into the Data: A Quantitative Comparison

The selection of a PEG linker should be guided by empirical evidence. The following tables summarize key experimental data comparing the performance of linear and branched PEG linkers in various contexts.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[5]
Table 2: In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs
Linker ArchitectureIC50 (ng/mL) against HER2-positive SK-BR-3 cells
"Short" Branched Linker~10
"Long" Branched Linker (with additional PEG4 moiety)~1
Data extracted from Grygorash et al., 2022.[3] This study highlights the importance of optimizing spacer length in branched linker design, as shorter linkers may cause steric hindrance, impeding payload release.[3]
Table 3: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice
Linker ConfigurationClearance RatePlasma Concentration over Time
Linear PEGFasterLower
Pendant (Branched) PEGSlowerHigher
Data extracted from Tedeschini et al., 2021.[3] These results suggest that the branched architecture provides a superior shielding effect, leading to increased circulation time in vivo.[3]

Visualizing the Concepts

To further elucidate the structural and functional differences between linear and branched PEG linkers, the following diagrams have been generated.

Structural Comparison of Linear and Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group A PEG_linear ---(CH2CH2O)n--- A->PEG_linear B Functional Group B PEG_linear->B Core Central Core PEG_branch1 ---(CH2CH2O)n--- Core->PEG_branch1 PEG_branch2 ---(CH2CH2O)m--- Core->PEG_branch2 PEG_branch3 ---(CH2CH2O)p--- Core->PEG_branch3 C Functional Group C D Functional Group D E Functional Group E PEG_branch1->C PEG_branch2->D PEG_branch3->E Experimental Workflow for Comparing ADC Efficacy cluster_synthesis ADC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Antibody Monoclonal Antibody Linker_Linear Linear PEG Linker Antibody->Linker_Linear Linker_Branched Branched PEG Linker Antibody->Linker_Branched Payload Cytotoxic Payload Linker_Linear->Payload Linker_Branched->Payload ADC_Linear ADC with Linear Linker Payload->ADC_Linear ADC_Branched ADC with Branched Linker Payload->ADC_Branched Cytotoxicity Cytotoxicity Assay (e.g., MTT, IC50 determination) ADC_Linear->Cytotoxicity Binding Binding Affinity Assay (e.g., ELISA, SPR) ADC_Linear->Binding ADC_Branched->Cytotoxicity ADC_Branched->Binding Efficacy Antitumor Efficacy Study (Xenograft models) Cytotoxicity->Efficacy PK Pharmacokinetic Study (e.g., plasma concentration vs. time) Binding->PK Comparison Comparative Analysis of Linear vs. Branched Linker Performance PK->Comparison Efficacy->Comparison

References

Assessing the Purity and Reproducibility of N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug delivery, the chemical linker N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol has emerged as a critical tool for researchers. This heterobifunctional linker, featuring two azide (B81097) groups for "click chemistry" and a thiol group for maleimide (B117702) chemistry, offers a versatile platform for constructing complex bioconjugates, including antibody-drug conjugates (ADCs).[1] The purity and reproducibility of this reagent are paramount, as impurities or batch-to-batch variability can significantly impact the efficacy and safety of the final therapeutic or diagnostic agent. This guide provides a comparative assessment of this linker, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.

Purity and Characterization

The purity of this compound is typically assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While specific batch data is proprietary to manufacturers, a general expectation for high-quality reagents used in pharmaceutical development is a purity level exceeding 95%.

Table 1: Comparison of Purity and Specifications for Thiol-PEG-Azide Linkers

Product NameSupplierStated PurityMolecular Weight ( g/mol )Storage Conditions
This compoundMedChemExpress>95% (Typical)419.50 (for similar PEG1 variant)-20°C
N,N-Bis(PEG1-azide)-N-amido-PEG2-thiolBroadPharm>98%419.50-20°C
Thiol-PEG-Azide (Generic)Various90-95%Variable-20°C

Note: Data is compiled from publicly available information and typical specifications. For specific applications, requesting a certificate of analysis from the supplier is recommended.

A closely related structure, N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol, has a reported CAS number of 2752001-31-1.[2] This highlights the variations in the polyethylene (B3416737) glycol (PEG) chain length that can be sourced, which may influence the linker's solubility and pharmacokinetic properties.

Experimental Protocols for Quality Assessment

To ensure the reliability of experimental outcomes, rigorous quality control of the linker is essential. The following are standard protocols for assessing the purity and integrity of this compound.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Purpose: To determine the purity of the compound and identify any impurities.

  • Methodology:

    • Column: C18, 3.5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 254 nm.

    • Sample Preparation: The compound is dissolved in a mixture of water and acetonitrile.

2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and identify the presence of characteristic functional groups.

  • Methodology:

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Frequency: 400 MHz or higher.

    • Analysis: The spectrum is analyzed for chemical shifts and integration values corresponding to the protons of the PEG chains, the methylene (B1212753) groups adjacent to the azide and thiol functionalities, and the amide proton.

3. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Methodology:

    • Ionization Technique: Electrospray Ionization (ESI).

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the calculated theoretical mass.

Reproducibility and Batch-to-Batch Consistency

Reproducibility in the synthesis of this compound is crucial for consistent performance in downstream applications. Reputable suppliers implement stringent manufacturing processes and quality control measures to minimize batch-to-batch variability. Researchers should inquire about the supplier's quality management system and request data from multiple batches if undertaking GMP-level work.

Alternative Linker Chemistries

While the thiol and dual-azide functionalities of this compound offer significant advantages for orthogonal conjugation, several alternative linkers exist.[3][4][5] The choice of linker will depend on the specific requirements of the biomolecule and the desired conjugation strategy.

Table 2: Comparison of Alternative Bifunctional PEG Linkers

Linker TypeReactive GroupsKey Features
N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimideDual Azide, MaleimideMaleimide offers rapid and specific reaction with thiols.[3][4]
N-(Amino-PEG2)-N-bis(PEG3-azide)Dual Azide, AmineAmine group allows for conjugation to carboxyl groups on biomolecules.[6]
N-(Acid-PEG2)-N-bis(PEG3-azide)Dual Azide, Carboxylic AcidCarboxylic acid can be activated for reaction with primary amines.[7]
N-(t-Boc-N-amido-PEG10)-N-bis(PEG10-azide)Dual Azide, Protected AmineProtected amine allows for selective deprotection and subsequent conjugation.[8]

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in assessing and utilizing this linker, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_release Product Release Synthesis Synthesis of Linker Purification Chromatographic Purification Synthesis->Purification HPLC RP-HPLC Analysis Purification->HPLC NMR ¹H NMR Spectroscopy MS Mass Spectrometry CoA Certificate of Analysis Generation MS->CoA Release Batch Release CoA->Release

Caption: Workflow for the synthesis and quality control of this compound.

Conjugation_Strategy cluster_biomolecule1 Biomolecule 1 (e.g., Antibody) cluster_biomolecule2 Biomolecule 2 (e.g., Drug, Dye) Linker This compound Thiol_Reactive Thiol Group (-SH) Linker->Thiol_Reactive Thiol-Maleimide Chemistry (if linker is maleimide variant) or Thiol-ene Reaction Alkyne1 Alkyne Moiety Linker->Alkyne1 Click Chemistry (CuAAC or SPAAC) Alkyne2 Alkyne Moiety Linker->Alkyne2 Click Chemistry (CuAAC or SPAAC)

Caption: Orthogonal conjugation strategy using the dual-azide and thiol functionalities.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol, a heterobifunctional PEG derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related organic azide (B81097) and thiol compounds to establish a robust safety protocol. This molecule is a valuable tool in bioconjugation, probe development, and drug delivery, containing both azide and thiol functional groups.[1][2][3] A thorough risk assessment should be conducted before beginning any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from its constituent functional groups: the organic azides and the thiol. Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[4] They are also potentially toxic.[4] Thiol compounds are known for their strong, unpleasant odors and can be skin and eye irritants.[5][6][7] Therefore, a stringent PPE protocol is mandatory.

Core PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Double-gloving is recommended. An inner layer of nitrile gloves with an outer layer of heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[8]Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles are required at all times. A full-face shield should be worn over goggles when there is a significant risk of splashing.[8][9]Protects against splashes and aerosols, which can cause serious eye damage.
Body Protection A flame-resistant lab coat is the minimum requirement.[8] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][8] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[8]Protects against inhalation of the potentially toxic compound.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[8]Protects feet from spills.

Operational and Handling Plan

Adherence to a strict operational protocol is essential for minimizing risks.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling the compound.

    • Ensure all necessary PPE is readily available and personnel are trained in its proper use.

    • Cover the work surface with disposable plastic-backed absorbent pads.

    • Locate and ensure accessibility to the nearest safety shower, eyewash station, and fire extinguisher.[10]

  • Weighing and Transfer:

    • Handle the solid compound within a containment system like a ventilated balance enclosure or glove box.

    • Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to prevent the formation of explosive metal azides.[8]

  • Dissolution and Reaction:

    • Slowly add solvent to the solid to avoid aerosolization.

    • Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive organic azides.[4][8]

    • Keep all containers tightly sealed when not in use.

  • Post-Handling Procedures:

    • Thoroughly clean the work area after use.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[10]

Storage and Disposal Plan

Proper storage and disposal are critical to laboratory safety.

Storage:

  • Store at –20 °C in a sealed, moisture- and light-protected container.[1][11][12][13]

  • Materials may be handled under inert gas for best stability.[14][15]

Disposal:

  • Waste Segregation: All waste containing this compound, including contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[4][8] Azide-containing waste should be kept separate from other waste streams.[8]

  • Quenching Excess Azide: Before disposal, excess azide should be destroyed. A common method is the slow addition of a reducing agent like triphenylphosphine, which converts the azide to a stable phosphazide.[4]

  • Waste Container: The label on the waste container must clearly state "Azide Waste (Deactivated)" and list the chemical contents.[4]

  • EHS Contact: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4] Do not pour down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[8]

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe Personal Protective Equipment Selection cluster_controls Engineering and Administrative Controls assess_hazards Assess Chemical Hazards - Azide: Explosive, Toxic - Thiol: Irritant, Odorous hand_protection Hand Protection: Double Nitrile/Butyl Gloves assess_hazards->hand_protection eye_protection Eye Protection: Splash Goggles ± Face Shield assess_hazards->eye_protection body_protection Body Protection: Flame-Resistant Lab Coat ± Chemical Apron assess_hazards->body_protection respiratory_protection Respiratory Protection: Fume Hood or Respirator assess_hazards->respiratory_protection foot_protection Foot Protection: Closed-toe, Chemical- Resistant Shoes assess_hazards->foot_protection assess_task Assess Task-Specific Risks - Weighing - Dissolving - Reaction - Cleanup assess_task->hand_protection assess_task->eye_protection assess_task->body_protection fume_hood Work in a certified chemical fume hood. hand_protection->fume_hood eye_protection->fume_hood body_protection->fume_hood respiratory_protection->fume_hood foot_protection->fume_hood non_metallic_tools Use non-metallic tools. fume_hood->non_metallic_tools waste_segregation Segregate azide waste. non_metallic_tools->waste_segregation

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.